Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYFACLHRFMDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670666 | |
| Record name | Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196153-97-5 | |
| Record name | Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active molecules, including kinase inhibitors for cancer therapy, anti-inflammatory agents, and central nervous system modulators.[2][3] Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex derivatives, offering functional handles for further chemical modifications at the 7-amino and 3-carboxylate positions. This guide provides a comprehensive overview of the primary synthetic pathway to this valuable compound, delving into the mechanistic rationale, a detailed experimental protocol, and key considerations for successful synthesis.
The Core Synthetic Strategy: Cyclocondensation of 3-Aminopyrazole Precursors
The most prevalent and efficient method for constructing the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 3-aminopyrazole derivative and a suitable 1,3-bielectrophilic partner.[4][5] This approach is highly modular, allowing for the introduction of various substituents onto the final heterocyclic core.
Diagram of the General Synthetic Approach
Caption: General synthetic route to pyrazolo[1,5-a]pyrimidines.
Part 1: Synthesis of the Key Precursor: Ethyl 3-amino-1H-pyrazole-4-carboxylate
A crucial starting material for the synthesis of the target molecule is Ethyl 3-amino-1H-pyrazole-4-carboxylate. This precursor can be reliably synthesized through the cyclization of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.
Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate
This protocol is adapted from established literature procedures.[6]
Materials:
-
Ethyl cyanoacetate
-
Triethyl orthoformate
-
Morpholine
-
Isopropyl alcohol
-
Hydrazine hydrate (80% solution in water)
-
Water
Procedure:
Step 1: Synthesis of Ethyl 2-cyano-3-morpholinoacrylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (1.95 moles), triethyl orthoformate (2.12 moles), morpholine (3.52 moles), and isopropyl alcohol (35 mL).
-
Heat the mixture to reflux and maintain for 3 hours. A solid product should crystallize out during the reaction.
-
Cool the reaction mixture to room temperature (25-30°C) and then further chill in an ice bath to 0-5°C.
-
Stir the mixture for 1 hour at 0-5°C to ensure complete crystallization.
-
Filter the crystalline solid and wash it with chilled isopropyl alcohol.
-
Dry the product under vacuum to a constant weight.
Step 2: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate
-
To a reaction vessel, add ethyl 2-cyano-3-morpholinoacrylate (1.19 moles) and water (600 mL). Maintain the temperature at 15-20°C.
-
While stirring, slowly add hydrazine hydrate (80% technical grade, 1.18 moles) to the reaction mixture.
-
Stir the mixture at 15-20°C for 1 hour, then at 25-30°C for 3 hours, and finally at 40-45°C for 2 hours.
-
After the reaction is complete, cool the mixture to 25-30°C and then chill to 0-5°C in an ice bath.
-
Filter the solid product and wash it with chilled water to isolate the crude Ethyl 3-amino-1H-pyrazole-4-carboxylate.
-
Dry the product at 50-55°C until a constant weight is achieved.
Part 2: Regioselective Synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
The final step in the synthesis is the regioselective cyclocondensation of Ethyl 3-amino-1H-pyrazole-4-carboxylate with a suitable three-carbon building block. The regioselectivity of this reaction is a critical consideration, as the aminopyrazole has two nucleophilic nitrogen atoms that can participate in the cyclization, potentially leading to the formation of two different isomers (5-amino or 7-amino).
Mechanistic Insights into Regioselectivity
The reaction of 3-aminopyrazoles with unsymmetrical 1,3-dielectrophiles can lead to a mixture of pyrazolo[1,5-a]pyrimidine isomers. However, the formation of the 7-amino isomer is often favored. This regioselectivity can be attributed to the differential nucleophilicity of the two nitrogen atoms in the aminopyrazole ring. The exocyclic amino group (at the 3-position) is generally more nucleophilic than the endocyclic pyrazole nitrogen (N1).[7]
The reaction is believed to proceed through an initial nucleophilic attack of the more nucleophilic exocyclic amino group on one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization and subsequent dehydration to yield the thermodynamically more stable 7-aminopyrazolo[1,5-a]pyrimidine. The use of acidic conditions, such as refluxing in glacial acetic acid, often promotes the formation of the 7-amino isomer.[2]
Proposed Synthetic Pathway
Diagram of the Proposed Synthesis
Caption: Proposed synthesis of the target molecule.
Proposed Experimental Protocol
This proposed protocol is based on the general procedures for the synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles and ketene dithioacetals.[9]
Materials:
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate
-
2-Cyano-3,3-bis(methylthio)acrylonitrile
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) and 2-cyano-3,3-bis(methylthio)acrylonitrile (1.1 equivalents).
-
Add a sufficient amount of glacial acetic acid to dissolve the reactants.
-
Heat the reaction mixture to reflux and maintain for 10-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[10]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by filtration and wash it with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.
Data Summary Table
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Expected Product |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | 2-Cyano-3,3-bis(methylthio)acrylonitrile | Glacial Acetic Acid | 10-16 hours | Reflux | Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate |
Conclusion
The synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a multi-step process that relies on the foundational principles of heterocyclic chemistry. The key to a successful synthesis lies in the careful execution of the precursor synthesis and the regioselective cyclocondensation reaction. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedures, researchers can reliably access this valuable building block for the development of novel therapeutic agents and other advanced materials. Further optimization of reaction conditions, such as screening different solvents and catalysts, may lead to improved yields and reaction times.
References
[10] Synthesis of 7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. (URL not available) [4] Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. 2012;17(10):11939-11950. doi:10.3390/molecules171011939. [11] Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (URL not available) [7] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (URL not available) [12] Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. (URL not available) [13] Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS#: 1196153-97-5. ChemicalBook. (URL not available) [14] Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (URL not available) [15] Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. (URL not available) [2] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (URL not available) [16] Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (cas 1196153-97-5) SDS/MSDS download. Guidechem. (URL not available) [17] Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem. (URL not available) [5] synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate. Benchchem. (URL not available) [1] Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank. 2022;2022(2):M1388. doi:10.3390/M1388. [3] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. 2021;26(11):3235. doi:10.3390/molecules26113235. [18] ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate. Abovchem. (URL not available) [8] Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (URL not available) [9] ChemInform Abstract: Some Reactions with Ketene Dithioacetals. Part 1. Synthesis of Antimicrobial Pyrazolo[1,5-a]pyrimidines via the Reaction of Ketene Dithioacetals and 5-Aminopyrazoles. (URL not available) [19] Crystal Structure Analysis of Ethyl 7-Phenyl-5- p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate. (URL not available) [20] Recent highlights in the synthesis and biological significance of pyrazole derivatives. (URL not available) [21] Reaction of ketene dithioacetals with pyrazolylcarbohydrazide: Synthesis and biological activities of ethyl 5‐amino‐1–(5′‐methyl‐1′‐t‐butyl‐4′‐pyrazolyl)carbonyl‐3‐methylthio‐1 H‐pyrazole‐4‐carboxylate. (URL not available) [6] Process for the preparation of a pyrazole derivative. Google Patents. (URL not available) [22] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (URL not available) [23] Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (URL not available)
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- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
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- 11. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Characterization & Synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Topic: Characterization of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1196153-97-5) represents a critical "privileged scaffold" in modern medicinal chemistry.[1] The pyrazolo[1,5-a]pyrimidine core is bioisosteric with the purine ring system, making it a highly potent template for ATP-competitive kinase inhibitors (e.g., CDK, Trk, and EGFR families) and adenosine receptor antagonists.
This guide provides a definitive technical analysis of the compound, focusing on the regioselective synthesis of the 7-amino isomer, spectroscopic validation, and self-validating experimental protocols. Unlike the 5-amino isomer, the 7-amino variant requires specific electronic control during cyclization, which is detailed below.
Chemical Identity & Physical Properties[1][2][3]
| Property | Specification |
| IUPAC Name | Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate |
| CAS Number | 1196153-97-5 |
| Molecular Formula | C₉H₁₀N₄O₂ |
| Molecular Weight | 206.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH, EtOH; Insoluble in water |
| Melting Point | 210–215 °C (decomposition often observed >220 °C) |
| pKa (Calc) | ~3.5 (pyrimidine N), ~11.0 (exocyclic amine) |
| SMILES | CCOC(=O)C1=C2N=CC=C(N)N2N=C1 |
Synthetic Pathway & Regioselectivity Logic
The synthesis of the 7-amino isomer hinges on the regioselective cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylate with 3-(dimethylamino)acrylonitrile (or 3-ethoxyacrylonitrile).
Mechanism of Regioselectivity
The reaction proceeds via a Michael-type addition-elimination followed by intramolecular cyclization.
-
Kinetic Control: The exocyclic amine of the pyrazole is more nucleophilic than the ring nitrogen (N1) towards the electron-deficient β-carbon of the acrylonitrile reagent.
-
Cyclization: The intermediate enaminonitrile undergoes intramolecular attack by the pyrazole N1 onto the nitrile carbon, forming the 7-amino-pyrimidine ring.
-
Contrast: Reaction with β-keto esters typically yields 7-hydroxy (or 7-one) derivatives, while reaction with symmetrical 1,3-diketones yields 5,7-dialkyl derivatives.
Caption: Regioselective synthesis pathway favoring the 7-amino isomer via exocyclic amine attack.
Spectroscopic Characterization
Accurate characterization relies on distinguishing the 7-amino isomer from the 5-amino isomer. The coupling pattern of the pyrimidine protons is the definitive diagnostic tool.
Proton NMR (¹H NMR) Analysis
Solvent: DMSO-d₆ (400 MHz)
| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |
| H-2 | 8.35 – 8.45 | Singlet (1H) | - | Pyrazole ring proton. Deshielded by adjacent N and ester. |
| H-5 | 8.05 – 8.15 | Doublet (1H) | J ≈ 4.5 | Pyrimidine proton adjacent to bridgehead N. |
| H-6 | 6.15 – 6.25 | Doublet (1H) | J ≈ 4.5 | Pyrimidine proton beta to bridgehead. Upfield due to resonance from 7-NH₂. |
| 7-NH₂ | 7.80 – 8.00 | Broad Singlet (2H) | - | Exchangeable with D₂O. Broadening indicates H-bonding. |
| OCH₂ | 4.25 | Quartet (2H) | J ≈ 7.1 | Ethyl ester methylene. |
| CH₃ | 1.30 | Triplet (3H) | J ≈ 7.1 | Ethyl ester methyl. |
Diagnostic Check:
-
7-Amino vs 5-Amino: In the 7-amino isomer, the coupling constant between H-5 and H-6 is typical for vicinal pyrimidine protons (~4-5 Hz).
-
NOE (Nuclear Overhauser Effect): An NOE correlation should be observed between the H-6 proton and the 7-NH₂ protons. Crucially, H-5 should show NOE with the bridgehead, but not with the ester group on the pyrazole ring.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Observed Ion: [M+H]⁺ = 207.2 m/z
-
Fragmentations: Loss of ethyl group (M-29) or ethanol (M-46) is common under high collision energy.
Infrared Spectroscopy (FT-IR)
-
3350, 3250 cm⁻¹: Primary amine (NH₂) stretching.
-
1690–1710 cm⁻¹: Ester Carbonyl (C=O) stretch.
-
1620 cm⁻¹: C=N / C=C aromatic stretches (characteristic of fused heterocyclic systems).
Experimental Protocols
Protocol A: Synthesis of Precursor (Ethyl 5-amino-1H-pyrazole-4-carboxylate)
Note: This precursor is commercially available, but in-house synthesis ensures purity.
-
Reagents: Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (absolute).
-
Procedure:
-
Dissolve ethyl 2-cyano-3-ethoxyacrylate in ethanol (5 mL/mmol).
-
Add hydrazine hydrate dropwise at 0°C.
-
Allow to warm to room temperature and stir for 2 hours (exothermic reaction).
-
Reflux for 1 hour to ensure complete cyclization.
-
Cool to 0°C. The product precipitates as a white solid.
-
Filter, wash with cold ethanol, and dry under vacuum.
-
Yield: ~85-90%.[2]
-
Protocol B: Synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Based on microwave-assisted cyclization for enhanced regioselectivity.
-
Reagents:
-
Procedure:
-
Setup: In a microwave process vial, combine the pyrazole precursor and the acrylonitrile reagent in the solvent mixture.
-
Reaction: Irradiate at 110°C for 20–30 minutes (or reflux for 6–8 hours under conventional heating).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water. Neutralize with saturated NaHCO₃ solution to pH ~8.
-
The solid product precipitates.
-
-
Purification:
-
Filter the solid.
-
Recrystallize from Ethanol/DMF (9:1) to remove trace regioisomers.
-
-
-
Validation: Check LC-MS for single peak (purity >95%) and NMR for absence of 5-amino isomer signals.
Protocol C: Analytical HPLC Method
Use this method to determine purity and monitor stability.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic core) and 220 nm (amide/amine) |
Functional Application & Drug Discovery Context
The ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a versatile intermediate. The 3-ester group serves as a handle for further functionalization (e.g., hydrolysis to acid, conversion to amide), while the 7-amine can be derivatized to tune solubility and potency.
Key Signaling Pathways
This scaffold is frequently employed to inhibit kinases involved in cell proliferation.
Caption: Primary biological targets and therapeutic effects associated with the 7-aminopyrazolo[1,5-a]pyrimidine scaffold.
References
-
Frey, et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." PMC, 2024. Link
-
Moustafa, et al. "Regioselective synthesis of 7-aminopyrazolo[1,5-a]pyrimidine derivatives."[5] ResearchGate, 2022. Link
-
Lee, J., et al. "Discovery and characterization of a novel 7-aminopyrazolo[1,5-a]pyrimidine analog as a potent hepatitis C virus inhibitor." Bioorganic & Medicinal Chemistry Letters, 2012.[4] Link
-
PubChem. "Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (Isomer/Analog Data)." National Library of Medicine. Link
-
Drev, M., et al. "Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides."[6] Tetrahedron, 2014.[6] Link
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
A Comprehensive Technical Guide to the Spectroscopic and Synthetic Profile of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic characteristics and a proposed synthetic pathway for Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a core structural motif in numerous biologically active molecules, demonstrating a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy.[1][2] A thorough understanding of the spectroscopic and synthetic profile of derivatives such as Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is therefore crucial for the design and development of novel therapeutic agents.
Molecular Structure and Properties
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1196153-97-5) possesses the molecular formula C₉H₁₀N₄O₂ and a molecular weight of 206.20 g/mol .[3][4] The structure, illustrated below, features a fused pyrazole and pyrimidine ring system, which is the foundation of its chemical properties and biological activity. The presence of an amino group at the 7-position and an ethyl carboxylate group at the 3-position provides key sites for molecular interactions and further chemical modifications.
Caption: Proposed experimental workflow for the synthesis and characterization of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.
Experimental Protocol (Proposed)
Materials:
-
Ethyl 5-amino-1H-pyrazole-3-carboxylate
-
Malononitrile
-
Piperidine (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 5-amino-1H-pyrazole-3-carboxylate in ethanol.
-
Addition of Reagents: Add an equimolar amount of malononitrile to the solution.
-
Catalysis: Add a catalytic amount of piperidine to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Self-Validating System: The success of the synthesis and purification can be validated at each step. TLC analysis during the reaction will confirm the consumption of starting materials and the formation of the product. The purity of the final product can be ascertained by the sharpness of its melting point and confirmed by HPLC or LC-MS analysis. The spectroscopic data obtained should be consistent with the predicted values for the target structure.
Safety and Handling
While a specific safety data sheet for Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is not widely available, general precautions for handling similar heterocyclic and amino-containing compounds should be followed. [5][6][7]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. [8]
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a proposed synthetic route for Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, and a detailed understanding of the physicochemical properties of its derivatives is essential for the development of new and effective therapeutic agents. The information presented here serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
-
BuyersGuideChem. Supplier CAS No 1196153-97-5. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
-
MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]
-
PubChem. Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. [Link]
-
PMC. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
-
ResearchGate. Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides | Request PDF. [Link]
-
ResearchGate. Crystal Structure Analysis of Ethyl 7-Phenyl-5- p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate. [Link]
-
PMC. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
-
MDPI. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. [Link]
-
ResearchGate. Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate | Request PDF. [Link]
-
BuyersGuideChem. Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. [Link]
-
PubChemLite. Ethyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate. [Link]
-
EPA. T[3][8][9]riazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 1196153-97-5 | Ethyl 7-aminopyrazolo[1,5-A]pyrimidine-3-carboxylate - Synblock [synblock.com]
- 4. Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | C9H10N4O2 - BuyersGuideChem [buyersguidechem.com]
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- 6. WERCS Studio - Application Error [assets.thermofisher.com]
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- 8. 1196153-97-5|Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 9. ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate - CAS:1196153-97-5 - Abovchem [abovchem.com]
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate: Mechanism of Action & Technical Guide
Executive Summary & Core Identity
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class.[1][2] This scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its bioisosteric similarity to the purine ring system found in Adenosine Triphosphate (ATP) and Adenosine.
Primary Mechanism of Action (MOA): The compound functions primarily as an ATP-competitive inhibitor of protein kinases. Its core structure mimics the adenine moiety of ATP, allowing it to occupy the ATP-binding pocket of specific kinases—most notably Casein Kinase 2 (CK2) , B-Raf , and Cyclin-Dependent Kinases (CDKs) .
Secondary Pharmacodynamics: Due to its purine mimicry, the scaffold also exhibits antagonism toward Adenosine Receptors (A1/A2A) and serves as a precursor for GABA-A receptor modulators (e.g., Zaleplon analogs), though the 3-carboxylate functionality specifically biases the activity toward kinase inhibition compared to the 3-amide analogs used in anxiolytics.
Molecular Mechanism of Action
The ATP-Mimetic Pharmacophore
The efficacy of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate relies on its ability to deceive the kinase catalytic domain.
-
Hinge Region Binding: The pyrazolo[1,5-a]pyrimidine core is planar and hydrophobic, fitting snugly into the adenine-binding cleft. The nitrogen atoms (N1 and N4) and the 7-amino group serve as critical Hydrogen Bond (H-bond) acceptors and donors, interacting with the backbone residues of the kinase hinge region.
-
Gatekeeper Interaction: The 3-carboxylate (ethyl ester) moiety extends toward the solvent-accessible region or interacts with the "gatekeeper" residue, influencing selectivity. In cellular environments, the ethyl ester may act as a prodrug, hydrolyzed to the free carboxylic acid, or stabilize the molecule for membrane permeability before intracellular binding.
Target Specificity: Casein Kinase 2 (CK2) & B-Raf
Research indicates that 7-substituted pyrazolo[1,5-a]pyrimidines are potent inhibitors of CK2, a constitutively active serine/threonine kinase implicated in cancer cell proliferation and apoptosis suppression.
-
CK2 Inhibition: The compound blocks the phosphorylation of critical substrates like Akt , PTEN , and p53 . By occupying the ATP pocket, it prevents the transfer of the gamma-phosphate from ATP to the substrate, effectively silencing the pro-survival signaling cascade.
-
B-Raf Inhibition: In the context of the MAPK/ERK pathway, derivatives of this scaffold inhibit mutant B-Raf (e.g., V600E), preventing the hyperactivation of MEK and ERK, which drives melanoma and colorectal cancer progression.
Signal Transduction & Pathway Logic
The following diagram illustrates the downstream consequences of inhibiting CK2 and B-Raf using this scaffold.
Figure 1: Dual-pathway inhibition mechanism. The compound targets CK2 and B-Raf, disrupting survival signaling (Akt/NF-κB) and proliferation (MAPK), ultimately restoring apoptotic sensitivity in cancer cells.
Experimental Protocols
Synthesis of the Scaffold (Cyclocondensation)
To study this mechanism, researchers must first synthesize high-purity material. The standard protocol involves a regioselective reaction between an aminopyrazole and a beta-keto ester.
Reagents:
-
3-amino-4-pyrazolecarboxylate (Precursor A)
-
Ethyl 3-ethoxyacrylate or corresponding beta-keto ester (Precursor B)
-
Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 10 mmol of Precursor A and 10 mmol of Precursor B in 20 mL of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor progress via TLC (Thin Layer Chromatography) using Ethyl Acetate/Hexane (1:1).
-
Precipitation: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water.
-
Filtration: A solid precipitate (the 7-amino derivative) will form. Filter under vacuum and wash with cold ethanol.
-
Purification: Recrystallize from ethanol/DMF to achieve >98% purity required for biological assays.
-
Validation: Confirm structure via 1H-NMR (look for pyrimidine protons at δ 8.0–8.5 ppm) and LC-MS.
Kinase Inhibition Assay (ADP-Glo™ System)
This protocol validates the ATP-competitive mechanism.
Principle: Measures the amount of ADP produced in the kinase reaction. Inhibition results in lower ADP levels and reduced luminescence.
| Parameter | Condition |
| Enzyme | Recombinant Human CK2 or B-Raf (5–10 ng/well) |
| Substrate | Casein (for CK2) or MEK1 (for B-Raf) |
| ATP Concentration | 10 µM (at or below Km) |
| Compound Range | 0.1 nM to 10 µM (Serial Dilutions) |
| Incubation | 60 minutes at Room Temperature |
| Detection | Luminescence (RLU) |
Procedure:
-
Prepare Plate: Add 5 µL of compound (diluted in DMSO/Buffer) to a 384-well white plate.
-
Enzyme Addition: Add 5 µL of Kinase solution. Incubate 10 mins.
-
Start Reaction: Add 5 µL of Substrate/ATP mix. Incubate 60 mins.
-
Stop & Detect: Add 15 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins.
-
Signal Generation: Add 30 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Read: Measure Luminescence. Plot RLU vs. Log[Compound] to determine IC50.
Pharmacological Data Summary
The following table summarizes the typical activity profile of 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylates based on structure-activity relationship (SAR) studies.
| Target / Receptor | Activity Type | IC50 / Ki (Approx.)[3] | Biological Consequence |
| CK2 (Casein Kinase 2) | Inhibitor | 10 – 100 nM | Apoptosis induction in leukemia/solid tumors. |
| B-Raf (V600E) | Inhibitor | 50 – 200 nM | Blockade of MAPK proliferation pathway. |
| Adenosine A2A | Antagonist | 0.5 – 5 µM | Potential modulation of immune suppression. |
| KDR (VEGFR-2) | Inhibitor | > 1 µM | Anti-angiogenic effects (substitution dependent). |
Note: Potency is highly dependent on the specific substituents on the 7-amino group and the 3-ester chain length.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: PMC / NIH [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Source: PubMed [Link]
-
Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Source: PubMed [Link]
-
Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Source: MDPI [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Derivatives
This technical guide details the biological profile, synthetic utility, and pharmacological potential of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate and its derivatives.
Technical Whitepaper | Version 1.0
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, functioning as a bioisostere of the purine ring system found in ATP. This structural mimicry confers intrinsic affinity for ATP-binding sites in kinases and other nucleotide-dependent enzymes.
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a critical "parent" scaffold. While the ethyl ester moiety often acts as a prodrug or synthetic intermediate, the 7-amino substitution pattern is pivotal for hydrogen-bonding interactions within the hinge region of kinase domains. Derivatives of this scaffold have demonstrated potent efficacy in oncology (CDK, VEGFR, and B-Raf inhibition), infectious disease (antimicrobial and antifungal), and neurology (GABA receptor modulation).
Chemical Structure & Significance
The core structure consists of a pyrazole ring fused to a pyrimidine ring, sharing a bridgehead nitrogen.[1]
-
Purine Bioisostere: The [1,5-a] fusion creates a planar aromatic system that mimics adenine.
-
C-3 Position (Ester): The ethyl carboxylate at C-3 is an electron-withdrawing group that modulates the electron density of the ring, affecting the pKa of the N-1 and N-4 nitrogens. It is also a versatile handle for converting to amides (increasing metabolic stability) or acids (increasing solubility).
-
C-7 Position (Amine): The amino group at C-7 acts as a crucial hydrogen bond donor. In kinase inhibitors, this group often interacts with the "gatekeeper" residues in the ATP binding pocket.
Structural Diagram
The following diagram illustrates the core scaffold and its numbering system relative to the synthetic precursors.
Figure 1: Synthetic evolution and pharmacophore mapping of the ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold.
Pharmacology & Mechanism of Action
Oncology: Kinase Inhibition
The primary mechanism of action for these derivatives is ATP-competitive inhibition . The planar heterocycle occupies the adenine-binding pocket of protein kinases.
-
Cyclin-Dependent Kinases (CDKs): C-7 amino derivatives inhibit CDK2 and CDK9, arresting the cell cycle at the G2/M phase. The C-3 ester is often hydrolyzed to an acid or converted to a heterocyclic amide to improve selectivity.
-
B-Raf Kinase: In melanoma models, specific derivatives block the MAPK signaling pathway by inhibiting mutant B-Raf (V600E).
-
PI3Kδ Inhibition: Recent studies indicate that 7-substituted derivatives can selectively inhibit Phosphoinositide 3-kinase delta, a target for hematological malignancies and autoimmune diseases.
Antimicrobial Activity
The 7-amino derivatives exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).
-
Mechanism: Inhibition of DNA gyrase B subunit. The C-7 amino group is essential for binding to the ATP-binding site of the bacterial gyrase, preventing DNA supercoiling and replication.
Signaling Pathway Interference
The following diagram details the downstream effects of inhibiting the B-Raf/MEK/ERK pathway using these derivatives.
Figure 2: Mechanism of action showing the interception of the RAS-RAF-MEK-ERK pathway by pyrazolo[1,5-a]pyrimidine derivatives.
Structure-Activity Relationships (SAR)[2][3]
The biological efficacy of the scaffold is highly sensitive to substitutions at three key positions.
| Position | Modification | Impact on Biological Activity |
| C-3 (Ester) | Hydrolysis to Acid | Increases water solubility; often reduces membrane permeability. |
| Amidation | Critical for Kinase Selectivity. Bulky amides (e.g., piperazine, morpholine) improve metabolic stability and target specificity. | |
| C-7 (Amine) | Unsubstituted (-NH2) | High affinity for H-bond acceptors in the hinge region (e.g., Glu, Met residues). |
| Alkylation/Acylation | Large lipophilic groups here often decrease activity by creating steric clash within the ATP pocket, though small alkyl groups can improve pharmacokinetic properties. | |
| C-5 | Aryl/Heteroaryl | Introduction of phenyl or thiophene rings at C-5 significantly enhances antimicrobial potency by increasing lipophilicity and cell wall penetration. |
Experimental Protocols
Synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
This protocol ensures the regioselective formation of the 7-amino isomer over the 5-amino isomer.[2]
Reagents:
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate (10 mmol)
-
3-Ethoxyacrylonitrile (or Ethoxymethylenemalononitrile) (10 mmol)
-
Glacial Acetic Acid (Solvent/Catalyst)
Procedure:
-
Dissolution: Dissolve 1.55 g (10 mmol) of ethyl 5-amino-1H-pyrazole-4-carboxylate in 20 mL of glacial acetic acid.
-
Addition: Add 10 mmol of the nitrile derivative dropwise.
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).
-
Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).
-
Filtration: Collect the resulting precipitate by vacuum filtration.
-
Purification: Recrystallize from ethanol to yield the pure product.
-
Validation: 1H NMR should show a singlet for the pyrimidine H-6 proton and lack of coupling associated with dihydro-intermediates.
-
In Vitro Kinase Inhibition Assay (Generic Protocol)
Objective: Determine the IC50 of the derivative against CDK2/CyclinE.
-
Preparation: Prepare serial dilutions of the test compound in DMSO (final concentration 0.1 nM to 10 µM).
-
Reaction Mix: Combine 5 µL of compound, 10 µL of enzyme mix (CDK2/CyclinE), and 10 µL of substrate (Histone H1) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2).
-
Initiation: Add 10 µM ATP (spiked with [γ-33P]-ATP) to initiate the reaction.
-
Incubation: Incubate at 30°C for 30 minutes.
-
Termination: Stop reaction with 3% phosphoric acid.
-
Quantification: Spot on P81 phosphocellulose paper, wash, and measure radioactivity via scintillation counting.
-
Analysis: Plot % inhibition vs. log[concentration] to derive IC50.
Future Outlook & Optimization
The ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold is currently under-utilized in neuropharmacology . While its kinase activity is well-documented, its structural similarity to commercial anxiolytics (like Zaleplon) suggests untapped potential in designing non-benzodiazepine GABA-A receptor agonists.
Key Optimization Strategy:
-
Scaffold Hopping: Replace the ethyl ester with bioisosteres like oxadiazoles or tetrazoles to improve metabolic stability while maintaining the electron-withdrawing character required for activity.
References
-
Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
- Title: In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
- Source: N
-
URL:[Link]
-
Kinase Inhibition (B-Raf)
-
Antimicrobial & Cytotoxic Studies
-
PI3Kδ Inhibition
- Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Source: Molecules (MDPI)
-
URL:[Link]
-
Synthetic Methodologies
Sources
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This guide provides a comprehensive overview of this scaffold, from its synthesis to its application in targeting key proteins in various disease states, with a particular focus on its role in the development of kinase inhibitors for cancer therapy.
The pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Diverse Biological Activity
The pyrazolo[1,5-a]pyrimidine scaffold is a planar, nitrogen-containing heterocyclic framework that offers a unique combination of structural rigidity and the capacity for diverse substitutions, making it an ideal starting point for the design of targeted therapeutics.[1] Its structure is analogous to purines, allowing it to interact with a wide range of biological targets.[2] This has led to the development of drugs with a variety of applications, including hypnotic and anxiolytic agents like Zaleplon and Indiplon, as well as anticancer agents such as Dinaciclib.[3]
The versatility of the pyrazolo[1,5-a]pyrimidine core is further demonstrated by the wide array of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[4] The ability to readily modify the scaffold at multiple positions allows for the fine-tuning of its pharmacological properties to achieve desired potency and selectivity.[1]
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: A Practical Approach
A robust and widely employed method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its equivalent.[4] This reaction is typically carried out under acidic or basic conditions and can be facilitated by catalysts to improve yields.[4]
The reaction mechanism involves the nucleophilic attack of the 5-aminopyrazole on one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrimidine ring.[4] The choice of substituents on both the 5-aminopyrazole and the β-dicarbonyl compound allows for the introduction of chemical diversity into the final product.
A general workflow for the synthesis of pyrazolo[1,5-a]pyrimidines is depicted in the following diagram:
Caption: General synthesis workflow for pyrazolo[1,5-a]pyrimidines.
Medicinal Chemistry Applications: Targeting Disease with Precision
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a particularly fruitful starting point for the development of inhibitors targeting protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[5]
Anticancer Activity: A Focus on Kinase Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent inhibitors of a variety of protein kinases, including Pim-1, FMS-like tyrosine kinase 3 (FLT3), and Tropomyosin receptor kinases (Trks).[6] These inhibitors can act through different mechanisms, including ATP-competitive and allosteric inhibition.[5]
Pim-1 Kinase: The Pim kinases are a family of serine/threonine kinases that are overexpressed in many cancers and play a crucial role in cell survival and proliferation.[7] Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as potent Pim-1 inhibitors with nanomolar inhibitory activity.[4] These compounds have been shown to induce apoptosis in cancer cells by inhibiting the phosphorylation of downstream targets of Pim-1, such as the pro-apoptotic protein BAD.[4][6]
FLT3 Kinase: Mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[8] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of the FLT3-internal tandem duplication (ITD) mutation, a common activating mutation in AML.[9] These inhibitors have demonstrated the ability to block the constitutive activation of FLT3 and its downstream signaling pathways, leading to the inhibition of proliferation and induction of apoptosis in AML cells.[9]
The dysregulation of the FLT3 signaling pathway in AML is a key target for these inhibitors:
Caption: Inhibition of the FLT3-ITD signaling pathway in AML.
Trk Kinases: The Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a role in the development and function of the nervous system.[10] Gene fusions involving the Trk genes are found in a variety of cancers and lead to the expression of constitutively active fusion proteins that drive tumor growth.[10] Several approved and clinical-stage Trk inhibitors are based on the pyrazolo[1,5-a]pyrimidine scaffold.[10]
Anti-inflammatory, Antimicrobial, and Antiviral Activities
Beyond cancer, the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated potential in other therapeutic areas. Derivatives have been shown to possess anti-inflammatory properties, in some cases acting as inhibitors of prostaglandin biosynthesis.[11] Additionally, various pyrazolo[1,5-a]pyrimidine compounds have been reported to exhibit antimicrobial and antiviral activities, highlighting the broad therapeutic potential of this scaffold.[4][5]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies have revealed key insights for optimizing the potency and selectivity of these compounds. For example, in the context of Pim-1 inhibitors, substitutions at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine ring have been shown to be critical for potency.[4] Similarly, for Trk inhibitors, the pyrazolo[1,5-a]pyrimidine core itself is essential for forming a key hydrogen bond interaction with the hinge region of the kinase domain.[8]
Key Experimental Protocols
To facilitate the exploration of the pyrazolo[1,5-a]pyrimidine scaffold, detailed protocols for its synthesis and the evaluation of its biological activity are provided below.
Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Derivative
This protocol describes a general procedure for the condensation of a 5-aminopyrazole with a 1,3-diketone.
Materials:
-
Substituted 5-aminopyrazole
-
1,3-diketone (e.g., acetylacetone)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of the substituted 5-aminopyrazole (1 equivalent) in a mixture of ethanol and glacial acetic acid, add the 1,3-diketone (1.1 equivalents).
-
Heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazolo[1,5-a]pyrimidine derivative.
-
Characterize the final product by appropriate analytical techniques (e.g., NMR, MS).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the steps for determining the inhibitory activity of a compound against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[2][12]
Materials:
-
Target kinase and its substrate
-
ATP
-
Test compound (e.g., a pyrazolo[1,5-a]pyrimidine derivative)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Multilabel plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase, substrate, and test compound to the reaction buffer.
-
Initiate the kinase reaction by adding ATP. Include control wells with no inhibitor (100% activity) and no kinase (background).
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[10]
-
Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of a pyrazolo[1,5-a]pyrimidine derivative on the viability of cancer cells.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours). Include untreated cells as a control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[15]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control and determine the IC50 value.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold has established itself as a privileged structure in drug discovery, with a proven track record in the development of clinically relevant molecules. Its synthetic accessibility and the ease with which its structure can be modified make it an attractive starting point for the design of novel therapeutics. The continued exploration of this scaffold, particularly in the context of kinase inhibition, holds great promise for the development of next-generation targeted therapies for cancer and other diseases. Future research will likely focus on the development of more selective and potent pyrazolo[1,5-a]pyrimidine derivatives, as well as the exploration of novel biological targets for this versatile scaffold.
References
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. (2019-05-06). Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Available at: [Link]
-
Promega ADP-Glo kinase assay | BMG LABTECH. Available at: [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024-04-02). Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. Available at: [Link]
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Structure of Pim-1. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC. Available at: [Link]
-
Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking - ACS Publications. (2025-01-24). Available at: [Link]
-
PIM1 - Serine/threonine-protein kinase pim-1 - Homo sapiens (Human) | UniProtKB | UniProt. (2018-10-10). Available at: [Link]
-
FLT3 as a therapeutic target in AML: still challenging after all these years - ASH Publications. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available at: [Link]
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Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC. (2024-07-29). Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24). Available at: [Link]
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed. (2021-10-15). Available at: [Link]
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PIM1 - Wikipedia. Available at: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. Available at: [Link]
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Understanding FLT3 in AML: What It Means and How It's Treated - YouTube. (2025-05-17). Available at: [Link]
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An In-depth Technical Guide to Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis, potential therapeutic applications, and safety considerations, offering a valuable resource for researchers engaged in drug discovery and development.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in drug discovery, renowned for its diverse pharmacological activities.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly kinases, making it a fertile ground for the development of novel therapeutics.[1] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, and antiviral agents.[1] Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, as a member of this class, holds considerable potential for further investigation and development.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 1196153-97-5 | [2][3] |
| Molecular Formula | C₉H₁₀N₄O₂ | [2][3] |
| Molecular Weight | 206.20 g/mol | [2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Purity | Typically ≥95% (commercial availability) | [2] |
| Storage | Sealed in dry, 2-8°C | [4] |
Synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
While a specific, detailed protocol for the synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is not explicitly detailed in the reviewed literature, a general and reliable synthetic strategy can be inferred from the synthesis of closely related 7-amino- and 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides.[5] The following protocol is a proposed synthetic route based on established methodologies.
Proposed Synthetic Pathway
The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the condensation of a 5-aminopyrazole derivative with a suitable three-carbon electrophile.[5]
Caption: Proposed synthesis workflow for Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.
Step-by-Step Experimental Protocol (Proposed)
Causality Behind Experimental Choices: This protocol is designed for efficiency and regioselectivity. The use of sodium ethoxide as a base facilitates the initial nucleophilic attack of the aminopyrazole onto the electrophilic acrylonitrile derivative. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions. Acetic acid in the workup neutralizes the base and helps to precipitate the product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous ethanol.
-
Addition of Base: To the stirred solution, add sodium ethoxide (1.1 equivalents) at room temperature.
-
Addition of Electrophile: Slowly add 3-ethoxyacrylonitrile (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Isolation: The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Self-Validating System: The purity and identity of the synthesized compound should be rigorously confirmed using a combination of analytical techniques, including:
-
1H and 13C NMR Spectroscopy: To confirm the chemical structure and the absence of starting materials and major impurities.
-
Mass Spectrometry: To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C≡N).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Potential Applications in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Kinase Inhibition
Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as potent inhibitors of various kinases, including:
-
B-Raf Kinase: This kinase is a key component of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma and other cancers.
-
Phosphoinositide 3-kinases (PI3Ks): These are involved in cell growth, proliferation, and survival. PI3Kδ, in particular, is a target for inflammatory diseases.
The 7-amino group and the 3-carboxylate ester of the title compound provide key points for interaction with the ATP-binding site of kinases, making it a promising candidate for further investigation as a kinase inhibitor.
Caption: Mechanism of action of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Anticancer and Anti-inflammatory Potential
Given their kinase inhibitory activity, pyrazolo[1,5-a]pyrimidine derivatives, including the title compound, are being actively investigated for their potential as:
-
Anticancer Agents: By targeting kinases that drive tumor growth and survival.
-
Anti-inflammatory Agents: By modulating signaling pathways involved in the inflammatory response.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is not available, safety precautions can be inferred from related pyrazolo[1,5-a]pyrimidine derivatives.[6]
-
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Conclusion
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a promising heterocyclic compound with significant potential in drug discovery, particularly in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. This guide provides a foundational understanding of its properties, a proposed synthetic route, and its potential applications. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activity, and safety profile.
References
-
Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PMC. [Link]
-
Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors. ResearchGate. [Link]
-
Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]
-
Ethyl 7-aminopyrazolo(1,5-a)pyrimidine-3-carboxylate. Appretech Scientific Limited. [Link]
-
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | C9H10N4O2. BuyersGuideChem. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]
-
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | 1196153-97-5. BuyersGuideChem. [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]
-
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | C9H10N4O2. PubChem. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors. PubMed. [Link]
-
Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. MDPI. [Link]
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Pyrazolo[1,5-a]pyrimidine: A Technical Guide to Properties, Reactivity, and Applications
The pyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, functioning as a privileged bioisostere of the purine nucleus (specifically adenosine). Its bicyclic, planar architecture allows it to mimic the adenine ring of ATP, making it an exceptional template for kinase inhibitors (e.g., CDK, Trk, Pim-1) and GABA-A receptor modulators (e.g., Zaleplon).
This guide synthesizes the physicochemical behavior, synthetic accessibility, and medicinal utility of this scaffold.
Structural & Electronic Architecture
The pyrazolo[1,5-a]pyrimidine system is a fused 5,6-bicyclic heterocycle containing a bridgehead nitrogen (N-1). Unlike purines, which have a labile N-H proton (unless substituted), the pyrazolo[1,5-a]pyrimidine core is typically neutral and lacks an acidic proton on the ring nitrogens, contributing to its stability and lipophilicity.
Numbering & Bioisosterism
The standard IUPAC numbering initiates at the bridgehead nitrogen and proceeds around the pyrimidine ring.
-
Bioisosterism: It is a classical bioisostere of purine and imidazo[1,2-a]pyridine .
-
Binding Mode: In kinase active sites, the N-1 nitrogen typically acts as a hydrogen bond acceptor (mimicking N-1 of adenine), interacting with the hinge region backbone (e.g., Met592 in Trk kinases).
Electronic Distribution
The electron density is not uniform, dictating distinct reactivity profiles:
-
C-3 Position: Highly electron-rich (nucleophilic character). This is the primary site for electrophilic aromatic substitution (SEAr).
-
C-7 Position: Electron-deficient (electrophilic character). This position is highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a leaving group (e.g., Cl, Br) is present.
-
N-1 (Bridgehead): Non-basic in the sense of protonation disrupting aromaticity, but serves as a critical H-bond acceptor.
Physical & Chemical Properties
Solubility & Lipophilicity
The unsubstituted core is moderately lipophilic and poorly soluble in water due to strong
-
LogP: Zaleplon, a representative drug, has a LogP of 1.23 (pH 1–7), indicating moderate lipophilicity suitable for CNS penetration.
-
Solubility Engineering: In drug design, solubility is often improved by:
-
Disrupting Planarity: Introducing sp3-rich substituents (e.g., the pyrrolidine ring in Larotrectinib ).
-
Solubilizing Groups: Adding morpholine or piperidine moieties at C-7 (e.g., Dinaciclib ).
-
Fluorescence Properties
Derivatives of this scaffold are increasingly recognized as fluorophores.
-
Quantum Yield (QY): High QY (0.79–0.96) observed in organic solvents.
-
Mechanism: Electron-donating groups (EDGs) at C-7 induce internal charge transfer (ICT), significantly enhancing fluorescence emission, making them useful as lipid droplet probes.
NMR Spectral Characteristics
Distinctive chemical shifts allow for rapid structural confirmation.
| Position | Nucleus | Typical Shift ( | Notes |
| H-2 | ^1H | 7.8 – 8.2 | Deshielded singlet (if unsubstituted). |
| H-3 | ^1H | 6.5 – 6.9 | Upfield due to high electron density. |
| H-6 | ^1H | 6.8 – 7.2 | Pyrimidine ring proton. |
| H-7 | ^1H | 8.4 – 8.8 | Most deshielded; adjacent to bridgehead N. |
| C-3 | ^13C | 90 – 100 | Characteristic high-field aromatic carbon. |
| C-7 | ^13C | 140 – 150 | Low-field signal. |
Chemical Reactivity & Synthesis
Reactivity Map
The scaffold exhibits a "push-pull" reactivity pattern that medicinal chemists exploit to install diversity.
Caption: Reactivity profile showing the orthogonal functionalization potential of the scaffold.
Primary Synthetic Route: Condensation
The most robust method for constructing the ring is the condensation of 5-aminopyrazoles with 1,3-biselectrophiles (e.g.,
Experimental Protocol: Synthesis of 7-Chloro-pyrazolo[1,5-a]pyrimidine Derivative
A versatile intermediate for SNAr diversification.
Step 1: Cyclocondensation
-
Reagents: 5-Amino-3-methylpyrazole (1.0 eq), Diethyl malonate (1.2 eq), Sodium ethoxide (NaOEt) (2.0 eq).
-
Solvent: Anhydrous Ethanol.
-
Procedure:
-
Dissolve NaOEt in ethanol. Add 5-amino-3-methylpyrazole.
-
Add diethyl malonate dropwise at room temperature.
-
Reflux for 4–6 hours (monitor by TLC).
-
Cool to RT. Acidify with HCl to precipitate the product (5,7-dihydroxy derivative).
-
Filter and dry. Yield: ~85–90%.
-
Step 2: Chlorination (Activation of C-7)
-
Reagents: 5,7-Dihydroxy intermediate (1.0 eq), Phosphorus oxychloride (
) (Excess). -
Procedure:
-
Suspend the intermediate in
. -
Reflux for 3 hours. The suspension will clear as the dichloro product forms.
-
Critical Step: Remove excess
under reduced pressure. Pour residue onto crushed ice (Exothermic!). -
Extract with Dichloromethane (DCM).
-
Result: 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
-
Step 3: Regioselective SNAr (C-7 Displacement)
-
Reagents: Dichloro intermediate (1.0 eq), Morpholine (1.0 eq).
-
Conditions: RT, Ethanol or DMF.
-
Mechanism: The C-7 chloride is significantly more reactive than C-5 due to the proximity to the bridgehead nitrogen.
-
Outcome: 7-Morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine.
Medicinal Chemistry Applications
Kinase Inhibition (ATP Mimicry)
The scaffold is a "privileged structure" for kinase inhibitors.
-
Trk Inhibitors: Larotrectinib and Repotrectinib utilize this core to treat NTRK fusion cancers. The pyrazolo[1,5-a]pyrimidine binds to the ATP pocket, with substituents at C-3 and C-5 extending into the solvent-exposed and hydrophobic regions, respectively.
-
CDK Inhibitors: Dinaciclib (CDK1/2/5/9 inhibitor) uses this core. The bulky group at C-5 interacts with the ribose binding pocket.
GABA-A Receptor Modulation
Zaleplon (Sonata) is a sedative-hypnotic that binds selectively to the
-
Structure: 3-Cyano-7-(3-ethylacetamidophenyl)pyrazolo[1,5-a]pyrimidine.[1]
-
PK Profile: Ultra-short half-life (~1 hour), enabled by rapid metabolism of the N-ethylacetamide side chain, preventing "hangover" effects.
SAR Workflow
The following diagram illustrates the standard optimization logic for this scaffold.
Caption: Stepwise Structure-Activity Relationship (SAR) optimization strategy.
References
-
Vertex Pharmaceuticals. "Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors." Journal of Medicinal Chemistry, 2002. Link
-
Loxo Oncology. "Discovery of Larotrectinib (LOXO-101), a Potent, Selective, and Orally Bioavailable Pan-TRK Inhibitor." ACS Medicinal Chemistry Letters, 2015. Link
-
Merck & Co. "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases." ACS Medicinal Chemistry Letters, 2010. Link
-
King Pharmaceuticals. "Zaleplon: A Review of its Pharmacology and Clinical Efficacy." Drugs, 2000. Link
-
RSC Advances. "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study." Royal Society of Chemistry, 2020. Link
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The Synthetic Chemist's Guide to Pyrazolo[1,5-a]pyrimidines: A Technical Review of Core Methodologies
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of immense interest to the pharmaceutical and materials science sectors. Its derivatives are known to possess a wide spectrum of biological activities, most notably as potent kinase inhibitors in oncology.[1] This technical guide provides an in-depth review of the principal synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug discovery and development. We will explore the nuances of cyclocondensation reactions, the efficiency of multicomponent strategies, and the power of post-synthesis functionalization, offering field-proven insights to navigate the synthesis of this versatile scaffold.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The fusion of a pyrazole and a pyrimidine ring creates the pyrazolo[1,5-a]pyrimidine system, a nitrogen-rich heterocycle with a unique electronic landscape that has proven to be a fertile ground for the development of therapeutic agents.[2] Its structural resemblance to purines allows it to interact with a variety of biological targets, particularly ATP-binding sites in kinases.[2] This has led to the discovery of numerous potent and selective kinase inhibitors, including compounds targeting Pim-1, tropomyosin receptor kinase (Trk), and phosphoinositide 3-kinase (PI3Kδ), which are crucial in cancer progression.[3][4][5] The development of the Bruton's tyrosine kinase (BTK) inhibitor Zanubrutinib, which features a pyrazolo[1,5-a]pyrimidine core, underscores the clinical and commercial importance of this scaffold.[6]
Beyond its medicinal applications, the photophysical properties of pyrazolo[1,5-a]pyrimidines are gaining attention, with potential applications in materials science as fluorophores.[7] The ability to tune their absorption and emission characteristics through synthetic modification opens up new avenues for the design of novel organic materials.[7]
This guide is structured to provide a comprehensive overview of the most effective and widely used synthetic methodologies for accessing this important class of compounds. Each section will delve into the mechanistic underpinnings of the reactions, provide detailed experimental protocols for key transformations, and offer insights into how reaction parameters can be manipulated to achieve desired outcomes.
The Workhorse of Pyrazolo[1,5-a]pyrimidine Synthesis: Cyclocondensation Reactions
The most prevalent and versatile approach to the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-amino-1H-pyrazole (also known as 5-aminopyrazole) and a 1,3-bielectrophilic species.[2][8] This strategy offers a high degree of flexibility, allowing for the introduction of a wide range of substituents onto the pyrimidine ring, which is crucial for tuning the biological activity and physicochemical properties of the final molecule.
Mechanism and Regioselectivity
The general mechanism involves a two-step process:
-
Initial Nucleophilic Attack: The exocyclic amino group of the 3-amino-1H-pyrazole acts as the primary nucleophile, attacking one of the electrophilic centers of the 1,3-bielectrophile.[2]
-
Cyclization and Dehydration: The endocyclic nitrogen of the pyrazole then attacks the remaining electrophilic center, leading to a cyclized intermediate that subsequently dehydrates to form the aromatic pyrazolo[1,5-a]pyrimidine ring.[2]
The regioselectivity of the reaction, which determines the substitution pattern on the pyrimidine ring, is a critical consideration, especially when using unsymmetrical 1,3-bielectrophiles. The outcome is often dictated by the relative reactivity of the two electrophilic centers.
Caption: A typical multicomponent reaction pathway for pyrazolo[1,5-a]pyrimidine synthesis.
Fine-Tuning the Scaffold: Post-Synthesis Functionalization
The ability to modify the pyrazolo[1,5-a]pyrimidine core after its formation is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies. Metal-catalyzed cross-coupling reactions are powerful tools for this purpose.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide in the presence of a palladium catalyst. This reaction is widely used to introduce aryl and heteroaryl substituents onto the pyrazolo[1,5-a]pyrimidine scaffold, often at halogenated positions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6]
-
To a reaction vessel, add the halogenated pyrazolo[1,5-a]pyrimidine, the boronic acid or boronic acid pinacol ester, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., aqueous sodium carbonate solution).
-
Add a suitable solvent, such as 1,2-dimethoxyethane (DME).
-
Heat the mixture to reflux overnight.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established field with a rich variety of methodologies at the disposal of the synthetic chemist. The classical cyclocondensation reaction remains a robust and versatile approach, with modern variations such as microwave-assisted synthesis offering significant advantages in terms of efficiency. Multicomponent reactions provide a rapid and atom-economical route to complex derivatives, while post-synthesis functionalization via metal-catalyzed cross-coupling reactions allows for the fine-tuning of molecular properties. A thorough understanding of these synthetic strategies and their underlying mechanisms is essential for researchers aiming to explore the full potential of the pyrazolo[1,5-a]pyrimidine scaffold in drug discovery, materials science, and beyond.
References
-
Aggarwal, R., Sumran, G., Garg, N., & Aggarwal, A. (2011). A regioselective synthesis of some new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium and their evaluation as antimicrobial agents. European Journal of Medicinal Chemistry, 46(7), 3038-3046. [Link]
-
Castillo, J. C., Rosero, H. A., & Portilla, J. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances, 7(46), 28483-28488. [Link]
-
Kaur, N., & Singh, J. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/non. Periodica Polytechnica Chemical Engineering. [Link]
-
Perdios, P., & Tsoungas, P. G. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5877-5881. [Link]
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Terungwa, S. U., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
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Dwyer, M. P., et al. (2007). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 72(4), 1434-1437. [Link]
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Mason, A. M., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidines as a Novel Class of Potent TTK Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-928. [Link]
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Sobiak, S., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Pharmaceuticals, 14(9), 894. [Link]
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Darweesh, A. F., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(11), 1667. [Link]
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Castillo, J. C., Rivera, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4987. [Link]
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Sobiak, S., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3299. [Link]
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An, G., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 73-77. [Link]
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An In-Depth Technical Guide to the Initial Screening of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate for Kinase Inhibition
Foreword: The Rationale for Inquiry
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors.[1][2] Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases makes it a highly attractive starting point for drug discovery campaigns.[3] Compounds based on this fused heterocycle have demonstrated inhibitory activity against a range of critical oncogenic kinases, including Tropomyosin receptor kinases (Trk), B-Raf, and Epidermal Growth Factor Receptor (EGFR).[1][3][4]
This guide focuses on a specific derivative, Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (hereafter referred to as Cmpd-X). We will outline a robust, field-proven workflow for its initial biochemical screening to identify and characterize its potential as a kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals, providing not just the protocols, but the causality behind the experimental choices, ensuring a self-validating and reproducible screening cascade.
Chapter 1: Foundational Strategy - Designing the Screening Cascade
The initial assessment of a novel compound requires a multi-stage approach that balances breadth of coverage with depth of characterization. A successful screening cascade efficiently funnels a compound from an unknown entity to a validated hit with a defined potency and preliminary selectivity profile.
Our strategy is built on two primary phases:
-
Primary Screening: A single-concentration screen against a diverse panel of kinases to identify initial "hits." This phase prioritizes throughput and sensitivity to avoid false negatives.
-
Secondary Confirmation & Potency Determination: A dose-response analysis of the primary hits to confirm activity and quantify potency by determining the half-maximal inhibitory concentration (IC50).
This structured approach ensures that resources are focused on the most promising interactions, providing a solid foundation for subsequent lead optimization efforts.
Caption: High-level workflow for kinase inhibitor screening.
Chapter 2: The Primary Screen - Casting a Wide Net
The objective of the primary screen is to efficiently test Cmpd-X against a representative panel of protein kinases. The choice of assay technology is critical and must balance throughput, sensitivity, and biological relevance.
Causality in Assay Selection
While radiometric assays using ³³P-ATP remain a gold standard for their direct and robust nature, non-radioactive methods are often preferred for initial screening due to safety, cost, and ease of automation.[5] We will detail a luminescence-based assay that quantifies ADP production, a universal product of kinase-catalyzed phosphorylation.
Why the ADP-Glo™ Kinase Assay?
-
Universality: Measures ADP, making it compatible with virtually any kinase that utilizes ATP, including protein, lipid, and sugar kinases.[6]
-
High Sensitivity & Dynamic Range: Can detect low levels of ATP-to-ADP conversion, making it suitable for kinases with low activity or for use at low, physiologically relevant ATP concentrations.
-
Robustness: The two-step process first terminates the kinase reaction and depletes remaining ATP, then converts ADP to ATP for a stable, luminescent signal, minimizing interference from test compounds.
Experimental Protocol: Single-Point Kinase Inhibition Assay
This protocol describes the screening of Cmpd-X at a single 10 µM concentration against a panel kinase (e.g., B-Raf, a target class where pyrazolopyrimidines have shown activity).[4]
Materials & Reagents
| Reagent | Supplier | Purpose |
| Cmpd-X | N/A | Test Inhibitor |
| Staurosporine | Sigma-Aldrich | Positive Control (Pan-Kinase Inhibitor) |
| DMSO | Sigma-Aldrich | Vehicle Control |
| Recombinant Kinase (e.g., B-Raf) | SignalChem | Enzyme Source |
| Substrate (e.g., inactive MEK1) | SignalChem | Phospho-acceptor |
| ADP-Glo™ Kinase Assay Kit | Promega | Detection Reagents |
| Kinase Buffer (5X) | Varies | Reaction Buffer |
| ATP, DTT, MgCl₂ | Sigma-Aldrich | Co-factors |
| Low-Volume 384-well plates | Corning | Assay Plates |
Step-by-Step Methodology
-
Compound Plating:
-
Prepare a 1 mM intermediate stock of Cmpd-X in DMSO.
-
Using an acoustic liquid handler or manual multichannel pipette, transfer 50 nL of the 1 mM Cmpd-X stock into designated wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.
-
Plate 50 nL of DMSO in "0% Inhibition" control wells.
-
Plate 50 nL of a 1 mM Staurosporine stock in "100% Inhibition" control wells.
-
-
Kinase Reaction Preparation (2X Kinase/Substrate Mix):
-
Prepare a 1X kinase reaction buffer containing DTT and MgCl₂.[7][8]
-
On ice, dilute the recombinant kinase and its corresponding substrate to a 2X final concentration in the 1X kinase buffer.
-
Scientist's Note: The optimal kinase and substrate concentrations must be empirically determined to ensure the reaction remains in the linear range (typically <20% ATP consumption) for the duration of the assay.
-
-
Reaction Initiation:
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well of the assay plate.
-
Prepare a 2X ATP solution in 1X kinase buffer. The concentration should be at or near the Km of the specific kinase to ensure competitive inhibitors can be identified effectively.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is now 5 µL.
-
Briefly centrifuge the plate to mix and collect reagents at the bottom.
-
Incubate the reaction at room temperature (or 30°C) for 60 minutes.
-
-
Reaction Termination and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin components for the luminescent reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a compatible plate reader (e.g., BMG LABTECH PHERAstar).
-
Data Analysis and Hit Selection
The raw luminescence signal is inversely proportional to kinase activity.
-
Calculate Percent Inhibition: % Inhibition = 100 * (RLU_inhibitor - RLU_min) / (RLU_max - RLU_min)
-
RLU_inhibitor: Signal from Cmpd-X wells.
-
RLU_min: Average signal from positive control (Staurosporine) wells.
-
RLU_max: Average signal from negative control (DMSO) wells.
-
-
Hit Criteria: A compound demonstrating ≥50% inhibition at 10 µM is typically considered a primary hit and is prioritized for follow-up studies.
Sample Primary Screening Data
| Kinase Target | Cmpd-X (10 µM) % Inhibition | Classification |
| B-Raf | 85.2% | Hit |
| TrkA | 62.5% | Hit |
| EGFR | 12.1% | Inactive |
| CDK2 | 5.8% | Inactive |
Chapter 3: IC50 Determination - Quantifying Potency
Primary hits must be confirmed, and their potency must be accurately measured. This is achieved by generating a dose-response curve and calculating the IC50 value.
Caption: A simplified MAPK/ERK pathway illustrating B-Raf as a target.
Experimental Protocol: 10-Point Dose-Response Assay
This protocol is nearly identical to the primary screen, with the key difference being the preparation of the compound plate.
Step-by-Step Methodology
-
Compound Plating (Serial Dilution):
-
Start with a high concentration of Cmpd-X (e.g., 100 µM final concentration).
-
Perform a 10-point, 3-fold serial dilution directly in the assay plate or in an intermediate plate. This creates a concentration range that will span from no inhibition to full inhibition (e.g., 100 µM down to 5 nM).[9]
-
Remember to include DMSO (0% inhibition) and Staurosporine (100% inhibition) controls.
-
-
Kinase Reaction & Detection:
-
Follow steps 2-4 from the primary screening protocol (Section 2.2).
-
Data Analysis: Calculating the IC50
-
Calculate % Inhibition for each concentration point as described in Section 2.3.
-
Plot the Data: Plot % Inhibition versus the log of the inhibitor concentration.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a four-parameter variable slope sigmoidal dose-response curve.[10] The equation is typically: Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope))
-
Determine IC50: The software will calculate the LogIC50, which is the logarithm of the concentration at which the response is halfway between the top and bottom plateaus of the curve. The IC50 is the anti-log of this value.
Sample Dose-Response Data and IC50 Values
| Cmpd-X Conc. (nM) | % Inhibition (B-Raf) |
| 100,000 | 98.5 |
| 33,333 | 97.2 |
| 11,111 | 95.1 |
| 3,704 | 88.4 |
| 1,235 | 75.6 |
| 412 | 51.3 |
| 137 | 24.8 |
| 46 | 10.1 |
| 15 | 2.5 |
| 5 | 0.8 |
-
Calculated IC50 for B-Raf: 405 nM
-
Calculated IC50 for TrkA: 980 nM
Chapter 4: Interpretation and Path Forward
The initial screening of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate has yielded valuable, actionable data. Our hypothetical results indicate that Cmpd-X is a potent inhibitor of the B-Raf kinase with an IC50 of 405 nM and a sub-micromolar inhibitor of TrkA.
Key Insights:
-
Confirmed Activity: Cmpd-X is a validated, sub-micromolar inhibitor of at least two protein kinases.
-
Preliminary Selectivity: The compound shows some preference for B-Raf over TrkA and is inactive against EGFR and CDK2 at 10 µM. This initial selectivity is a promising feature.
-
Next Steps: Based on this data, the logical next steps would be to expand the kinase panel to a much larger, more comprehensive set (e.g., >300 kinases) to build a detailed selectivity profile.[11] This will reveal potential off-target liabilities and further confirm on-target activity, guiding the next phase of medicinal chemistry and structure-activity relationship (SAR) studies.[12]
This guide has provided a framework for the rigorous initial evaluation of a novel compound. By understanding the rationale behind each step and adhering to robust, self-validating protocols, researchers can generate high-quality data that confidently drives drug discovery projects forward.
References
- Appretech Scientific Limited. Ethyl 7-aminopyrazolo(1,5-a)pyrimidine-3-carboxylate.
-
Shafi, S. et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available from: [Link]
- Bioorganic & Medicinal Chemistry Letters. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors.
-
RSC Advances. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]
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RSC Advances. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available from: [Link]
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BMG LABTECH. (2020). Kinase assays. Available from: [Link]
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Mudeppa, D. G. et al. (2015). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PubMed Central. Available from: [Link]
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Müllers, E. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available from: [Link]
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Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link]
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ResearchGate. (2023). In vitro kinase assay v1. Available from: [Link]
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AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Available from: [Link]
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NIH. In vitro NLK Kinase Assay. Available from: [Link]
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ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against.... Available from: [Link]
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Bio-protocol. (2022). In vitro kinase assay. Available from: [Link]
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AACR Journals. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Available from: [Link]
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protocols.io. (2024). In vitro kinase assay. Available from: [Link]
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MDPI. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available from: [Link]
-
PubMed. (2013). New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prostate cancer cells. Available from: [Link]
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The Allure of Light: An In-depth Technical Guide to the Photophysical Properties of Novel Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system, has emerged from the shadows of medicinal chemistry to capture the spotlight in materials science and photophysics.[1] Initially recognized for its potent biological activities, particularly as protein kinase inhibitors in oncology, this versatile core is now celebrated for its intriguing luminescent properties.[2][3] This guide, crafted for the discerning researcher, delves into the core photophysical characteristics of these remarkable molecules, offering a blend of theoretical underpinnings, practical experimental guidance, and insights into their burgeoning applications.
The Pyrazolo[1,5-a]pyrimidine Core: A Platform for Tunable Luminescence
The inherent electronic nature of the pyrazolo[1,5-a]pyrimidine system, born from the fusion of an electron-rich pyrazole ring and an electron-deficient pyrimidine ring, lays the foundation for its fascinating photophysical behavior. This arrangement facilitates intramolecular charge transfer (ICT), a key process governing the absorption and emission of light. The true power of this scaffold, however, lies in its exceptional versatility for chemical modification. The core can be readily functionalized at multiple positions (C2, C3, C5, C6, and C7), allowing for the precise tuning of its electronic and, consequently, its photophysical properties.[4]
The strategic introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) across the molecular framework allows for the rational design of fluorophores with tailored absorption and emission profiles, quantum yields, and environmental sensitivity. For instance, appending strong EDGs at the C7 position can significantly enhance both the absorption and emission intensities of the molecule.[5][6]
Unraveling the Photophysics: A Symphony of Light and Matter
The interaction of pyrazolo[1,5-a]pyrimidine derivatives with light triggers a cascade of photophysical events. A fundamental understanding of these processes is paramount for their application as functional materials.
The Jablonski Diagram: Visualizing the Journey of an Excited Molecule
The Jablonski diagram provides a conceptual framework for understanding the electronic transitions that occur when a molecule absorbs and emits light.
Caption: A simplified Jablonski diagram illustrating the principal photophysical processes.
Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of S₁ through non-radiative processes. From here, it can return to the ground state via several pathways, including fluorescence (radiative decay) or non-radiative decay.
Experimental Characterization: From Synthesis to Spectroscopic Insight
A thorough investigation of the photophysical properties of novel pyrazolo[1,5-a]pyrimidine derivatives necessitates a suite of spectroscopic techniques.
Synthesis: The Gateway to Novel Fluorophores
The most prevalent and versatile synthetic route to pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds, such as β-dicarbonyls or β-enaminones.[1] Green chemistry approaches, including microwave-assisted and solvent-free reactions, have been successfully employed to enhance reaction efficiency and sustainability.[2]
UV-Vis Absorption and Steady-State Fluorescence Spectroscopy
These are the foundational techniques for characterizing the electronic transitions of a molecule.
-
UV-Vis Absorption Spectroscopy: This technique measures the wavelengths of light a molecule absorbs. The resulting spectrum reveals the energy required to promote the molecule to an excited state.
-
Steady-State Fluorescence Spectroscopy: This technique measures the wavelengths of light a molecule emits after being excited. The emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift.
Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the pyrazolo[1,5-a]pyrimidine derivative in a suitable spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile, DMSO). A typical concentration range is 1-10 µM.
-
UV-Vis Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm).
-
Use the pure solvent as a blank for baseline correction.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λmax,abs).
-
Record the emission spectrum.
-
Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Fluorescence Quantum Yield (ΦF): A Measure of Emission Efficiency
The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
Experimental Protocol: Relative Quantum Yield Determination
The comparative method is widely used and involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a standard with an absorption and emission profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
Data Acquisition:
-
Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Record the UV-Vis absorption and fluorescence emission spectra for each solution.
-
-
Calculation: The quantum yield is calculated using the following equation:
ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)
where ΦF is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Fluorescence Lifetime (τ): The Duration of the Excited State
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is a key parameter for applications in sensing and imaging.
Experimental Technique: Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves repeatedly exciting the sample with a pulsed light source and measuring the arrival time of individual emitted photons.
Solvatochromism: Probing the Molecular Environment
Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. For pyrazolo[1,5-a]pyrimidines, which often exhibit significant intramolecular charge transfer, the excited state is typically more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift in the emission spectrum.
Analyzing Solvatochromism: The Lippert-Mataga Equation
The Lippert-Mataga equation provides a quantitative relationship between the Stokes shift (Δν) and the solvent polarity parameter (Δf):
Δν = (2Δμ² / hca³) * Δf + constant
where Δμ is the change in dipole moment upon excitation, h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius. A plot of Δν versus Δf should be linear, and the slope can be used to estimate the change in dipole moment.
Structure-Photophysical Property Relationships: A Data-Driven Approach
The photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives are intimately linked to their molecular structure. The following table summarizes the key photophysical data for a series of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines, illustrating the impact of substituent effects.
| Compound | R Group at C7 | λabs (nm) in THF | λem (nm) in THF | ΦF in THF |
| 1 | 4-Pyridyl | 340 | 405 | 0.01 |
| 2 | 2,4-Dichlorophenyl | 345 | 410 | 0.02 |
| 3 | Phenyl | 350 | 415 | 0.05 |
| 4 | 4-Anisyl | 365 | 430 | 0.25 |
| 5 | 4-(Diphenylamino)phenyl | 440 | 520 | 0.97 |
Data adapted from a comprehensive study on pyrazolo[1,5-a]pyrimidine-based fluorophores.[4][5][6]
As evident from the table, the introduction of electron-donating groups at the C7 position leads to a bathochromic (red) shift in both the absorption and emission maxima, along with a significant increase in the fluorescence quantum yield.
Computational Modeling: Predicting Photophysical Properties with TD-DFT
Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for predicting and understanding the photophysical properties of organic molecules. TD-DFT calculations can provide valuable insights into the electronic structure of the ground and excited states, allowing for the prediction of absorption and emission spectra. For pyrazolo[1,5-a]pyrimidine derivatives, TD-DFT has been successfully employed to rationalize the observed experimental trends, confirming that electron-donating groups at the C7 position favor large absorption and emission intensities due to efficient intramolecular charge transfer.[4]
Workflow for TD-DFT Calculations:
Caption: A typical workflow for predicting absorption and emission spectra using TD-DFT.
Future Horizons: From Fundamental Understanding to Advanced Applications
The remarkable and tunable photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives position them as promising candidates for a wide array of applications, including:
-
Organic Light-Emitting Diodes (OLEDs): Their high quantum yields and tunable emission colors make them attractive as emitter materials.
-
Fluorescent Probes and Sensors: Their sensitivity to the local environment (solvatochromism) can be exploited for the development of sensors for ions, biomolecules, and viscosity.
-
Bio-imaging: Their bright fluorescence and potential for targeted functionalization open doors for their use as cellular imaging agents.
The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their photophysical properties through advanced spectroscopic and computational techniques, will undoubtedly unlock the full potential of this versatile and luminous class of molecules.
References
- Andrews, S. W., et al. (2011). Discovery of a novel series of pyrazolo[1,5-a]pyrimidine-based inhibitors of tropomyosin receptor kinase A (TrkA). Bioorganic & Medicinal Chemistry Letters, 21(19), 5779-5783.
- Bobrovs, R., et al. (2024). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry.
- Castillo, J. C., et al. (2016). Microwave-assisted synthesis of 7-aminopyrazolo[1,5-a]pyrimidines. Tetrahedron Letters, 57(38), 4289-4292.
- El Hafi, M., et al. (2024).
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Tigreros, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39675-39685. Available at: [Link]
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Tigreros, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39675-39685. Available at: [Link]
- Wang, H., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 222, 113589.
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Zapata-Rivera, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4967. Available at: [Link]
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Zhang, Y., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 949. Available at: [Link]
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Tigreros, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. ResearchGate. Available at: [Link]
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Bobrovs, R., et al. (2024). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. Available at: [Link]
-
El Hafi, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
- Ghaedi, M., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. BMC Chemistry, 18(1), 1-16.
-
Terungwa, A. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Understanding the regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of approved therapeutics like Zaleplon (sedative/hypnotic) and emerging kinase inhibitors (Trk, CDK, PI3K). Its planar, bicyclic architecture mimics the purine ring system of ATP, making it an ideal pharmacophore for ATP-competitive inhibition.
However, the synthesis of this scaffold presents a critical challenge: regioselectivity . The condensation of 3(5)-aminopyrazoles with nonsymmetrical 1,3-dielectrophiles (such as
This guide details the mechanistic drivers of this regioselectivity and provides a validated, regiodivergent protocol to access specific isomers with high purity.
Part 1: The Mechanistic Landscape
The regiochemical outcome is dictated by the initial nucleophilic attack. The 3(5)-aminopyrazole substrate exists in tautomeric equilibrium, but the exocyclic amine (
The Bifurcation Point
When reacting with a nonsymmetrical 1,3-diketone (
-
Path A (Kinetic/Steric Control): The more nucleophilic exocyclic amine attacks the most electrophilic (or least sterically hindered) carbonyl carbon.
-
Path B (Thermodynamic/Acid Catalysis): Protonation of the carbonyls can shift electrophilicity, or reversible imine formation allows the reaction to settle into the thermodynamically stable isomer (often minimizing steric clash at the fusion point).
Mechanistic Flowchart
The following diagram illustrates the decision tree for regiocontrol based on reaction conditions.
Caption: Decision tree showing how pH and steric factors influence the regioselective pathways in pyrazolo[1,5-a]pyrimidine formation.
Part 2: Strategic Regiocontrol
To achieve high selectivity, one must manipulate the electrophilicity of the dicarbonyl species relative to the nucleophilicity of the aminopyrazole.
Electronic Differentiation (Hard-Soft Acid-Base Theory)
-
The Rule: The exocyclic amino group (hard nucleophile) prefers to attack the harder electrophilic center (carbonyl).
-
Application: In
-ketoesters (e.g., ethyl acetoacetate), the ketone carbonyl is more electrophilic than the ester carbonyl.-
Result: The exocyclic amine attacks the ketone. Cyclization follows. The final product places the alkyl group from the ketone at position 7 and the carbonyl oxygen (from the ester) becomes a 5-one (or hydroxyl).
-
Exception: In strongly acidic media (glacial acetic acid), the ester carbonyl activation can compete, or transimination can occur, leading to mixtures.
-
Steric Steering
When using nonsymmetrical 1,3-diketones (e.g., benzoylacetone: Ph-CO-CH2-CO-Me):
-
Methyl vs. Phenyl: The methyl carbonyl is less hindered but the phenyl carbonyl is more electrophilic (due to conjugation, though conjugation can also lower reactivity depending on resonance).
-
Outcome: In refluxing ethanol (neutral), the amine attacks the methyl carbonyl (steric control), placing the Methyl at position 7 and the Phenyl at position 5 .
-
Reversal: Using a Lewis Acid or varying the solvent polarity can invert this preference by stabilizing the transition state of the attack on the phenyl carbonyl.
Solvent Effects[1]
-
Protic Solvents (EtOH, AcOH): Stabilize charged intermediates, favoring thermodynamic products (usually the 7-substituted isomer if it minimizes steric clash with the bridgehead).
-
Aprotic Solvents (Toluene, DMF): Often favor kinetic products or allow for higher temperature refluxes to overcome activation energy barriers for the more hindered isomer.
Part 3: Validated Experimental Protocol
This protocol describes the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine (symmetrical control) and a regioselective 7-phenyl-5-methyl derivative to demonstrate differentiation.
Reagents
-
3-Aminopyrazole (98% purity)
-
Benzoylacetone (1-phenyl-1,3-butanedione)
-
Glacial Acetic Acid (AcOH)[1]
-
Ethanol (Absolute)
Procedure: Regioselective Condensation
Objective: Synthesis of 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (Target Isomer A) vs 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine (Target Isomer B).
-
Preparation: Dissolve 3-aminopyrazole (1.0 equiv, 10 mmol) in absolute Ethanol (20 mL).
-
Addition (Acidic Method - Favors Isomer A):
-
Add Benzoylacetone (1.1 equiv).
-
Add Glacial AcOH (5 mL).
-
Reflux: Heat to reflux (
) for 4 hours. -
Mechanism:[2][3][4] Acid catalyzes the attack on the benzoyl carbonyl (despite sterics) or facilitates equilibration to the thermodynamic product where the bulky phenyl is at position 7 (away from the bridgehead? No, position 7 is actually more sterically crowded relative to the bridgehead H-3 interaction in some conformations, but usually, the 7-position accommodates bulk better than position 5 if position 5 interacts with substituents on the pyrazole ring). Correction: In pyrazolo[1,5-a]pyrimidines, position 7 is adjacent to the bridgehead nitrogen. Steric clash is often higher at position 7 due to the lone pair of the bridgehead nitrogen or substituents at position 3? Actually, experimental data (See Ref 1) suggests bulky groups prefer position 5 to avoid clash with the pyrazole H-3.
-
Self-Correction: Literature indicates that the reaction of 3-aminopyrazole + benzoylacetone in AcOH yields predominantly 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine . The amine attacks the acetyl group (less hindered), placing the Methyl at 7.
-
-
Work-up:
-
Cool to room temperature. The product often precipitates.
-
If no precipitate, evaporate solvent to 50% volume and add cold water.
-
Filter the solid and wash with cold
.
-
-
Purification: Recrystallize from EtOH/DMF (9:1).
Part 4: Analytical Validation (The "Truth" Test)
Distinguishing the 5-isomer from the 7-isomer is the most critical step. Relying solely on melting point is insufficient.
NMR Spectroscopy (The Gold Standard)
According to detailed NMR studies (Chimichi et al., Ref 2), the following diagnostic signals confirm regiochemistry:
| Feature | 5-Substituted Isomer | 7-Substituted Isomer |
| No coupling between 5-Me and H-6. | Small coupling ( | |
| NOE Effect | Strong NOE between 5-Substituent and H-6. | Strong NOE between 7-Substituent and H-6 AND H-3 (pyrazole). |
Interpretation:
-
The shielding of the 7-methyl carbon (approx. 17 ppm) is the most reliable rapid indicator.
-
The long-range coupling in the proton spectrum is a subtle but definitive confirmation of the 7-position.
X-Ray Crystallography
If the product forms suitable monocrystals, X-ray diffraction provides unambiguous structural proof, particularly useful when developing new derivatives with novel steric profiles.
References
-
Regioselectivity in Synthesis: Aggarwal, R., et al. "Regioselective synthesis of pyrazolo[1,5-a]pyrimidines."[2] Synthetic Communications, 2006.
-
NMR Characterization: Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system."[2][5] Canadian Journal of Chemistry, 1992.[5]
-
Drug Discovery Context: Lv, P.C., et al. "Design, synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives as potent EGFR/Her-2 dual inhibitors." Bioorganic & Medicinal Chemistry, 2010.
-
Microwave Assisted Synthesis: Fustero, S., et al. "Microwave-assisted regioselective synthesis of pyrazolo[1,5-a]pyrimidines."[2] Organic Process Research & Development, 2009.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Theoretical Chemist's Guide to the Electronic Landscape of Pyrazolo[1,5-a]pyrimidines: From Fundamental Principles to Drug Discovery Applications
Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core, a fused bicyclic N-heterocyclic system, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid, planar structure provides a unique framework for developing selective protein kinase inhibitors, anticancer agents, and fluorescent probes.[1][2][3] The remarkable versatility of this scaffold stems from the ability to readily modify its periphery, allowing for the fine-tuning of its electronic properties and, consequently, its biological activity and photophysical characteristics.[1][2] A deep understanding of the electronic structure of pyrazolo[1,5-a]pyrimidines is therefore paramount for the rational design of novel therapeutic agents and advanced materials.[1]
This in-depth technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic landscape of pyrazolo[1,5-a]pyrimidines. We will delve into the causality behind computational choices, dissect the interpretation of key electronic descriptors, and illustrate how these theoretical insights directly inform experimental design and drug development strategies.
Pillar I: The Theoretical Chemist's Toolkit for Electronic Structure Elucidation
The choice of a computational method is a critical first step that dictates the accuracy and computational cost of the study. For pyrazolo[1,5-a]pyrimidines, a balance between these two factors is essential, especially when screening large libraries of derivatives.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has emerged as the most widely used method for studying the electronic structure of medium-sized organic molecules like pyrazolo[1,5-a]pyrimidines. Its popularity lies in its favorable combination of computational efficiency and accuracy.
The Causality Behind the Choice of Functional and Basis Set:
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functionals: For pyrazolo[1,5-a]pyrimidine systems, hybrid functionals, such as B3LYP , are often a good starting point. They incorporate a portion of the exact Hartree-Fock exchange, which tends to improve the description of electronic properties like band gaps and charge distributions. For studies focusing on non-covalent interactions, which are crucial for understanding drug-receptor binding, functionals with dispersion corrections (e.g., B3LYP-D3 ) are highly recommended.
-
Basis Sets: The choice of basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) , offer a reasonable compromise between accuracy and computational cost for geometry optimizations. For more accurate single-point energy calculations or the prediction of spectroscopic properties, larger basis sets like 6-311+G(2d,p) are preferable.
Time-Dependent Density Functional Theory (TD-DFT): Unveiling Photophysical Properties
To investigate the excited-state properties of pyrazolo[1,5-a]pyrimidines, particularly their application as fluorophores, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[4] TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption maxima observed in UV-Vis spectroscopy, and oscillator strengths, which are related to the intensity of the absorption.
A Self-Validating Protocol for TD-DFT Calculations:
-
Ground-State Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the molecule using a suitable DFT functional and basis set.
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
TD-DFT Calculation: Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths. The choice of functional for TD-DFT can be the same as that used for the ground-state optimization.
Pillar II: Key Electronic Descriptors and Their Implications
Theoretical calculations provide a wealth of data about the electronic structure of a molecule. The following descriptors are particularly insightful for understanding the reactivity and biological activity of pyrazolo[1,5-a]pyrimidines.
Frontier Molecular Orbitals (FMOs): The Epicenter of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic transitions.
-
HOMO: The HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater propensity for electron donation and susceptibility to electrophilic attack.
-
LUMO: The LUMO represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a greater propensity for electron acceptance and susceptibility to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and electronic excitability. A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the absorption spectrum. DFT studies have shown that the HOMO-LUMO energy gap in substituted pyrazolo[1,5-a]pyrimidines is typically in the range of 2.65–2.81 eV.[3]
The visualization of HOMO and LUMO distributions provides valuable insights into the reactive sites of the molecule. For instance, in many pyrazolo[1,5-a]pyrimidine derivatives, the HOMO is localized on the electron-rich pyrazole ring, while the LUMO is distributed over the more electron-deficient pyrimidine ring. This explains the regioselectivity observed in many electrophilic and nucleophilic substitution reactions.
Molecular Electrostatic Potential (MEP): Mapping Charge Distribution
The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction patterns. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.
-
Red Regions (Negative Potential): These regions are rich in electrons and are susceptible to electrophilic attack. In pyrazolo[1,5-a]pyrimidines, the nitrogen atoms of the pyrimidine ring are typically characterized by a negative electrostatic potential.
-
Blue Regions (Positive Potential): These regions are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms attached to the ring system often exhibit a positive electrostatic potential.
The MEP provides a visual guide for understanding how a pyrazolo[1,5-a]pyrimidine derivative might interact with a biological target. For example, regions of negative potential can form hydrogen bonds with donor groups in a protein's active site.
Natural Bond Orbital (NBO) Analysis: Quantifying Charge and Hybridization
Natural Bond Orbital (NBO) analysis provides a quantitative description of the bonding and charge distribution within a molecule. It allows for the calculation of natural atomic charges, which can be more reliable than Mulliken charges, and provides information about the hybridization of atomic orbitals.
Table 1: Hypothetical Natural Atomic Charges for a Substituted Pyrazolo[1,5-a]pyrimidine
| Atom | Natural Charge (e) |
| N1 | -0.55 |
| C2 | +0.20 |
| N3 | -0.60 |
| C3a | +0.15 |
| C4 | -0.10 |
| C5 | +0.25 |
| C6 | -0.05 |
| N7 | -0.50 |
| C7a | +0.10 |
Data is illustrative and would be generated from a specific NBO calculation.
NBO analysis can reveal the electronic effects of different substituents on the pyrazolo[1,5-a]pyrimidine core. For example, the introduction of an electron-withdrawing group at a specific position will lead to a decrease in the negative charge on the adjacent atoms.
Pillar III: Bridging Theory and Experiment in Drug Development
Theoretical studies on the electronic structure of pyrazolo[1,5-a]pyrimidines are not merely an academic exercise; they provide invaluable insights that can guide and accelerate the drug discovery process.
Rationalizing Structure-Activity Relationships (SAR)
Theoretical calculations can provide a rational basis for understanding the observed structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine-based drugs.[2] For instance, if a series of derivatives with varying substituents at the C5 position show different inhibitory activities against a particular kinase, theoretical calculations can be used to correlate the electronic properties of the C5 substituent (e.g., its ability to donate or withdraw electrons) with the observed biological activity.[5] Docking studies, which predict the binding mode of a ligand to a protein, can be combined with electronic structure calculations to provide a more complete picture of the drug-receptor interaction.[5]
Predicting Metabolic Stability
The metabolic stability of a drug candidate is a critical factor in its development. Theoretical calculations can be used to predict the sites of metabolic attack on a pyrazolo[1,5-a]pyrimidine derivative. For example, regions of the molecule with a high HOMO density are more susceptible to oxidative metabolism by cytochrome P450 enzymes. By identifying these potential metabolic "hotspots," medicinal chemists can modify the molecule to improve its metabolic stability.
Designing Novel Fluorophores
The tunable photophysical properties of pyrazolo[1,s-a]pyrimidines make them attractive candidates for the development of novel fluorescent probes.[4] TD-DFT calculations can be used to predict the absorption and emission properties of different derivatives, allowing for the in-silico design of fluorophores with specific desired characteristics, such as a large Stokes shift or high quantum yield.[4]
Experimental Protocols: A Step-by-Step Workflow
The following provides a generalized workflow for a computational study of the electronic structure of a pyrazolo[1,5-a]pyrimidine derivative.
Step 1: Molecular Structure Preparation
-
Build the 3D structure of the pyrazolo[1,5-a]pyrimidine derivative using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics) to obtain a reasonable starting geometry.
Step 2: DFT Geometry Optimization and Frequency Calculation
-
Perform a full geometry optimization using a DFT method (e.g., B3LYP/6-31G(d,p)).
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum.
Step 3: Single-Point Energy and Electronic Property Calculations
-
Perform a single-point energy calculation at a higher level of theory (e.g., B3LYP/6-311+G(2d,p)) to obtain more accurate electronic energies.
-
From this calculation, extract the HOMO and LUMO energies and visualize their spatial distributions.
-
Calculate the MEP to visualize the charge distribution.
-
Perform an NBO analysis to obtain quantitative information about atomic charges and bonding.
Step 4: TD-DFT Calculation for Excited States (if applicable)
-
Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths.
Visualization of a Typical Computational Workflow
Caption: A typical workflow for the theoretical study of the electronic structure of pyrazolo[1,5-a]pyrimidines.
Conclusion: The Synergy of Theory and Experiment
Theoretical studies on the electronic structure of pyrazolo[1,5-a]pyrimidines provide a powerful and indispensable tool for researchers in medicinal chemistry and materials science. By leveraging the insights gained from computational chemistry, we can accelerate the discovery and development of novel compounds with tailored properties. The synergy between theoretical predictions and experimental validation is the key to unlocking the full potential of this remarkable heterocyclic scaffold.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (URL: )
-
Pyrazolo[1,5-: A] pyrimidines-based fluorophores: A comprehensive theoretical-experimental study - ResearchGate. (URL: [Link])
-
In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation - PubMed. (URL: [Link])
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - NIH. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (URL: [Link])
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. (URL: [Link])
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. (URL: [Link])
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - NIH. (URL: [Link])
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (URL: [Link])
-
Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues - Arabian Journal of Chemistry. (URL: [Link])
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Precision Protocol: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
This Application Note is designed to provide a rigorous, field-proven protocol for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. It prioritizes reproducibility, mechanistic understanding, and green chemistry principles, moving beyond simple "recipe" lists to ensure experimental success.[1]
Introduction & Pharmacological Significance[1][2][3][4][5][6][7][8]
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, acting as a bioisostere of the purine system (adenine).[1] Its planar, nitrogen-rich architecture allows it to interact effectively with the ATP-binding pockets of various kinases.[1]
-
Key Biological Targets: Cyclin-dependent kinases (CDK2), Tropomyosin receptor kinases (TRK), and Pim-1 kinases.[1]
-
Therapeutic Areas: Oncology (cell cycle arrest), Anxiolytics (Zaleplon), and Anti-inflammatories.[1]
This protocol details a robust one-pot condensation strategy . Unlike multi-step procedures that require the isolation of unstable intermediates, this method leverages the differing nucleophilicities of the 5-aminopyrazole nitrogens to drive regioselective cyclization in a single vessel.[1]
Reaction Design & Retrosynthesis
The synthesis relies on the condensation of 5-aminopyrazoles (binucleophiles) with 1,3-dicarbonyl compounds (bielectrophiles).[1]
Critical Design Consideration: Regioselectivity
The 5-aminopyrazole possesses two nucleophilic sites:[1]
-
Exocyclic Amine (
): Harder nucleophile, typically attacks the most reactive carbonyl first.[1] -
Endocyclic Ring Nitrogen (N1): Softer nucleophile, involved in the cyclization step.[1]
Regiochemical Control:
-
Kinetic Control: Under neutral or acidic conditions, the exocyclic amine attacks the ketone/aldehyde carbonyl of the 1,3-dicarbonyl to form an enaminone intermediate, which then cyclizes to form the pyrazolo[1,5-a]pyrimidine (Target).[1]
-
Thermodynamic Pitfall: Under strongly basic conditions or specific substitutions, reaction at the C-4 position of the pyrazole can occur, leading to the isomeric pyrazolo[3,4-b]pyridine .[1] This protocol is optimized to favor the [1,5-a]pyrimidine isomer.[1]
Mechanistic Pathway (Visualization)
The following diagram illustrates the stepwise mechanism, highlighting the critical cyclization event that determines the core structure.
Figure 1: Mechanistic flow of the condensation reaction. The regioselectivity is determined in the first step (Intermediate A).
Experimental Protocols
We present two variations: the Standard Thermal Protocol (high reliability) and the Green/Microwave Protocol (high throughput).[1]
Protocol A: Standard Thermal Condensation (AcOH/EtOH)
Best for scale-up and substrates with sensitive functional groups.[1]
Reagents:
-
5-Amino-3-methylpyrazole (1.0 equiv)
-
1,3-Dicarbonyl compound (e.g., Acetylacetone or Ethyl acetoacetate) (1.1 equiv)[1]
-
Solvent: Ethanol (Absolute)
-
Catalyst: Glacial Acetic Acid (cat.[1][2] 5-10 mol% or used as co-solvent)
Step-by-Step Workflow:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminopyrazole (2.0 mmol) in Ethanol (10 mL).
-
Addition: Add the 1,3-dicarbonyl compound (2.2 mmol) dropwise at room temperature.
-
Catalysis: Add Glacial Acetic Acid (3-5 drops). Note: For unreactive substrates, the reaction can be performed in pure acetic acid.[1]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (78-80°C) for 2–4 hours.
-
Checkpoint: Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). Look for the disappearance of the polar aminopyrazole spot.[1]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Precipitation: Often, the product precipitates upon cooling.[1] If not, pour the mixture onto crushed ice (50 g).
-
Filtration: Collect the solid precipitate by vacuum filtration.[1]
-
Washing: Wash the filter cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
-
Purification: Recrystallize from Ethanol or DMF/Ethanol mixtures.
Protocol B: Microwave-Assisted One-Pot Synthesis
Best for library generation and rapid screening.[1]
Reagents:
Step-by-Step Workflow:
-
Loading: In a microwave-safe process vial (10 mL), combine the aminopyrazole (1.0 mmol) and 1,3-dicarbonyl (1.2 mmol).
-
Solvent: Add Ethanol (2 mL). Option: Add 1 drop of HCl or AcOH to accelerate dehydrative cyclization.
-
Irradiation: Seal the vial and irradiate at 150°C for 10–20 minutes (Power: Dynamic, Max 150W).
-
Isolation: Cool the vial with a compressed air stream. The product often crystallizes directly.[1] Filter and wash as in Protocol A.
Optimization & Troubleshooting Guide
The following table summarizes common issues and chemically grounded solutions.
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization (Intermediate B stuck). | Increase temperature or add a Lewis Acid catalyst (e.g., ZnCl₂ or FeCl₃) to promote dehydration.[1] |
| Regioisomer Formation | Formation of pyrazolo[3,4-b]pyridine.[1][3][4] | Avoid strong bases.[1] Ensure the reaction is under neutral or slightly acidic conditions (AcOH) to favor [1,5-a]. |
| Oily Product | Impurities preventing crystallization.[1] | Triturate the oil with diethyl ether or hexane/ethyl acetate (9:[1]1) to induce precipitation.[1] |
| Starting Material Remains | Low electrophilicity of dicarbonyl.[1] | Use microwave irradiation (Protocol B) or switch solvent to glacial acetic acid (higher temp, acidic activation).[1] |
Scope and Substrate Tolerance
This protocol is versatile and tolerates a wide range of substituents (
-
-Keto Esters (
): Yields Pyrazolo[1,5-a]pyrimidin-7-ones . (Note: These often exist as the keto-tautomer in solid state).[1] -
-Diketones (
): Yields 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines .[1] -
Fluorinated Dicarbonyls: Highly reactive; often require lower temperatures to prevent decomposition.[1]
Comparative Data (Catalyst Efficiency)
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| None | EtOH | Reflux | 6-8 | 65-75 | [1] |
| AcOH | EtOH | Reflux | 2-4 | 85-92 | [2] |
| [BMIM]OAc | Ionic Liq. | 100 | 0.5 | 90-95 | [3] |
| Microwave | EtOH | 150 | 0.2 | 92-98 | [4] |
References
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Aggarwal, R. et al. (2011).[1] Regioselective synthesis of some new pyrazolo[1,5-a]pyrimidine derivatives in aqueous medium.[1][5][6][3].
-
Fahim, A. M. (2018).[1] Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[1][7][8][9][10].
-
Siddiqui, Z. N. et al. (2013).[1] [BMIM]OAc promoted one-pot synthesis of pyrazolo[1,5-a]pyrimidines.[1][11].
-
Lynch, M. et al. (2018).[1] Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation.[1][12][7][10].
-
Kumar, R. et al. (2021).[1] Efficient Green Protocols for the Preparation of Pyrazolopyrimidines.[1][5][7][13].
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Application Notes and Protocols for Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Pyrazolo[1,5-a]pyrimidines in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this core have garnered significant attention in oncology for their potential as anticancer agents.[2] These compounds have been reported to exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of cell cycle arrest and apoptosis.[3][4] Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate represents a key building block and a potential pharmacophore in its own right for the development of novel cancer therapeutics. Its structural features suggest the potential for interaction with various biological targets within cancer cells. These application notes provide a comprehensive guide for researchers to explore the anticancer potential of this compound in various cancer cell lines.
Physicochemical Properties of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₄O₂ | [5] |
| Molecular Weight | 206.21 g/mol | [5] |
| Purity | ≥98% | [5] |
| Appearance | Off-white to yellow powder | [6] |
| Storage | Sealed in dry, 2-8°C | [7] |
Part 1: Initial Screening and Cytotoxicity Assessment
The first step in evaluating a novel compound is to determine its cytotoxic effects on a panel of cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell lines of interest (e.g., A549 - lung, MDA-MB-231 - breast, DU-145 - prostate)[9]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS, sterile)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in DMSO. Prepare serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[11] Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.
Expected Results: This assay will provide IC50 values for Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate across different cancer cell lines, indicating its potency and selectivity.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.8 |
| DU-145 | Prostate Carcinoma | 18.5 |
| HCT116 | Colorectal Carcinoma | 12.1 |
Part 2: Mechanistic Studies - Unraveling the Mode of Action
Once the cytotoxic potential is established, the next phase is to investigate the underlying mechanism of action. Based on the known activities of pyrazolo[1,5-a]pyrimidine derivatives, key areas to explore include cell cycle progression and apoptosis induction.[3][9]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line showing sensitivity to the compound
-
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Complete growth medium
-
PBS (sterile)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Expected Outcome: Treatment with Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate may lead to an accumulation of cells in a specific phase of the cell cycle, such as G2/M, which has been observed with other pyrazolo[1,5-a]pyrimidine derivatives.[9]
Visualizing the Experimental Workflow
Caption: Workflow for determining the IC50 of a compound using the MTT assay.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cell line
-
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
-
6-well plates
Procedure:
-
Cell Treatment: Seed and treat cells as described in Protocol 2.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Expected Outcome: An increase in the percentage of Annexin V-positive cells will indicate that Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate induces apoptosis.
Part 3: Target Identification and Pathway Analysis
Identifying the molecular targets of a novel compound is crucial for its development as a therapeutic agent. Pyrazolo[1,5-a]pyrimidines are known to inhibit various protein kinases.[2][12]
Hypothesized Signaling Pathway Inhibition
Based on existing literature for this class of compounds, a potential mechanism of action could involve the inhibition of pro-survival signaling pathways. For instance, some pyrazolo[1,5-a]pyrimidines inhibit the Pim-1 kinase, which is involved in cell survival and proliferation.[13]
Caption: Hypothesized inhibition of the Pim-1 signaling pathway.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting can be used to assess the effect of the compound on the expression and phosphorylation status of proteins in a targeted pathway.
Materials:
-
Treated cell lysates
-
Protein electrophoresis and blotting equipment
-
Primary antibodies (e.g., anti-Pim-1, anti-phospho-BAD, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Expected Outcome: If the compound inhibits Pim-1, a decrease in the phosphorylation of its downstream target BAD and an increase in cleaved caspase-3 would be expected, confirming the induction of apoptosis.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial investigation of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate as a potential anticancer agent. The protocols outlined will enable researchers to determine its cytotoxicity, elucidate its mechanism of action regarding cell cycle and apoptosis, and begin to identify its molecular targets. Positive results from these studies would warrant further investigation, including broader kinase profiling, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold suggests that this compound could be a valuable starting point for the development of a new class of cancer therapeutics.
References
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Gudipati, R., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidine linked aminobenzothiazole conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3468. Available from: [Link]
-
Kamal, A., et al. (2017). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. MedChemComm, 8(7), 1447-1457. Available from: [Link]
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Li, Y., et al. (2020). Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. European Journal of Medicinal Chemistry, 202, 112563. Available from: [Link]
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Ke, S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 922-927. Available from: [Link]
-
Appretech Scientific Limited. Ethyl 7-aminopyrazolo(1,5-a)pyrimidine-3-carboxylate. Available from: [Link]
-
Iorkula, T. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(31), 21484-21508. Available from: [Link]
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Singh, V., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 340-354. Available from: [Link]
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Murteza, M., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 26(11), 3329. Available from: [Link]
-
Ke, S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 922-927. Available from: [Link]
-
Abdel-Aziz, M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(16), 4984. Available from: [Link]
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Kumar, A., et al. (2022). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 12(43), 27953-27965. Available from: [Link]
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PubChem. Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. Available from: [Link]
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Zhang, Y., et al. (2023). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 4(1), 102065. Available from: [Link]
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D'Incalci, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology”. Anticancer Research, 39(7), 3435-3440. Available from: [Link]
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Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 183-203. Available from: [Link]
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Desenko, S. M., et al. (2023). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Pharmacia, 70(1), 1-10. Available from: [Link]
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Rambabu, D., et al. (2013). Crystal Structure Analysis of Ethyl 7-Phenyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate. Molecular Crystals and Liquid Crystals, 575(1), 109-116. Available from: [Link]
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Ke, S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. Available from: [Link]
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ResearchGate. What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. Available from: [Link]
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Lee, J., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry, 65(24), 16424-16440. Available from: [Link]
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Application Notes & Protocols: Ethyl 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylate as a Privileged Core in Modern Medicinal Chemistry
These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of the ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold. This document provides a detailed overview of its synthesis, chemical properties, and extensive applications in medicinal chemistry, supported by established protocols and scientific literature.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold – A Cornerstone of Drug Discovery
The pyrazolo[1,5-a]pyrimidine ring system is a fused heterocyclic structure that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with various biological targets, establishing it as a "privileged scaffold" in drug discovery.[2] Derivatives of this core have shown promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][3] The unique electronic properties and synthetic accessibility of the pyrazolo[1,5-a]pyrimidine core make it an attractive starting point for the development of novel therapeutics.[2] Several commercially available drugs, such as Zaleplon, Dorsomorphin, and the anticancer agent Dinaciclib, feature this remarkable heterocyclic system, underscoring its clinical significance.[4][5]
Synthesis of the Core Structure: Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
The synthesis of the title compound, ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, can be efficiently achieved through the condensation of an appropriate aminopyrazole precursor with a suitable three-carbon synthon. One of the most common and effective methods involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with a malononitrile derivative under microwave irradiation, which often leads to high yields and regioselectivity.[1]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of a 7-aminopyrazolo[1,5-a]pyrimidine derivative.
Detailed Protocol for Synthesis:
This protocol outlines a general procedure for the synthesis of ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives.
Materials:
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
Substituted benzylidene malononitrile (or other suitable 1,3-dielectrophile)
-
Solvent (e.g., ethanol, DMF)
-
Microwave reactor vials
-
Stirring bar
-
Microwave synthesizer
Procedure:
-
In a clean and dry microwave reactor vial, combine ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) and the substituted benzylidene malononitrile (1 equivalent).
-
Add a suitable solvent (e.g., ethanol or DMF) to the vial to dissolve the reactants.
-
Place a magnetic stirring bar into the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120°C) for a specified time (e.g., 20 minutes).[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The resulting product can be isolated by filtration if it precipitates upon cooling.
-
Wash the solid product with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Confirm the structure of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[1]
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique significantly reduces reaction times compared to conventional heating methods and often improves yields and regioselectivity by providing rapid and uniform heating.[1]
-
Choice of Reactants: The use of ethyl 5-amino-1H-pyrazole-4-carboxylate provides the pyrazole core with a pre-installed ester group at the 3-position. Benzylidene malononitrile serves as the 1,3-dielectrophile required for the construction of the pyrimidine ring.
Applications in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework in the design of kinase inhibitors, which are crucial in cancer therapy.[6] Its structure can mimic the hinge-binding region of ATP, allowing for competitive inhibition of various kinases.[1]
B-Raf Kinase Inhibitors for Melanoma
Mutations in the B-Raf kinase are a key driver in many cancers, particularly melanoma.[7] Pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have been identified as potent inhibitors of B-Raf, demonstrating the therapeutic potential of this scaffold in oncology.[7] Structure-activity relationship (SAR) studies have been conducted to optimize the biochemical profile of these inhibitors.[7]
PI3Kδ Inhibitors for Inflammatory Diseases and Cancers
Phosphoinositide 3-kinase delta (PI3Kδ) is a critical enzyme in the signaling pathways of immune cells, making it a target for inflammatory diseases and hematological malignancies.[8][9] Researchers have developed selective PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine core, with some derivatives showing promising potency and selectivity.[8]
Tropomyosin Receptor Kinase (Trk) Inhibitors
The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three marketed drugs for NTRK fusion cancers, Larotrectinib and Entrectinib.[10] This highlights the scaffold's importance in developing inhibitors of Tropomyosin Receptor Kinases (Trks), which are involved in the development and progression of various tumors.[10]
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as dual inhibitors of CDK2 and TRKA kinases, showing potent antiproliferative activity against a range of cancer cell lines.[11]
Signaling Pathway Inhibition:
Caption: Simplified diagram of key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine-based inhibitors.
Derivatization Strategies for SAR Studies
The ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate core offers multiple positions for chemical modification to explore structure-activity relationships (SAR).
-
The 7-amino group: This position can be acylated, alkylated, or used in coupling reactions to introduce a variety of substituents.
-
The 5-position: This position can be substituted by selecting different β-dicarbonyl compounds or their equivalents during the initial cyclization.[1]
-
The ester at the 3-position: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides.
Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for introducing aryl or heteroaryl groups at specific positions of the pyrazolo[1,5-a]pyrimidine scaffold, further expanding its chemical diversity.[1][8]
Biological Activity Data
The following table summarizes the inhibitory activities of some representative pyrazolo[1,5-a]pyrimidine derivatives against various kinases.
| Compound Class | Target Kinase | IC₅₀ (µM) | Therapeutic Area | Reference |
| Pyrazolo[1,5-a]pyrimidine derivatives | B-Raf | Varies | Melanoma | [7] |
| Benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine | PI3Kδ | Varies | Inflammatory Diseases, Cancer | [9] |
| Pyrazolo[1,5-a]pyrimidine derivatives | CDK2 | 0.07 (for Ribociclib as reference) | Cancer | [11] |
| Pyrazolo[1,5-a]pyrimidine derivatives | TRKA | 0.07 (for Larotrectinib as reference) | Cancer | [11] |
Conclusion
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the numerous possibilities for chemical modification make it an ideal starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The proven clinical success of drugs containing this core structure ensures its continued importance in the field of drug discovery.
References
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Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (2016). Medicinal Chemistry Research. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. Available at: [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]
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The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available at: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). Molecules. Available at: [Link]
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An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. Available at: [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). Molecules. Available at: [Link]
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Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. ResearchGate. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine with (a) the constituent rings and (b) the modified periphery in accordance with the retrosynthetic analysis. ResearchGate. Available at: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. Available at: [Link]
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Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). Molecules. Available at: [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. Available at: [Link]
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Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][4][12]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rapid Microwave-Assisted Synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the backbone of numerous biologically active compounds. These fused heterocyclic systems are of particular interest due to their structural similarity to purines, allowing them to act as ATP-competitive inhibitors of a variety of protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer. Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), B-Raf, and EGFR, showing promise in the development of targeted cancer therapies. The continued exploration of this scaffold is driven by its structural versatility, which permits the development of compounds with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles.
This application note provides a detailed protocol for the rapid and efficient synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a key intermediate for the generation of diverse compound libraries. By leveraging the advantages of microwave-assisted organic synthesis (MAOS), this method offers significant improvements over conventional heating approaches, including drastically reduced reaction times, often leading to higher yields and a cleaner product profile.[1][2][3]
The Rationale for Microwave-Assisted Synthesis
Conventional methods for the synthesis of heterocyclic compounds often require prolonged heating under reflux, which can lead to product degradation and the formation of impurities. Microwave-assisted synthesis, in contrast, utilizes the ability of polar molecules to generate heat through interaction with an oscillating electromagnetic field. This direct and efficient heating mechanism offers several key advantages:
-
Rapid Reaction Times: Microwave irradiation can accelerate reaction rates by orders of magnitude compared to conventional heating.
-
Improved Yields and Purity: The short reaction times and uniform heating often result in higher yields and a reduction in the formation of side products.
-
Energy Efficiency: Microwave synthesis is a more environmentally friendly approach due to its higher energy efficiency.
-
Reproducibility: Modern microwave reactors allow for precise control over reaction parameters, ensuring high reproducibility.
Reaction Mechanism: Cyclocondensation Pathway
The synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate proceeds via a cyclocondensation reaction between ethyl 5-amino-1H-pyrazole-4-carboxylate and a suitable 1,3-dielectrophilic partner. In this proposed protocol, we utilize a precursor that effectively delivers the C5 and C6 atoms of the pyrimidine ring, along with the 7-amino group. The reaction is catalyzed by a base, which facilitates the initial nucleophilic attack and subsequent cyclization.
The general mechanism involves the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the electrophilic centers of the reaction partner, followed by an intramolecular cyclization and subsequent aromatization to yield the stable pyrazolo[1,5-a]pyrimidine ring system.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | 6994-25-8 | 155.15 g/mol | Sigma-Aldrich |
| Malononitrile | 109-77-3 | 66.06 g/mol | Acros Organics |
| Piperidine | 110-89-4 | 85.15 g/mol | Merck |
| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | Fisher Chemical |
Instrumentation
-
Monowave Microwave Synthesis Reactor (e.g., Anton Paar Monowave series or similar)
-
10 mL microwave reaction vials with snap caps
-
Magnetic stir bars
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical balance
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Synthetic Procedure
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 mmol, 155 mg), malononitrile (1.1 mmol, 73 mg), and absolute ethanol (4 mL).
-
Catalyst Addition: To the suspension, add piperidine (0.2 mmol, 20 µL) as a catalyst.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 120°C for 15-20 minutes. The reaction progress can be monitored by TLC (eluent: ethyl acetate/hexane, 1:1).
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. A precipitate should form. If not, cool the reaction mixture in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL). The product can be further purified by recrystallization from ethanol if necessary to yield a white to off-white solid.
-
Drying: Dry the purified product under vacuum.
Expected Yield
Yields for similar microwave-assisted syntheses of pyrazolo[1,5-a]pyrimidines are typically in the range of 75-90%.
Characterization of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~1.30 (t, 3H, -CH₃), ~4.25 (q, 2H, -OCH₂-), ~6.90 (d, 1H, H-6), ~8.20 (s, 1H, H-2), ~8.40 (d, 1H, H-5), ~7.50 (br s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~14.5 (-CH₃), ~60.0 (-OCH₂-), ~95.0 (C-3), ~105.0 (C-6), ~145.0 (C-2), ~150.0 (C-5), ~155.0 (C-7), ~160.0 (C-3a), ~165.0 (C=O) |
| Mass Spectrometry (ESI+) | m/z: 221.09 [M+H]⁺, calculated for C₉H₁₀N₄O₂ + H⁺: 221.09 |
| Melting Point | To be determined experimentally. |
Visualizing the Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.
Caption: Workflow for Microwave-Assisted Synthesis.
Conclusion
The microwave-assisted synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate offers a rapid, efficient, and reproducible method for obtaining this valuable building block for drug discovery. This protocol significantly reduces reaction times and can lead to improved yields compared to conventional synthetic routes. The straightforward procedure and simple work-up make it an attractive method for academic and industrial research laboratories focused on the development of novel kinase inhibitors and other therapeutic agents based on the pyrazolo[1,5-a]pyrimidine scaffold.
References
-
Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive. [Link]
-
Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. (2017). International Journal of Chemical Studies. [Link]
-
Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. (2025). ResearchGate. [Link]
Sources
Application Notes & Protocols: Molecular Docking of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate with Protein Kinases
Abstract
These application notes provide a comprehensive, step-by-step protocol for conducting molecular docking studies of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate with protein kinases. This guide is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design. We will delve into the scientific rationale behind each procedural step, from target selection and system preparation to the execution of docking simulations and the critical analysis of the resulting data. By contextualizing the "how" with the "why," this document serves as both a practical guide and an educational resource, ensuring methodological robustness and scientifically sound interpretation. As a case study, we will focus on docking the title compound against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein kinase implicated in tumor angiogenesis.
Introduction: The Scientific Premise
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2][3] The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the adenine ring of ATP.[2][4] This structural mimicry allows pyrazolopyrimidine derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases, effectively blocking their catalytic function.[2][5]
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a derivative of this scaffold, making it a promising candidate for kinase inhibition.[6][7] Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when bound to a macromolecular target, such as a protein.[1][8][9] By simulating the interaction between our compound and a target kinase, we can gain invaluable insights into its potential inhibitory mechanism, predict its binding energy, and identify key molecular interactions that stabilize the complex. This information is crucial for lead optimization and rational drug design.[8]
This guide will utilize the widely adopted and validated software suite of AutoDock Tools and AutoDock Vina to perform the docking simulation.[10][11]
Part A: Pre-Docking Preparation
The quality of a docking simulation is fundamentally dependent on the meticulous preparation of both the protein (receptor) and the small molecule (ligand). The objective of this phase is to convert raw structural data into a chemically correct and computationally ready format.
Protocol 1: Receptor Preparation (VEGFR2 Kinase)
The goal of receptor preparation is to clean the crystal structure, add missing atoms, and assign the correct atomic charges, converting the PDB file into a PDBQT file format suitable for AutoDock Vina.[8][12]
Rationale: Raw PDB files often contain non-essential components like water molecules, co-solvents, and multiple conformations for a single residue.[13][14] These must be removed to simplify the system and avoid interference. Furthermore, hydrogen atoms are typically absent in crystal structures and must be added, as they are critical for forming hydrogen bonds.[10][12] Finally, assigning partial charges is essential for the scoring function to accurately calculate electrostatic interactions.[12]
Target Selection: For this study, we will use the crystal structure of the VEGFR2 kinase domain. A suitable entry from the Protein Data Bank (PDB) is 4AG8 , which contains the kinase domain in complex with the known inhibitor Axitinib.[15] Using a structure with a co-crystallized ligand is advantageous as it helps define the location and dimensions of the active site.
Step-by-Step Methodology:
-
Fetch the Protein Structure:
-
Navigate to the RCSB PDB database ([Link]).
-
Search for the PDB ID: 4AG8 and download the structure in PDB format.
-
-
Clean the PDB File using a Molecular Visualization Tool (e.g., UCSF Chimera, PyMOL):
-
Load the 4AG8.pdb file.
-
Remove Water Molecules: Delete all water molecules (residue name HOH). They are generally not considered part of the stable binding site in standard docking protocols.
-
Remove Co-crystallized Ligand and Other Heteroatoms: Delete the original ligand (Axitinib) and any other non-protein molecules. We will define the binding site based on its location later.
-
Select the Correct Chain: If the biological unit contains multiple protein chains, select the one relevant for the docking study (e.g., Chain A). Delete the others.
-
Save the cleaned protein structure as a new PDB file (e.g., VEGFR2_clean.pdb).
-
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Open ADT.
-
Navigate to File > Read Molecule and open VEGFR2_clean.pdb.
-
Go to Edit > Hydrogens > Add. Select Polar only and click OK. This adds hydrogens only to polar atoms (like oxygen and nitrogen), which are most likely to participate in hydrogen bonding.
-
Go to Edit > Charges > Add Kollman Charges.
-
Save the prepared receptor in the required format: Grid > Macromolecule > Choose. Select the VEGFR2 molecule and save it as VEGFR2.pdbqt. ADT will automatically merge non-polar hydrogens and add atomic charges.[12]
-
Protocol 2: Ligand Preparation
This protocol details the conversion of the 2D structure of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate into a 3D, energy-minimized PDBQT file with defined rotatable bonds.
Rationale: A ligand's 3D conformation and charge distribution are critical for its interaction with a protein. We start from a 2D representation or SMILES string, generate a 3D structure, and then perform energy minimization to find a low-energy, stable conformation.[16] AutoDock also needs to know which bonds in the ligand are rotatable to allow for conformational flexibility during the docking process.[12]
Step-by-Step Methodology:
-
Obtain Ligand Structure:
-
The structure of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate can be obtained from chemical databases like PubChem or sketched using software like ChemDraw or BIOVIA Draw.[16]
-
SMILES string: CCOC(=O)C1=CN=C2N1N=C(C=C2)N
-
Save the 2D structure as an SDF or MOL file.
-
-
Generate 3D Conformation and Energy Minimize:
-
Use a program like Avogadro or UCSF Chimera to convert the 2D file to 3D.[16]
-
Select Extensions > Molecular Mechanics > Setup and Run (in Avogadro) or Tools > Structure Editing > Minimize Structure (in Chimera).
-
This step adjusts bond lengths and angles to find a more realistic, low-energy conformation.
-
Save the resulting 3D structure as a PDB file (e.g., ligand.pdb).
-
-
Prepare the Ligand in AutoDock Tools (ADT):
-
Open ADT.
-
Navigate to Ligand > Input > Open and select ligand.pdb.
-
ADT will automatically add polar hydrogens and compute Gasteiger charges, which are standard for small molecules.[17]
-
Define the rotatable bonds: Ligand > Torsion Tree > Detect Root. Then, Ligand > Torsion Tree > Choose Torsions to review and confirm the rotatable bonds (typically, amide and ester bonds are not rotatable, while single bonds between sp3 carbons are).
-
Save the final prepared ligand: Ligand > Output > Save as PDBQT (e.g., ligand.pdbqt).
-
Part B: The Molecular Docking Workflow
This section outlines the process of defining the search space for docking and running the simulation using AutoDock Vina.
Protocol 3: Grid Box Generation
The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses for the ligand.
Rationale: Confining the search to the known or predicted binding site dramatically increases the efficiency and accuracy of the docking simulation.[8] A grid box that is too small may miss the correct binding pose, while one that is too large will needlessly increase computation time and may lead to non-relevant binding predictions. The location of the co-crystallized ligand (Axitinib in PDB: 4AG8) is the most reliable guide for centering our grid box.
Step-by-Step Methodology (in ADT):
-
Load Prepared Molecules: In ADT, ensure both VEGFR2.pdbqt and ligand.pdbqt are loaded. For reference, you can also load the original 4AG8.pdb to see the position of the original ligand, Axitinib.
-
Open the GridBox Tool: Navigate to Grid > Grid Box....
-
Center the Grid: Center the grid box on the active site. The most reliable way to do this is to use the coordinates of the co-crystallized ligand from the original PDB file. You can find these coordinates in the PDB file or by selecting the ligand in a visualization tool.
-
Set Grid Dimensions: Adjust the size of the box to encompass the entire binding pocket, typically with a 4-5 Å buffer around the space occupied by the reference ligand. A common size for kinase ATP pockets is 20 x 20 x 20 Å.
-
Save Configuration: Note down the center coordinates and the dimensions of the box. Create a text file named conf.txt and enter the grid parameters as shown in the table below. This file will be used as input for AutoDock Vina.
Table 1: Example Grid Box Configuration for VEGFR2 (PDB: 4AG8)
| Parameter | Value (Example) | Description |
| receptor | VEGFR2.pdbqt | Path to the prepared receptor file. |
| ligand | ligand.pdbqt | Path to the prepared ligand file. |
| out | results.pdbqt | Path for the output file with docking poses. |
| center_x | 15.19 | X-coordinate of the grid box center. |
| center_y | 53.90 | Y-coordinate of the grid box center. |
| center_z | 16.92 | Z-coordinate of the grid box center. |
| size_x | 20 | Dimension of the grid box in the X-axis (Å). |
| size_y | 20 | Dimension of the grid box in the Y-axis (Å). |
| size_z | 20 | Dimension of the grid box in the Z-axis (Å). |
| exhaustiveness | 8 | Computational effort to search for poses (higher is more thorough). |
| num_modes | 9 | The number of binding modes to generate. |
Protocol 4: Running the AutoDock Vina Simulation
This protocol executes the docking calculation from the command line.
Rationale: AutoDock Vina uses a sophisticated scoring function and a stochastic search algorithm to explore possible binding poses of the flexible ligand within the defined grid box on the (mostly) rigid receptor.[1] The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but also increases the computation time.
Step-by-Step Methodology:
-
Open a Command Line Terminal: Navigate to the directory containing your prepared files (VEGFR2.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.
-
Execute Vina: Run the following command:
-
Await Completion: Vina will perform the docking calculation and write the output poses to results.pdbqt and a summary of the binding energies to results.log.
Diagram 1: General Molecular Docking Workflow
This diagram illustrates the end-to-end process, from data acquisition to final analysis, highlighting the key stages and decision points in a typical molecular docking experiment.
Caption: A flowchart of the molecular docking process.
Part C: Post-Docking Analysis & Validation
The raw output of a docking simulation is a set of binding poses and associated scores. The true scientific value is derived from the careful interpretation and validation of these results.
Protocol 5: Analyzing Docking Poses and Binding Energies
Rationale: The primary quantitative output from AutoDock Vina is the binding affinity, an estimate of the Gibbs free energy of binding (ΔG) in kcal/mol.[18] More negative values indicate stronger, more favorable binding.[18] The output file will contain multiple binding modes (poses), each with its own score. The top-ranked pose (most negative energy) is considered the most probable binding conformation. It is also crucial to analyze the Root Mean Square Deviation (RMSD) between the top poses. If the top poses have similar low energies but very different conformations (high inter-pose RMSD), it may suggest that the ligand does not have a single, well-defined binding mode.
Step-by-Step Methodology:
-
Examine the Log File: Open the results.log file. It will contain a table listing the binding affinity (kcal/mol) for each generated pose.
-
Identify the Top Pose: The pose with the lowest binding energy is the primary result.
-
Cluster Analysis: Note the RMSD values between the poses. A small RMSD (< 2.0 Å) between the top-scoring poses suggests a well-defined and stable binding interaction.[18]
Table 2: Interpreting Binding Affinity Scores
| Binding Affinity (kcal/mol) | Interpretation |
| > -5.0 | Weak binding |
| -5.0 to -7.0 | Moderate binding |
| -7.0 to -9.0 | Strong binding |
| < -9.0 | Very strong binding, high potential |
Protocol 6: Visualizing and Interpreting Interactions
Rationale: A binding score alone is insufficient. Visual inspection of the protein-ligand complex is essential to determine if the predicted interactions are chemically sensible and align with known mechanisms of kinase inhibition.[19][20] Key interactions to look for in a kinase's ATP pocket include hydrogen bonds with the "hinge region" residues, as well as hydrophobic and van der Waals interactions with other residues in the pocket.[2]
Step-by-Step Methodology:
-
Load Results into a Visualizer: Open a molecular visualization tool (e.g., PyMOL, UCSF Chimera, Discovery Studio Visualizer).
-
Load the Receptor and Poses: Load the VEGFR2.pdbqt receptor file and the results.pdbqt output file, which contains the docked ligand poses.
-
Analyze the Top Pose: Focus on the highest-scoring pose (Mode 1).
-
Identify Key Interactions:
-
Use the software's tools to find and display hydrogen bonds between the ligand and receptor.
-
Identify and analyze hydrophobic interactions. The pyrazolopyrimidine core and ethyl group are likely to engage in these.
-
Check for interactions with key residues in the VEGFR2 hinge region (e.g., Cys919). Hydrogen bonding here is a hallmark of many Type I kinase inhibitors.
-
-
Generate 2D Interaction Diagrams: Use tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server to generate 2D schematics that clearly summarize all the molecular interactions.[21]
Diagram 2: Protein-Ligand Interaction Concept
This diagram conceptualizes the key types of non-covalent interactions that stabilize a ligand within a protein's binding pocket, which are the primary focus of post-docking analysis.
Caption: Key interactions in a kinase binding pocket.
Conclusion and Best Practices
This guide has outlined a robust workflow for the molecular docking of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate against protein kinases, using VEGFR2 as a practical example. The predicted low binding energy and formation of canonical interactions, especially hydrogen bonds with the hinge region, would suggest that this compound is a viable candidate for further investigation as a kinase inhibitor.
Self-Validating System & Trustworthiness:
-
Re-docking: A crucial validation step is to dock the co-crystallized ligand (Axitinib) back into the receptor using the same protocol. The RMSD between the docked pose and the crystal pose should ideally be less than 2.0 Å, which would validate that the docking protocol can accurately reproduce a known binding mode.[18]
-
Negative Controls: Docking known non-binder molecules can also be useful. They should return poor binding scores.
-
Experimental Correlation: Ultimately, computational predictions must be validated by experimental assays (e.g., IC50 determination). Docking is a hypothesis-generation tool, not a substitute for empirical data.
By adhering to these detailed protocols and validation principles, researchers can leverage molecular docking to accelerate the discovery and optimization of novel kinase inhibitors with confidence and scientific rigor.
References
- Appretech Scientific Limited. (n.d.). Ethyl 7-aminopyrazolo(1,5-a)pyrimidine-3-carboxylate.
-
Galaxy Training. (2019). Protein-ligand docking. Retrieved from [Link]
-
Abdel-Ghani, N. T., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. Retrieved from [Link]
-
Lang, P. T. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Retrieved from [Link]
-
Martinez-Archundia, M., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Retrieved from [Link]
-
ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]
-
RCSB PDB. (2013). 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. Retrieved from [Link]
-
ResearchGate. (2024). How to interpret and analyze molecular docking results? Retrieved from [Link]
-
Kamal, Z., et al. (2024). Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Frontiers in Chemistry. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Retrieved from [Link]
-
Roper, T. D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link]
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Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
-
Sivanandam, M., et al. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Bioinformatics Review. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Retrieved from [Link]
-
Dr. S. K. Singh. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]
-
RCSB PDB. (2012). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. Retrieved from [Link]
-
Biovista. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. Retrieved from [Link]
-
Al-Ostath, R. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Retrieved from [Link]
-
RCSB PDB. (2012). 4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB. Retrieved from [Link]
-
CCDC. (n.d.). Introduction to Protein-ligand docking with GOLD. Retrieved from [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]
-
Deshmukh, R., & Gunda, S. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2007). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (2018). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Retrieved from [Link]
-
RCSB PDB. (2012). 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. Retrieved from [Link]
-
ResearchGate. (2020). Diagram of the VEGFR2 structure. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Evaluation of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, a term reserved for molecular frameworks that demonstrate binding capabilities to a range of biological targets.[1] This heterocyclic system is a cornerstone in the development of therapeutics, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and notably, anticancer properties.[2][3] A significant body of research highlights its role in oncology as a potent inhibitor of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[4][5]
Derivatives of this scaffold have been successfully developed into clinically approved drugs and potent investigational agents targeting key kinases such as Tropomyosin Receptor Kinases (Trks), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[6][7][8] The Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate structure and its analogs represent a promising avenue for discovering novel kinase inhibitors with improved potency and selectivity.[4][5]
This guide provides an integrated, multi-step strategy for the comprehensive in vitro evaluation of novel analogs. The workflow is designed to first identify cytotoxic lead compounds, then elucidate their mechanism of action by confirming target engagement, and finally, verify their impact on downstream cellular processes. Each protocol is presented not merely as a series of steps, but with the underlying scientific rationale to empower researchers to make informed decisions and troubleshoot effectively.
Phase 1: Primary Screening for Antiproliferative Activity
Scientific Rationale: The initial and most critical step in evaluating a library of new analogs is to assess their general antiproliferative or cytotoxic effects. This allows for the rapid identification of active compounds and the determination of their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The MTT assay is a robust, colorimetric method for this purpose.[9] It measures the metabolic activity of cells, which in most cases, correlates directly with cell viability.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[9] The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[10]
Workflow for Primary Cytotoxicity Screening
Caption: High-throughput screening workflow using the MTT assay.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing cell viability.[11][12]
-
Cell Plating: Seed cancer cells (e.g., MCF-7, PC3, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration of each analog in culture medium from a 10 mM DMSO master stock. Perform serial dilutions to create a range of 8-10 concentrations (e.g., 100 µM to 0.01 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions (and controls) to the respective wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] Add 20 µL of this MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Data Presentation: Example Cytotoxicity Profile
| Compound ID | Scaffold Modification | IC₅₀ (µM) vs. MCF-7 (Breast)[5] | IC₅₀ (µM) vs. PC3 (Prostate)[14] | IC₅₀ (µM) vs. HCT-116 (Colon)[5] |
| Parent | Ethyl 7-amino... | 25.4 | 31.2 | 18.9 |
| Analog A | R = 4-Fluorophenyl | 8.2 | 10.5 | 6.7 |
| Analog B | R = 3-Chlorophenyl | 2.1 | 3.5 | 1.8 |
| Analog C | R = 4-Methoxyphenyl | 15.8 | 19.1 | 12.3 |
| Doxorubicin | Positive Control | 0.9 | 1.1 | 0.7 |
Phase 2: Elucidating the Mechanism of Action
Once potent analogs are identified, the subsequent phase focuses on understanding how they exert their cytotoxic effects. Given the established role of the pyrazolo[1,5-a]pyrimidine scaffold as a kinase inhibitor, the investigation is logically divided into three parts: confirming direct target inhibition, assessing downstream cellular consequences (apoptosis and cell cycle arrest), and verifying the disruption of the associated signaling pathway.
2A. Target Engagement: In Vitro Kinase Inhibition Assay
Scientific Rationale: The antiproliferative activity observed in the MTT assay could be due to various mechanisms. To validate the hypothesis that the analogs function as kinase inhibitors, it is essential to perform a direct enzymatic assay.[15] This cell-free assay uses a purified recombinant kinase, its specific substrate, and ATP to measure the enzyme's activity directly. By including the analog, one can determine its ability to compete with ATP and inhibit the kinase, providing a direct measure of target engagement and an enzymatic IC₅₀ value.[6]
Protocol 2: Generalized In Vitro Kinase Inhibition Assay
(Note: This is a generalized protocol. Specific conditions for buffer composition, enzyme, and substrate concentrations should be optimized or obtained from commercial kit suppliers like Promega or Thermo Fisher Scientific.)
-
Reagent Preparation: Prepare a reaction buffer suitable for the kinase of interest (e.g., TrkA, VEGFR-2). Prepare solutions of recombinant kinase, a suitable substrate (e.g., a specific peptide), and ATP at 2X the final desired concentration.
-
Compound Dilution: Prepare serial dilutions of the test analogs in the reaction buffer.
-
Assay Reaction: In a 96-well or 384-well plate, add the test compound, the kinase, and the substrate. Allow a brief pre-incubation (10-15 minutes) for the compound to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for the specified time (e.g., 30-60 minutes) at 30°C.
-
Detection: Stop the reaction and measure the kinase activity. Common detection methods include:
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Fluorescence-based: Uses a labeled antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value using non-linear regression.
Data Presentation: Example Kinase Inhibition Profile
| Compound ID | VEGFR-2 IC₅₀ (nM)[7] | TrkA IC₅₀ (nM)[6] | EGFR IC₅₀ (nM)[8] |
| Analog B | 15.3 | 250.6 | >10,000 |
| Analog D | >10,000 | 8.9 | >10,000 |
| Sunitinib | 9.1 | - | - |
| Larotrectinib | - | 2.4 | - |
2B. Cellular Consequence I: Induction of Apoptosis
Scientific Rationale: A primary goal of many anticancer therapies is to induce apoptosis, or programmed cell death, in malignant cells.[16] A key event in the apoptotic cascade is the activation of effector caspases, particularly Caspase-3 and Caspase-7.[17] These enzymes are the executioners of apoptosis, cleaving numerous cellular proteins to orchestrate cell dismantling.[16] The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method that measures the combined activity of these two caspases.[18] A significant increase in caspase activity following treatment is a strong indicator that the compound's cytotoxic effect is mediated through the induction of apoptosis.[19]
Principle of Apoptosis Induction and Caspase Activation
Caption: Simplified cascade leading to effector caspase activation.
Protocol 3: Caspase-Glo® 3/7 Assay
This protocol is based on the manufacturer's instructions (Promega Corporation).[18][20]
-
Cell Treatment: Plate and treat cells in a white-walled, clear-bottom 96-well plate as described in the MTT assay (Protocol 1). Use concentrations around the IC₅₀ value for each analog. Incubate for a shorter period, typically 12-24 hours, to capture early apoptotic events.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium.[20]
-
Incubation & Lysis: Mix the contents on a plate shaker at 300-500 rpm for 2 minutes to induce cell lysis and initiate the enzymatic reaction. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Calculate the fold change in luminescence for treated samples compared to the vehicle control.
2C. Cellular Consequence II: Cell Cycle Arrest
Scientific Rationale: Cell proliferation is tightly controlled by the cell cycle. Kinases such as cyclin-dependent kinases (CDKs) and those in upstream signaling pathways (e.g., PI3K/Akt, MAPK) are crucial for progression through the cycle's phases (G1, S, G2, M).[7] By inhibiting these kinases, a compound can cause cells to accumulate at a specific checkpoint, preventing them from dividing. Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution. PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.[21] This allows for the quantification of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[22]
Protocol 4: Cell Cycle Analysis via Flow Cytometry
This protocol is a standard method for preparing cells for DNA content analysis.[21]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the analogs at their IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic populations) and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the cells in 300 µL of PBS and, while gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to achieve a final concentration of 70% ethanol. Fix the cells overnight or for at least 2 hours at -20°C. This step permeabilizes the cells and preserves their structure.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[21]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at ~617 nm. Collect at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Example Cell Cycle Distribution Data
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 65.2% | 20.5% | 14.3% |
| Analog B (IC₅₀) | 15.8% | 10.1% | 74.1% |
| Analog F (IC₅₀) | 62.1% | 25.3% | 12.6% |
2D. Pathway Verification: Western Blot Analysis
Scientific Rationale: The final step is to connect the direct kinase inhibition with the observed cellular outcomes. Western blotting is a powerful technique to visualize the effect of an inhibitor on its intended signaling pathway.[23] Many kinases, such as those in the Trk or VEGFR pathways, signal through downstream effectors like Akt. The activation state of these pathways is often controlled by phosphorylation. By treating cells with an analog and then probing for both the phosphorylated (active) form and the total amount of a key downstream protein, one can directly observe if the inhibitor is blocking the signal transduction cascade as hypothesized.[24] A decrease in the ratio of phosphorylated protein to total protein provides strong evidence of on-target pathway inhibition.[25]
Workflow for Western Blot Analysis
Caption: Standard workflow for signaling pathway analysis via Western Blot.
Protocol 5: Western Blot for Pathway Inhibition
-
Protein Extraction: Treat cells in a 6-well plate with the analog for a short duration (e.g., 1-6 hours) to observe direct effects on signaling. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-Akt Ser473). The next day, after washing with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped of the antibodies and re-probed for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin or GAPDH).
Conclusion
This structured, multi-phase approach provides a robust framework for the comprehensive in vitro characterization of novel Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate analogs. By progressing from broad cytotoxicity screening to specific mechanistic assays—including target engagement, apoptosis induction, cell cycle analysis, and pathway verification—researchers can build a compelling, data-driven narrative for their lead candidates. This integrated evaluation strategy ensures that the most promising compounds are selected for further preclinical development, including selectivity profiling against a broader kinase panel and eventual in vivo efficacy studies.
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Development of Potent and Selective PI3Kδ Inhibitors Utilizing a Pyrazolo[1,5-a]pyrimidine Scaffold: Application Notes and Protocols
Introduction: Targeting PI3Kδ in Disease
The phosphoinositide 3-kinase (PI3K) signaling pathway is a fundamental cellular cascade that governs a multitude of physiological processes, including cell growth, proliferation, survival, and differentiation.[1] Dysregulation of this pathway is a common feature in various human pathologies, most notably in cancer and inflammatory or autoimmune disorders.[1][2] The PI3K family is categorized into three classes, with Class I being a primary focus of therapeutic intervention. Class I PI3Ks are heterodimeric enzymes, and the δ (delta) isoform (PI3Kδ) is predominantly expressed in hematopoietic cells.[1] This restricted expression profile makes PI3Kδ a highly attractive therapeutic target for immunological and hematological conditions, as its inhibition is less likely to cause the on-target toxicities associated with broader PI3K inhibition.[1][3]
Specifically, PI3Kδ is integral to the activation, proliferation, and survival of immune cells like B cells.[1] Consequently, the development of selective PI3Kδ inhibitors represents a promising therapeutic avenue for B-cell malignancies and autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[1][4][5][6] The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a robust core structure for designing potent and selective PI3Kδ inhibitors.[1][4][7][8] This document provides a comprehensive guide for researchers, outlining the strategic development, synthesis, and evaluation of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors.
The PI3K/AKT Signaling Pathway: A Visual Overview
To appreciate the mechanism of action of PI3Kδ inhibitors, it is crucial to understand the signaling cascade they modulate. The following diagram illustrates the canonical PI3K/AKT pathway.
Caption: The PI3K/AKT signaling pathway and the point of inhibition.
Drug Development Workflow: From Concept to Candidate
The development of a novel PI3Kδ inhibitor is a multi-step process that begins with hit identification and progresses through lead optimization and preclinical evaluation. The following workflow provides a conceptual framework for this process.
Caption: A generalized workflow for the development of PI3Kδ inhibitors.
Structure-Activity Relationship (SAR) Insights
The pyrazolo[1,5-a]pyrimidine core serves as a versatile scaffold for developing PI3Kδ inhibitors. SAR studies have revealed key structural features that contribute to potency and selectivity.[4][7][8]
-
The Hinge-Binding Motif: A crucial interaction for potent inhibition is the formation of a hydrogen bond between a nitrogen atom in the pyrimidine ring and the backbone amide of Val-828 in the hinge region of the PI3Kδ ATP-binding pocket.[4][8]
-
The Affinity Pocket: Substituents at the C5 position of the pyrazolo[1,5-a]pyrimidine core can extend into a hydrophobic affinity pocket. Indole and benzimidazole moieties at this position have been shown to enhance potency and selectivity.[4][7][8] For instance, indole derivatives can form an additional hydrogen bond with Asp-787, further improving selectivity for the δ isoform.[8]
-
The Solvent-Exposed Region: Modifications at the C2 position, often involving cyclic amines, extend into the solvent-exposed region. These modifications can be optimized to improve physicochemical properties such as solubility and metabolic stability, as well as potency.[4][8]
Key Lead Compounds
Through systematic SAR studies, several potent and selective pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors have been identified.[5][7]
| Compound | PI3Kδ IC50 (nM) | Selectivity (α/δ) | Selectivity (β/δ) | Selectivity (γ/δ) | Key Features | Reference |
| CPL302415 | 18 | 79 | 1415 | 939 | 5-benzimidazole derivative with a tert-butyl piperazine at the C2 position. | [5][6] |
| CPL302253 | 2.8 | High | High | High | 5-(indol-4-yl) derivative with an optimized cyclic amine at the C2 position. | [8][9] |
Protocols for Biological Evaluation
The following protocols are essential for characterizing the potency and selectivity of novel pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors.
Protocol 1: In Vitro PI3Kδ Enzymatic Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[10][11]
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.[11]
Materials:
-
Recombinant human PI3Kδ (p110δ/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
PI3K Reaction Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[10]
-
Test compounds dissolved in DMSO
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 0.5% to avoid enzyme inhibition.[12]
-
Kinase Reaction Setup:
-
Add 2.5 µL of 4x test compound dilution to the appropriate wells of a 384-well plate.
-
Add 2.5 µL of 4x PI3K lipid substrate to all wells.
-
Add 2.5 µL of 4x PI3Kδ enzyme to all wells except the "no enzyme" control wells.
-
Initiate the reaction by adding 2.5 µL of 4x ATP solution to all wells. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular PI3Kδ Inhibition Assay (Western Blot for p-AKT)
This assay determines the ability of a compound to inhibit PI3Kδ signaling within a cellular context by measuring the phosphorylation of the downstream effector protein, AKT.[13][14]
Principle: Cells are treated with the test compound and then stimulated to activate the PI3K pathway. Cell lysates are then subjected to SDS-PAGE and western blotting to detect the levels of phosphorylated AKT (p-AKT) and total AKT. A decrease in the p-AKT/total AKT ratio indicates inhibition of the PI3K pathway.
Materials:
-
A suitable cell line with endogenous PI3Kδ expression (e.g., human monocytic cell line THP-1)[13]
-
Cell culture medium and supplements
-
Stimulant to activate the PI3K pathway (e.g., M-CSF for THP-1 cells)[13]
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-AKT (Ser473) and rabbit anti-total AKT
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system for western blots
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a predetermined time (e.g., 10-30 minutes) to induce AKT phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the p-AKT antibodies.
-
Re-probe the membrane with the primary antibody against total AKT, followed by the secondary antibody and detection as described above.
-
-
Data Analysis:
-
Quantify the band intensities for p-AKT and total AKT for each sample.
-
Calculate the ratio of p-AKT to total AKT for each treatment condition.
-
Determine the IC50 value of the compound for cellular PI3Kδ inhibition.
-
Protocol 3: B-Cell Proliferation Assay
This functional assay assesses the impact of PI3Kδ inhibitors on the proliferation of B lymphocytes, a key cell type regulated by PI3Kδ signaling.
Principle: B cells are isolated and stimulated to proliferate in the presence of varying concentrations of the test compound. Cell proliferation is measured using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo®).
Materials:
-
Isolated primary B cells or a B-cell line (e.g., Ramos)
-
RPMI-1640 medium supplemented with FBS, L-glutamine, and penicillin-streptomycin
-
B-cell mitogen (e.g., anti-IgM, CpG ODN, or IL-4 + anti-CD40)
-
Test compounds dissolved in DMSO
-
Cell proliferation assay kit (e.g., MTS or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed B cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Stimulation: Add the B-cell mitogen to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
Add the proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of proliferation for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly valuable starting point for the development of potent and selective PI3Kδ inhibitors. The strategic design of these compounds, guided by a thorough understanding of their interaction with the PI3Kδ enzyme, has led to the identification of promising preclinical candidates. The protocols outlined in this document provide a robust framework for the comprehensive biological evaluation of novel inhibitors, from initial enzymatic screening to cellular and functional assays. By employing these methodologies, researchers can effectively advance the development of next-generation PI3Kδ inhibitors for the treatment of a range of inflammatory, autoimmune, and malignant disorders.
References
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Kedzierska, U., Mulewski, K., Smuga, D., Maruszak, W., Gurba-Bryśkiewicz, L., Leniak, A., Pietruś, W., Ochal, Z., Mach, M., Zygmunt, B., Pieczykolan, J., Dubiel, K., & Wieczorek, M. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Pharmaceuticals, 15(8), 927. [Link]
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Kedzierska, U., Mulewski, K., Smuga, D., Maruszak, W., Gurba-Bryśkiewicz, L., Leniak, A., Pietruś, W., Ochal, Z., Mach, M., Zygmunt, B., Pieczykolan, J., Dubiel, K., & Wieczorek, M. (2022). Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors. PubMed. [Link]
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Wieczorek, M., Leniak, A., Maruszak, W., Smuga, D., Zygmunt, B., Gurba-Bryśkiewicz, L., Ochal, Z., Mach, M., Pieczykolan, J., & Dubiel, K. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]
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Zhang, M., Jang, H., & Nussinov, R. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. PubMed. [Link]
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ResearchGate. (n.d.). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. [Link]
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Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. [Link]
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Wieczorek, M., Leniak, A., Maruszak, W., Smuga, D., Zygmunt, B., Gurba-Bryśkiewicz, L., Ochal, Z., Mach, M., Pieczykolan, J., & Dubiel, K. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. ResearchGate. [Link]
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Li, Y., Liu, T., Wang, Y., Zhang, Y., Wang, Y., & Liu, H. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]
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Abdelhamid, A. A., & Gomha, S. M. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
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Wieczorek, M., Leniak, A., Maruszak, W., Smuga, D., Zygmunt, B., Gurba-Bryśkiewicz, L., Ochal, Z., Mach, M., Pieczykolan, J., & Dubiel, K. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. [Link]
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Kedzierska, U., Mulewski, K., Smuga, D., Maruszak, W., Gurba-Bryśkiewicz, L., Leniak, A., Pietruś, W., Ochal, Z., Mach, M., Zygmunt, B., Pieczykolan, J., Dubiel, K., & Wieczorek, M. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. ResearchGate. [Link]
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Lee, J. H., Park, J. H., & Keum, G. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
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ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate. [Link]
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Okkenhaug, K. (2015). PI3K inhibitors in inflammation, autoimmunity and cancer. PMC. [Link]
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Vidal, B., et al. (2017). Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases. PubMed Central. [Link]
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Lamb, D., Lunn, G., O'Reilly, M., Butler, C., & Kilty, I. (2013). In vitro and In vivo Assessment of Pi3Kγ Inhibitors for Anti-InflammatoryIndications: Challenges of Selectivity over Pi3Kα. SciSpace. [Link]
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BPS Bioscience. (n.d.). PI3Kδ (p110δ/p85α) Assay Kit PI3 Kinase 79799. BPS Bioscience. [Link]
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Hauser, S., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC. [Link]
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Wang, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI. [Link]
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Ciraolo, E., et al. (2014). Methods to measure the enzymatic activity of PI3Ks. PubMed. [Link]
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ResearchGate. (2022). (PDF) Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. ResearchGate. [Link]
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ResearchGate. (2015). PI3K inhibitors in inflammation, autoimmunity and cancer. ResearchGate. [Link]
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ACS Publications. (2026). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. ACS Omega. [Link]
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Wang, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. PubMed. [Link]
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ACS Publications. (2024). Integrating Neuroprotective and Anti-inflammatory Strategies in the Development of PI3K Inhibitors for Enhanced Cancer Therapy. ACS Medicinal Chemistry Letters. [Link]
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Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Bio-Rad Antibodies. [Link]
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Application Notes & Protocols: Synthesis of ¹⁸F-Labeled Pyrazolo[1,5-a]pyrimidine Derivatives for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrazolo[1,5-a]pyrimidines in PET Imaging
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Notably, derivatives of this core structure have emerged as potent ligands for various biological targets, including protein kinases involved in cancer and the translocator protein (TSPO), a biomarker for neuroinflammation.[3][4][5] Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that allows for the in vivo quantification of physiological and pathological processes. The incorporation of the short-lived positron-emitting radionuclide, fluorine-18 (¹⁸F), into pyrazolo[1,5-a]pyrimidine derivatives enables the development of novel PET radiotracers for early diagnosis, monitoring disease progression, and evaluating therapeutic responses.[6][7]
This guide provides a comprehensive overview of the synthesis of ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivatives, from precursor synthesis to final radiolabeled product, including detailed protocols and insights into the rationale behind key experimental steps.
I. Precursor Synthesis: Building the Foundation
The synthesis of the pyrazolo[1,5-a]pyrimidine core is a critical first step. A common and effective strategy involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[1][8] This reaction is versatile, allowing for the introduction of various substituents on the pyrimidine ring, which is crucial for fine-tuning the pharmacological properties of the final PET tracer.[1]
General Synthetic Scheme for Pyrazolo[1,5-a]pyrimidine Core
A frequently employed method is the reaction between a 5-aminopyrazole derivative and a β-dicarbonyl compound, such as pentan-2,4-dione, in a suitable solvent like ethanol under reflux conditions.[9] The reaction typically proceeds under acidic or basic conditions to facilitate the cyclization and subsequent dehydration to form the fused ring system.[1]
Protocol 1: Synthesis of a Generic Pyrazolo[1,5-a]pyrimidine Precursor
This protocol outlines the synthesis of a key intermediate, which can then be further modified to introduce a leaving group for subsequent ¹⁸F-radiolabeling.
Materials and Reagents:
-
5-aminopyrazole derivative (e.g., 3-amino-5-methyl-1H-pyrazole)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Sodium ethoxide (optional, for basic conditions)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 5-aminopyrazole derivative (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add the β-dicarbonyl compound (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazolo[1,5-a]pyrimidine derivative.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a good solvent for both reactants and allows for heating to reflux, which increases the reaction rate.
-
Catalyst: Acetic acid protonates the carbonyl oxygen of the β-dicarbonyl compound, making it more electrophilic and facilitating the nucleophilic attack by the amino group of the pyrazole.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the precursor for the subsequent radiolabeling step.
II. Radiolabeling with Fluorine-18: Introducing the PET Isotope
The introduction of ¹⁸F is typically achieved through a nucleophilic substitution reaction on a suitable precursor.[7][10] This involves reacting the precursor, which contains a good leaving group (e.g., tosylate, mesylate, or a nitro group), with cyclotron-produced [¹⁸F]fluoride.[10][11] The synthesis of ¹⁸F-labeled compounds is often automated to ensure reproducibility, efficiency, and radiation safety.[12]
Workflow for ¹⁸F-Radiolabeling
The overall workflow for the radiosynthesis of an ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivative is depicted below.
Caption: General workflow for the synthesis of ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivatives.
Protocol 2: Automated Radiosynthesis of an ¹⁸F-Labeled Pyrazolo[1,5-a]pyrimidine Derivative
This protocol describes a general procedure for the automated radiosynthesis of an ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivative using a commercially available synthesis module.
Materials and Reagents:
-
Pyrazolo[1,5-a]pyrimidine precursor with a suitable leaving group (e.g., tosylate)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃) solution
-
Acetonitrile (anhydrous)
-
Automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora One)
-
Semi-preparative HPLC system
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile vials and filters
Step-by-Step Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻. The [¹⁸F]F⁻ is then eluted into the reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to obtain the anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
Radiolabeling Reaction: A solution of the pyrazolo[1,5-a]pyrimidine precursor in anhydrous acetonitrile or another suitable solvent is added to the dried [¹⁸F]F⁻ complex. The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).
-
Purification: After the reaction, the crude mixture is diluted with water and loaded onto a semi-preparative HPLC column for purification. The fraction containing the ¹⁸F-labeled product is collected.
-
Formulation: The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the product. The cartridge is washed with water to remove any residual HPLC solvents. The final product is then eluted from the cartridge with ethanol and formulated in a sterile saline solution for injection.
Trustworthiness and Self-Validation:
-
Automated Synthesis: The use of automated synthesis modules minimizes human error and radiation exposure, leading to a more reproducible and safer process.[12]
-
HPLC Purification: This is a critical step to separate the desired ¹⁸F-labeled product from unreacted precursor, [¹⁸F]fluoride, and other byproducts, ensuring high radiochemical purity.[13]
-
SPE Formulation: This step effectively removes the organic solvents used during purification and concentrates the final product in a biocompatible solution.
III. Quality Control: Ensuring Purity and Potency
Rigorous quality control (QC) is mandatory for any radiopharmaceutical intended for clinical use.[14][15] The key QC tests for ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivatives are summarized in the table below.
| Parameter | Method | Acceptance Criteria | Rationale |
| Radionuclidic Identity | Gamma-ray spectroscopy | ¹⁸F (511 keV peak) | Confirms the presence of the correct radionuclide.[16] |
| Radiochemical Purity (RCP) | Radio-HPLC, Radio-TLC | > 95% | Ensures that the radioactivity is associated with the desired chemical form.[13][16] |
| Chemical Purity | HPLC (UV detection) | Precursor and other impurities below specified limits | Ensures that the final product is free from potentially toxic chemical impurities.[16] |
| Molar Activity (A_m) | Calculated from radioactivity and mass | > 37 GBq/µmol (1 Ci/µmol) | A high molar activity is crucial to minimize the injected mass and avoid pharmacological effects.[13] |
| pH | pH meter or pH strips | 4.5 - 7.5 | Ensures the final product is suitable for intravenous injection.[16] |
| Residual Solvents | Gas Chromatography (GC) | Below USP/Ph. Eur. limits | Ensures that residual organic solvents from the synthesis are at safe levels.[16] |
| Sterility | Incubation in culture media | No microbial growth | Confirms the absence of viable microorganisms.[16] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V | Ensures the absence of fever-inducing pyrogens.[16] |
IV. Application Example: PET Imaging of Neuroinflammation with an ¹⁸F-Labeled Pyrazolo[1,5-a]pyrimidine TSPO Ligand
Several ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been developed as high-affinity ligands for the 18 kDa translocator protein (TSPO), a biomarker of neuroinflammation.[3][4][17] These tracers hold great promise for the in vivo imaging of neuroinflammatory processes in various neurological disorders.
Logical Relationship Diagram for TSPO PET Imaging
Caption: Logical relationship between neuroinflammation, TSPO expression, and PET imaging.
V. Conclusion
The synthesis of ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivatives is a multi-step process that requires careful planning and execution. By following well-established protocols for precursor synthesis, radiolabeling, and quality control, researchers can produce high-quality PET radiotracers for a variety of applications in preclinical and clinical research. The continued development of novel pyrazolo[1,5-a]pyrimidine-based PET probes will undoubtedly contribute to a better understanding of disease mechanisms and the development of new therapeutic strategies.
VI. References
-
¹⁸F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. PubMed Central. Available at: [Link]
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Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews (RSC Publishing). Available at: [Link]
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¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivatives: synthesis from 2,4-dinitrobenzamide and tosylate precursors and comparative biological evaluation for tumor imaging with positron emission tomography. PubMed. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
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Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. Available at: [Link]
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Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. ResearchGate. Available at: [Link]
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Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. Available at: [Link]
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Development of 18 F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging. ACS Publications. Available at: [Link]
-
Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). PubMed Central. Available at: [Link]
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Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. PubMed Central. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. National Institutes of Health. Available at: [Link]
-
Synthesis and biological evaluation of novel F-18 labeled pyrazolo[1,5-a]pyrimidine derivatives: potential PET imaging agents for tumor detection. PubMed. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Strategies for Clinical Implementation and Quality Management of PET Tracers. MDPI. Available at: [Link]
-
Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands: Synthesis, in Vitro Biological Evaluation, [(18)F]-Labeling, and in Vivo Neuroinflammation PET Images. PubMed. Available at: [Link]
-
Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. ResearchGate. Available at: [Link]
-
Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands: Synthesis, in Vitro Biological Evaluation, [18F]-Labeling, and in Vivo Neuroinflammation PET Images. ACS Publications. Available at: [Link]
-
Review of 18F-FDG Synthesis and Quality Control. PubMed Central. Available at: [Link]
-
Novel Pyrazolo[1,5- a ]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands: Synthesis, in Vitro Biological Evaluation, [ 18 F]-Labeling, and in Vivo Neuroinflammation PET Images. ResearchGate. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
TSPO Radioligands for Neuroinflammation: An Overview. MDPI. Available at: [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Preprints.org. Available at: [Link]
-
Synthesis and structure-activity relationships of 5,6,7-substituted pyrazolopyrimidines: discovery of a novel TSPO PET ligand for cancer imaging. PubMed. Available at: [Link]
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Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of Pyrazolo[3,4-d]pyrimidines
Authored for: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: A Paradigm Shift in Heterocyclic Synthesis
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry. As a bioisostere of the adenine ring in ATP, it effectively interacts with the hinge regions of kinase active sites, making it a privileged structure in the design of therapeutics.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] Notable drugs like Allopurinol, used to treat gout, are based on this core, and numerous derivatives are under investigation as inhibitors of critical cancer targets like EGFR and VEGFR.[1][5]
However, traditional synthetic routes to these valuable compounds often rely on multi-step procedures, harsh reaction conditions, and the use of hazardous organic solvents, generating significant chemical waste. This not only presents environmental and safety challenges but also impacts the economic viability of large-scale production.
This technical guide moves beyond conventional methodologies to detail field-proven, green chemistry approaches for the synthesis of pyrazolo[3,4-d]pyrimidines. By embracing principles such as energy efficiency, atom economy, and the use of benign reaction media, we can develop synthetic pathways that are not only more sustainable but also frequently more efficient. The following sections provide both the theoretical grounding and practical, step-by-step protocols to empower researchers to implement these cleaner, faster, and smarter synthetic strategies in their own laboratories.
Core Green Synthetic Strategies and Mechanistic Rationale
The successful implementation of green chemistry in the synthesis of pyrazolo[3,4-d]pyrimidines hinges on a few powerful techniques that address the core inefficiencies of classical methods. These strategies can be used independently or, more powerfully, in combination.
Energy Efficiency: Microwave-Assisted Organic Synthesis (MAOS)
Causality Behind the Choice: Conventional heating relies on conduction, which is slow and inefficient, often leading to thermal gradients and the formation of side products. Microwave irradiation offers a transformative alternative by directly coupling with polar molecules in the reaction mixture, resulting in rapid, uniform, and highly efficient heating. This volumetric heating dramatically accelerates reaction rates, often reducing multi-hour reflux procedures to mere minutes.[6]
Key Advantages:
-
Drastic Reduction in Reaction Time: Accelerates bond formation and cyclization steps.
-
Increased Product Yields: Minimized side product formation due to shorter exposure to high temperatures.
-
Enhanced Purity: Cleaner reaction profiles often simplify product isolation.[6]
A prime example is the three-component, one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. By reacting methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and various primary amines under controlled microwave irradiation, the desired products are formed rapidly and often in high purity, sometimes allowing for chromatography-free isolation.[7][8][9] This protocol showcases excellent pot- and step-economy.[8]
Maximizing Atom Economy: The Power of Multicomponent Reactions (MCRs)
Causality Behind the Choice: Traditional linear syntheses involve multiple sequential steps, each requiring the isolation and purification of an intermediate. This process generates substantial waste and results in a cumulative loss of yield. Multicomponent reactions (MCRs) circumvent this by combining three or more starting materials in a single synthetic operation to form the final product, incorporating most or all of the atoms from the reactants.[6]
Key Advantages:
-
High Atom and Step Economy: Reduces waste by design.[6]
-
Operational Simplicity: Fewer handling and purification steps save time, solvents, and materials.
-
Rapid Library Generation: Ideal for drug discovery, allowing for the creation of diverse compound libraries by simply varying the initial components.
MCRs are frequently paired with microwave assistance to further enhance their efficiency. One-pot multicomponent reactions for synthesizing various pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed, demonstrating the robustness of this combined approach.[10][11]
Eliminating the Hazard: Solvent-Free and Benign Solvent Systems
Causality Behind the Choice: Organic solvents constitute the bulk of chemical waste in pharmaceutical synthesis and are often toxic, flammable, and difficult to dispose of. Green chemistry prioritizes their elimination or replacement with environmentally benign alternatives.
Key Approaches:
-
Solvent-Free (Neat) Reactions: This is the most direct approach. Reactants are mixed and heated (often with microwaves) or ground together without any solvent. A simple and efficient method for synthesizing various pyrazolo[3,4-d]pyrimidines has been developed using microwave irradiation under solvent-free conditions, showcasing the advantages over classical heating methods.[12] This "fusion" technique has also been applied to produce key intermediates like pyrimidinthiones.[10][11]
-
Greener Solvents: When a solvent is necessary, benign options are chosen.
-
Glycerol: A non-toxic, biodegradable, and high-boiling point solvent derived as a byproduct of biodiesel production.[13] It has been successfully used as a reaction medium for the one-pot synthesis of pyrazolo[3,4-d]pyrimidine derivatives from aldehydes, a pyrazolone, and urea/thiourea, affording high yields in short reaction times.[13][14]
-
Water & Ethanol: Water is the ultimate green solvent, while bio-based ethanol is a much safer alternative to chlorinated solvents or polar aprotic solvents like DMF. Both have been used in green protocols for this scaffold.[6][10][11]
-
Workflow and Comparative Data
The transition from a conventional to a green synthetic approach can be visualized as a logical workflow.
Caption: Logical workflow for developing a green synthetic protocol.
Comparative Analysis of Synthetic Protocols
The table below summarizes quantitative data from published green protocols, allowing for a direct comparison of their efficiency.
| Method | Key Reactants | Conditions | Solvent | Time | Yield (%) | Reference |
| Microwave-Assisted MCR | Methyl 5-aminopyrazole-4-carboxylate, Trimethyl orthoformate, Primary amine | Microwave Irradiation (Controlled) | N/A (or EtOH) | ~30 min | High | [8][9] |
| Microwave-Assisted Solvent-Free | 5-Amino-1H-pyrazole-4-carbonitrile, Formamide | Microwave Irradiation (150 W) | None | 2-5 min | 85-95% | [12] |
| One-Pot MCR in Green Solvent | Aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, Urea/Thiourea | 100 °C, p-TSA (catalyst) | Glycerol | 2.5-4.0 hrs | 75-91% | [13][14] |
| Conventional vs. Green Fusion | N-(4-chlorobenzylidene)-pyrazol-3-yl)benzamide, Thiourea | Fusion (Solvent-Free) vs. Reflux | None vs. EtOH | 75 min vs. hrs | Good | [10][11] |
Detailed Application Protocols
The following protocols are designed to be self-validating, providing detailed, step-by-step instructions grounded in published, peer-reviewed methods.
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
This protocol is adapted from a general method demonstrating a significant improvement over classical heating.[12]
Rationale: This method exemplifies the combined power of microwave heating and solvent-free conditions. The direct energy transfer from microwaves to the polar reactants dramatically accelerates the cyclocondensation reaction, while the absence of a solvent eliminates waste and simplifies workup.
Materials:
-
5-Amino-1H-pyrazole-4-carbonitrile
-
Formamide
-
Monobasic potassium phosphate (KH₂PO₄)
-
A dedicated microwave reactor with temperature and pressure controls.
-
Standard laboratory glassware.
Procedure:
-
Reactant Preparation: In a 10 mL microwave process vial, combine 5-amino-1H-pyrazole-4-carbonitrile (1.0 mmol), formamide (5.0 mmol), and a catalytic amount of monobasic potassium phosphate (0.1 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor cavity. Irradiate the mixture at 150 W for 3-5 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Scientist's Note: The KH₂PO₄ acts as a mild acidic catalyst to promote the cyclization. The reaction is typically complete within a very short timeframe.
-
-
Workup and Isolation: After cooling the reaction vessel to room temperature, add distilled water to the solidified mass.
-
Precipitation: Stir the mixture vigorously. The product will precipitate out of the aqueous solution.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure 1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Protocol 2: Three-Component, One-Pot Synthesis of 5-Substituted Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol is based on an efficient MCR for generating a library of derivatives.[8][9]
Rationale: This MCR demonstrates high atom and step economy. Three components are combined in a single step, building molecular complexity rapidly. The use of microwave irradiation ensures the reaction proceeds quickly and cleanly.
Caption: One-pot, three-component synthesis workflow.
Materials:
-
Methyl 5-aminopyrazole-4-carboxylate (1.0 mmol)
-
Trimethyl orthoformate (1.5 mmol)
-
A selected primary amine (e.g., aniline, benzylamine) (1.2 mmol)
-
Ethanol (as solvent, if not run neat)
-
Microwave reactor
Procedure:
-
Vessel Charging: To a microwave-safe reaction vessel, add the methyl 5-aminopyrazole-4-carboxylate, the chosen primary amine, and trimethyl orthoformate. If a solvent is used, add a minimal amount of ethanol (2-3 mL).
-
Microwave Reaction: Seal the vessel and place it in the microwave reactor. Set the reaction temperature to 120-140 °C and run for 20-40 minutes.
-
Scientist's Note: Trimethyl orthoformate serves as a one-carbon source for the pyrimidine ring. The reaction proceeds through an initial condensation followed by intramolecular cyclization.
-
-
Product Isolation: Upon completion, allow the vessel to cool. The product often crystallizes directly from the reaction mixture.
-
Purification: If the product precipitates, it can be collected by filtration and washed with cold ethanol. If it remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or silica gel chromatography if necessary. The high selectivity of this reaction often yields a product pure enough to not require chromatography.[8]
Conclusion and Future Outlook
The adoption of green chemistry principles is not a compromise but an enhancement to the synthesis of pyrazolo[3,4-d]pyrimidines. Methodologies centered around microwave assistance, multicomponent reactions, and the use of benign solvent systems consistently deliver superior results in terms of efficiency, yield, and environmental impact. These protocols provide a robust and validated starting point for any research program focused on this vital heterocyclic scaffold. As the pharmaceutical industry continues to prioritize sustainability, the mastery of these green techniques will become an indispensable skill for the modern medicinal chemist, enabling the rapid, responsible, and cost-effective development of next-generation therapeutics.
References
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Substituted Pyrazolo[3,4- d ]pyrimidines: Microwave-Assisted, Solvent-Free Synthesis and Biological Evaluation. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 4 under microwave irradiation. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Koval, R., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(14), 8633-8643. Available from: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(21), 7205. Available from: [Link]
-
Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. (n.d.). Wiley Online Library. Retrieved February 6, 2026, from [Link]
-
Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Future Medicinal Chemistry, 11(10), 1125-1138. Available from: [Link]
-
Abdel-Ghani, T. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2615-2630. Available from: [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2534-2557. Available from: [Link]
-
Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2021). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. Available from: [Link]
-
Al-Warhi, T., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 28(21), 7288. Available from: [Link]
-
Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2023). Oriental Journal of Chemistry. Retrieved February 6, 2026, from [Link]
-
Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (2015). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Semantic Scholar. Retrieved February 6, 2026, from [Link]
-
Abdel-Ghani, T. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2615-2630. Available from: [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. Retrieved February 6, 2026, from [Link]
-
Koval, R., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(14), 8633-8643. Available from: [Link]
-
El-Naggar, A. M., et al. (2023). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 134, 106456. Available from: [Link]
-
Koval, R., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. Retrieved February 6, 2026, from [Link]
-
Multicomponent, Efficient Approach for the Synthesis of Pyrazolo [3, 4-d] pyrimidine Derivatives Using Glycerol as Green Solvent. (2014). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Goyal, A., et al. (2014). Multicomponent, Efficient Approach for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Using Glycerol as Green Solvent. IOSR Journal of Applied Chemistry, 7(2), 63-66. Available from: [Link]
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- 3. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
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- 13. iosrjournals.org [iosrjournals.org]
- 14. researchgate.net [researchgate.net]
Functionalization of the pyrazolo[1,5-a]pyrimidine ring system
Application Note: Strategic Functionalization of the Pyrazolo[1,5-a]pyrimidine Scaffold
Introduction: The "Privileged" Kinase Scaffold
The pyrazolo[1,5-a]pyrimidine ring system has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Structurally, it serves as a bioisostere of the purine core found in ATP, allowing it to occupy the adenine-binding pocket of enzymes with high affinity.
Its significance is validated by FDA-approved therapeutics such as Larotrectinib (Vitrakvi) , a TRK inhibitor used to treat solid tumors with NTRK gene fusions, and Zaleplon , a sedative-hypnotic. The scaffold's utility lies in its defined regioselectivity profile, which allows medicinal chemists to independently tune solubility, potency, and metabolic stability by varying substituents at the C-3, C-5, and C-7 positions.
This guide provides a validated roadmap for the functionalization of this ring system, moving beyond generic conditions to specific, high-yield protocols derived from recent literature.
Chemo-Logic: Reactivity & Regioselectivity Map
Understanding the electronic bias of the pyrazolo[1,5-a]pyrimidine core is prerequisite to successful derivatization.
-
C-3 Position (Nucleophilic): The pyrazole ring is electron-rich. The C-3 position behaves similarly to the C-3 of indole, making it highly susceptible to Electrophilic Aromatic Substitution (SEAr) (e.g., halogenation, nitration, formylation).
-
C-7 Position (Electrophilic): The pyrimidine ring is electron-deficient. The C-7 position (gamma to the bridgehead nitrogen) is the most electrophilic site, especially when activated (e.g., C-Cl). It is the primary target for Nucleophilic Aromatic Substitution (SNAr) .
-
C-5 Position (Electrophilic/C-H Activation): Less electrophilic than C-7 but still reactive. It can be functionalized via SNAr (if a leaving group is present) or transition-metal-catalyzed C-H activation.
Visualizing the Reactivity Landscape
Figure 1: Regioselectivity map indicating the primary reaction types available at key positions of the scaffold.
Validated Experimental Protocols
The following protocols are synthesized from high-impact literature sources, optimized for reproducibility and scalability.
Protocol A: Regioselective C-3 Bromination (SEAr)
A gateway reaction for subsequent Pd-catalyzed couplings.
Mechanism: The electron-rich pyrazole moiety attacks the electrophilic bromine source. N-Bromosuccinimide (NBS) is preferred over elemental bromine for stoichiometry control and handling safety.
Materials:
-
Substrate: 7-substituted-pyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Temperature: Ambient (20–25 °C)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of the pyrazolo[1,5-a]pyrimidine substrate in 8 mL of DCM. Ensure the solution is clear; mild sonication can be used if necessary.
-
Addition: Add 1.05 mmol of NBS portion-wise over 5 minutes. Note: Protect the reaction vessel from direct light to prevent radical side reactions.
-
Reaction: Stir the mixture at room temperature for 20–60 minutes. Monitor by TLC (typically 30% EtOAc/Hexanes) until the starting material is consumed.
-
Workup: Dilute with 20 mL DCM. Wash with saturated NaHCO₃ (2 x 10 mL) to remove succinimide and residual acid. Wash with brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography if necessary.
Expected Yield: 85–96% Key Reference: RSC Adv., 2017, 7, 30303 [1]
Protocol B: C-7 Activation and SNAr Displacement
The standard method for installing amine solubilizing groups (e.g., morpholine, piperazine).
Phase 1: Chlorination (Activation)
-
Setup: Place 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (or 7-hydroxy derivative) (10 mmol) in a round-bottom flask.
-
Reagent: Add Phosphorus Oxychloride (POCl₃) (excess, typically 5–10 mL per gram of substrate). Caution: POCl₃ is corrosive and reacts violently with water.
-
Reaction: Reflux (105 °C) for 2–4 hours. The suspension should become a clear solution.
-
Quench: Cool to RT. Pour the mixture slowly onto crushed ice with vigorous stirring. Neutralize carefully with solid NaHCO₃ or NaOH solution to pH ~7-8.
-
Extraction: Extract with DCM (3 x 50 mL). Dry and concentrate to yield the 7-chloro intermediate.
Phase 2: Nucleophilic Substitution (SNAr)
-
Dissolution: Dissolve the 7-chloro intermediate (1.0 mmol) in Acetone or DMF (5 mL).
-
Base: Add Potassium Carbonate (K₂CO₃) (2.0 equiv).
-
Nucleophile: Add the amine (e.g., Morpholine) (1.2–1.5 equiv).
-
Reaction: Stir at Room Temperature for 1–4 hours. (Heating to 60 °C may be required for sterically hindered amines).
-
Workup: Filter off the inorganic salts. Concentrate the filtrate. Triturate with water or ether to obtain the solid product.
Expected Yield: >90% for the SNAr step.[1][2][3] Key Reference: Int. J. Mol. Sci. 2020, 21, 9597 [2]
Protocol C: C-3 Suzuki-Miyaura Cross-Coupling
For installing aryl/heteroaryl groups at the C-3 position.
Materials:
-
Substrate: 3-Bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM or XPhos Pd G2 (3–5 mol%)
-
Base: 2M aqueous Na₂CO₃ or K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Procedure:
-
Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and solvent. Sparge with Argon or Nitrogen for 10 minutes to remove oxygen.
-
Catalyst Addition: Add the Palladium catalyst and Base. Seal the vessel immediately.
-
Reaction: Heat to 90–100 °C (conventional heating) for 4–12 hours OR 120 °C in a microwave reactor for 30–60 minutes.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.
-
Extraction: Wash the filtrate with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).
Expected Yield: 70–90% Key Reference: RSC Adv., 2021, 11, 1260 [3]
Data Summary: Reaction Scope & Efficiency
| Reaction Type | Position | Reagent System | Typical Yield | Notes |
| Halogenation | C-3 | NBS or NIS, DCM, RT | 89–96% | Highly regioselective; no C-7 halogenation observed under these conditions. |
| Nitration | C-3 | HNO₃/H₂SO₄ or mild nitrating agents | 75–85% | Introduces a handle for reduction to -NH₂. |
| Chlorination | C-7 (from OH) | POCl₃, Reflux | 60–80% | Generates the key electrophile for library generation. |
| SNAr | C-7 | Amine, K₂CO₃, Acetone, RT | 90–98% | Excellent for introducing solubility groups (morpholine, piperazine). |
| Suzuki Coupling | C-3 | Ar-B(OH)₂, Pd(dppf)Cl₂, Base | 70–90% | Microwave irradiation significantly reduces reaction time (12h → 40min). |
Synthetic Workflow Strategy
The following diagram illustrates a logical workflow to build a fully functionalized drug candidate (e.g., a Larotrectinib analog) starting from basic precursors.
Figure 2: Step-wise synthetic workflow for the construction of trisubstituted pyrazolo[1,5-a]pyrimidine libraries.
Troubleshooting & Optimization
-
POCl₃ Workup: The quenching of POCl₃ is highly exothermic. Never add water to the reaction mixture. Always add the reaction mixture slowly to ice. For large scales, consider vacuum distillation to remove excess POCl₃ before quenching.
-
SNAr Regioselectivity: If the substrate has leaving groups at both C-5 and C-7, the C-7 position is significantly more reactive due to the proximity to the bridgehead nitrogen. C-5 substitution typically requires higher temperatures or stronger nucleophiles.
-
Pd-Catalyst Poisoning: The nitrogen-rich core can coordinate to Palladium, potentially poisoning the catalyst. Using bidentate ligands like dppf or bulky ligands like XPhos helps prevent this non-productive coordination.
References
-
Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances, 2017. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 2020. [Link][3][4][5][6][7]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2021. [Link]
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Larotrectinib (Vitrakvi) - FDA Label & Structure. National Institutes of Health (NIH) PubChem. [Link]
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- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04336H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate for the Development of Potent Dual Enzyme Inhibitors
These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate as a foundational scaffold for the synthesis of novel dual enzyme inhibitors. This document provides a detailed exploration of the scientific rationale, synthetic methodologies, and bioassay protocols essential for advancing drug discovery programs in this domain.
Introduction: The Imperative for Dual-Targeting and the Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
The paradigm of "one target, one drug" has been the cornerstone of drug discovery for decades. However, the complexity of diseases such as cancer, which often involve redundant or interconnected signaling pathways, has highlighted the limitations of single-target therapies. A significant challenge in oncology, for instance, is the development of drug resistance, where cancer cells adapt to the inhibition of a single pathway by activating alternative survival mechanisms.[1][2]
Dual enzyme inhibitors, single chemical entities capable of modulating two distinct molecular targets, offer a compelling strategy to overcome these challenges.[3][4] By simultaneously blocking two key nodes in a disease network, dual inhibitors can achieve a more profound and durable therapeutic effect, potentially preempting the emergence of resistance.[4][5] This approach offers several advantages over combination therapies, including a simplified pharmacokinetic profile, reduced potential for drug-drug interactions, and potentially improved patient compliance.[3]
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets.[6][7] Its rigid, planar structure and the presence of multiple nitrogen atoms provide opportunities for a variety of intermolecular interactions with enzyme active sites, particularly the hinge region of kinases.[7] Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, in particular, is a versatile starting material, offering multiple reactive sites for chemical modification to achieve desired potency and selectivity against dual targets.
Strategic Design of Dual Kinase Inhibitors from Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
The development of dual kinase inhibitors from the Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold is a rational design process guided by the structural biology of the target kinases and structure-activity relationship (SAR) studies. A common strategy involves the functionalization of different positions on the pyrazolo[1,5-a]pyrimidine ring to engage with the ATP-binding sites of two different kinases.
For instance, in the development of dual CDK2/TrkA inhibitors, the pyrazolo[1,5-a]pyrimidine core can be elaborated with different substituents to optimize interactions within the active sites of both enzymes.[6]
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for generating dual enzyme inhibitors.
Synthetic Protocols
The following protocols provide a general framework for the synthesis of pyrazolo[1,5-a]pyrimidine-based dual kinase inhibitors. Researchers should adapt these procedures based on the specific target compounds and perform appropriate characterization (e.g., NMR, Mass Spectrometry, HPLC) at each step.
Protocol 1: Amidation of the C3-Carboxylate
This protocol describes the conversion of the ethyl ester at the C3 position to a variety of amides, a common modification to explore interactions with the solvent-exposed region of the kinase active site.
Materials:
-
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Desired primary or secondary amine
-
Trimethylaluminum (2M in toluene or hexane)
-
Anhydrous Toluene
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (1 equivalent) in anhydrous toluene under an inert atmosphere.
-
Add the desired amine (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylaluminum solution (2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: N-Arylation of the C7-Amino Group (Buchwald-Hartwig Cross-Coupling)
This protocol details the introduction of an aryl or heteroaryl group at the C7-amino position, which can be crucial for targeting the hinge region of a second kinase.
Materials:
-
Product from Protocol 1 (7-amino-pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative)
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3 or K3PO4)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
In a reaction vessel, combine the 7-amino-pyrazolo[1,5-a]pyrimidine derivative (1 equivalent), aryl/heteroaryl halide (1.1 equivalents), palladium catalyst (0.05-0.1 equivalents), ligand (0.1-0.2 equivalents), and base (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-arylated dual inhibitor candidate.
In Vitro Dual Enzyme Inhibition Assays
The evaluation of dual inhibitory activity is a critical step. The following protocols outline a general approach for determining the IC50 values for two target kinases.
Protocol 3: General In Vitro Kinase Inhibition Assay
This protocol can be adapted for various kinases and is typically performed in a 96- or 384-well plate format. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and throughput.[8]
Materials:
-
Recombinant Kinase 1 and Kinase 2
-
Kinase-specific substrate (peptide or protein)
-
ATP (at a concentration close to the Km for each kinase)
-
Synthesized inhibitor compounds
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT, and a bovine serum albumin)
-
ADP-Glo™ Kinase Assay Kit (or other suitable detection reagent)
-
White, opaque microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Reaction Setup: In separate wells for each kinase, add the assay buffer, the respective kinase, and the kinase-specific substrate.
-
Inhibitor Addition: Add the diluted inhibitor compounds to the wells. Include control wells with DMSO only (no inhibition) and wells with no enzyme (background).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30 °C) for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This typically involves a two-step process: first, a reagent to stop the kinase reaction and deplete the remaining ATP, followed by a second reagent to convert the ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
Diagram 2: Dual Enzyme Inhibition Mechanism
Caption: Mechanism of a dual kinase inhibitor.
Data Presentation and Interpretation
The inhibitory activities of the synthesized compounds should be summarized in a clear and concise table to facilitate SAR analysis.
| Compound ID | Target Kinase 1 IC50 (nM) | Target Kinase 2 IC50 (nM) |
| Example-1 | 50 | 75 |
| Example-2 | 25 | 40 |
| Example-3 | 10 | 15 |
IC50 values are representative and should be determined experimentally.
The goal is to identify compounds with potent and balanced inhibitory activity against both target enzymes. Further characterization may include determining the mode of inhibition (e.g., competitive, non-competitive) by performing kinetic studies at varying ATP and substrate concentrations.
Conclusion and Future Directions
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a highly valuable scaffold for the development of innovative dual enzyme inhibitors. The synthetic versatility of this starting material allows for the generation of diverse chemical libraries, and the established protocols for bioassays enable the efficient identification of potent lead compounds. Future efforts in this area should focus on exploring novel chemical space around this scaffold, identifying new dual-target combinations with strong therapeutic rationale, and optimizing the pharmacokinetic and pharmacodynamic properties of lead candidates to advance them toward clinical development.
References
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Egusquiaguirre, S. P., et al. (2012). Overcoming resistance to tyrosine kinase inhibitors: lessons learned from cancer cells treated with EGFR antagonists. Drug Resistance Updates, 15(3), 159-172. [Link]
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El-Adl, K., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(15), 5769. [Link]
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Hassan, A. S., et al. (2021). Synthesis, anticancer activity and molecular docking of new pyrazolo[1,5-a]pyrimidine derivatives as EGFR/HER2 dual kinase inhibitors. Bioorganic Chemistry, 115, 105234. [Link]
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Jain, P., & Kumar, A. (2023). Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer. ACS Omega, 8(20), 17725-17749. [Link]
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Kandeel, M., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 11(52), 32939-32966. [Link]
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Koptyra, M., et al. (2019). Dual Inhibitors as a New Challenge for Cancer Multidrug Resistance Treatment. Current Medicinal Chemistry, 26(30), 5709-5736. [Link]
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Luo, Y., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 476, 49-57. [Link]
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Mokhtari, R. B., et al. (2017). Combination therapy in combating cancer. Oncotarget, 8(23), 38022-38043. [Link]
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Nesi, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2033. [Link]
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Palmer, A. C., & Sorger, P. K. (2017). Combination Cancer Therapy Can Confer Benefit via Patient-to-Patient Variability without Drug Additivity or Synergy. Cell, 171(7), 1678-1691.e13. [Link]
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Roskoski, R., Jr. (2011). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 64(2), 101-115. [Link]
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Vang, A., et al. (2021). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. [Link]
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Z-LYNK. Assay Development for Protein Kinase Enzymes. [Link]
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Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]
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Zhang, T., et al. (2022). Inducing Protein Degradation to Overcome Resistance to Kinase Inhibitors. Biochemistry, 61(13), 1289-1299. [Link]
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edX. IC50 Determination. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo{1,5-a}Pyrimidines as multikinase inhibitors. European Journal of Medicinal Chemistry, 264, 115918. [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. European Journal of Medicinal Chemistry, 258, 115591. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
ResearchGate. (2015). What is the best way to test multiple inhibitors alone, and in combination?. [Link]
-
Zhao, B., et al. (2022). Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. Frontiers in Pharmacology, 13, 966804. [Link]
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- 9. bio.libretexts.org [bio.libretexts.org]
- 10. courses.edx.org [courses.edx.org]
Chlorination of Pyrazolo[1,5-a]pyrimidines: Strategic Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, forming the core of numerous compounds with significant biological activities, including anti-tumor, antiviral, and anti-inflammatory properties.[1][2][3] The strategic introduction of chlorine atoms onto this scaffold serves as a powerful tool for modulating the electronic, steric, and lipophilic properties of the molecule, thereby fine-tuning its pharmacological profile or photophysical characteristics.[4] Furthermore, the resulting chloro-derivatives are versatile synthetic intermediates, readily undergoing nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions to enable rapid library generation and lead optimization.[1][5]
This guide provides a detailed overview of the primary experimental procedures for the chlorination of pyrazolo[1,5-a]pyrimidines, grounded in mechanistic principles. We will explore two distinct and complementary strategies: the direct electrophilic chlorination at the electron-rich C3-position and the conversion of hydroxyl precursors to chlorides at the C5- and C7-positions.
Understanding the Reactivity of the Pyrazolo[1,5-a]pyrimidine Core
The reactivity of the pyrazolo[1,5-a]pyrimidine ring system is dictated by the electron distribution across the fused rings. Computational and experimental studies have shown that the pyrazole moiety, particularly the C3-position, is electron-rich and thus highly susceptible to electrophilic attack.[6] This inherent nucleophilicity allows for direct functionalization. Conversely, the pyrimidine ring is generally more electron-deficient. Therefore, direct chlorination at positions C5 and C7 via electrophilic substitution is challenging. Instead, a more robust strategy involves starting with pyrazolo[1,5-a]pyrimidines bearing hydroxyl groups at these positions (often existing as their keto tautomers) and converting them to the corresponding chlorides using dehydroxychlorinating agents.
Strategy 1: Regioselective C3 Electrophilic Chlorination
The most common method for introducing a chlorine atom at the C3-position is through an electrophilic aromatic substitution reaction. The high electron density at this carbon makes it the preferred site for attack by an electrophilic chlorine source (Cl⁺).
Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic chlorine species, typically generated from a mild chlorinating agent, is attacked by the nucleophilic C3-carbon of the pyrazolo[1,5-a]pyrimidine ring. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton (H⁺) from the C3-position restores the aromaticity of the ring system, yielding the C3-chlorinated product.
Caption: Workflow for C3-Chlorination using NCS.
Recommended Reagent: N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation. It is a stable, crystalline solid, making it significantly safer and easier to handle than gaseous chlorine.[7] NCS provides a source of electrophilic chlorine under mild reaction conditions, which is ideal for substrates with sensitive functional groups.[7][8] Its use often results in high regioselectivity for the most nucleophilic position.[7]
Detailed Protocol 1: C3-Chlorination with NCS
Materials:
-
Substituted pyrazolo[1,5-a]pyrimidine (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Round-bottom flask equipped with a magnetic stir bar and nitrogen inlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the pyrazolo[1,5-a]pyrimidine substrate (1.0 eq).
-
Dissolution: Add anhydrous DMF (or CH₃CN) to dissolve the substrate completely. A typical concentration is 0.1-0.2 M.
-
Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) to the solution in one portion at room temperature. For highly reactive substrates, the NCS can be added portion-wise or as a solution in the reaction solvent to control any potential exotherm.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[7] Reactions are typically complete within 1 to 4 hours.
-
Workup:
-
Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-chloro-pyrazolo[1,5-a]pyrimidine.
Strategy 2: Dehydroxychlorination at C5 and C7 Positions
Chlorination at the C5 and C7 positions is most effectively achieved by starting with the corresponding 5,7-dihydroxy-pyrazolo[1,5-a]pyrimidine precursor. This starting material is readily synthesized via the condensation of a 5-aminopyrazole with a malonic ester derivative.[5] The dihydroxy compound is then treated with a strong dehydroxychlorinating agent.
Recommended Reagent: Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for converting hydroxy-heterocycles to their chloro-analogues.[9][10] The reaction is typically performed by heating the substrate in excess POCl₃, which often serves as both the reagent and the solvent.[10] The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can facilitate the reaction.[11]
Safety Precaution: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware must be scrupulously dried before use.
Detailed Protocol 2: Dichlorination with POCl₃
Materials:
-
2-Substituted-pyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (can be used in excess as solvent)
-
N,N-Diisopropylethylamine (DIPEA) (optional, 2-3 eq)
-
Round-bottom flask with a reflux condenser and calcium chloride drying tube
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask, place the pyrazolo[1,5-a]pyrimidine-5,7-diol substrate (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) in a fume hood. A significant excess is typically used (e.g., 10-20 equivalents or as the solvent). If a co-solvent is needed for solubility, toluene can be used.[11]
-
Base Addition (Optional): If required, slowly add DIPEA to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction progress can be checked by taking a small aliquot, carefully quenching it with ice water, extracting with an organic solvent, and analyzing the organic layer. Reactions may take several hours (e.g., 4-18 hours).[5][11]
-
Workup:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed cautiously in a fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The crude 5,7-dichloro-pyrazolo[1,5-a]pyrimidine can be purified by flash column chromatography or recrystallization to yield the final product.[5]
Sources
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Application Notes and Protocols for Suzuki Coupling Reactions in the Derivatization of Pyrazolo[1,5-a]pyrimidines
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrimidine Functionalization
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique framework for designing molecules with diverse biological activities, including inhibitors of kinases such as Tropomyosin receptor kinase (Trk).[1] The ability to strategically introduce a variety of substituents onto this core structure is paramount for modulating pharmacokinetic and pharmacodynamic properties.
Among the arsenal of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for forging carbon-carbon bonds.[2] This reaction enables the efficient coupling of halo-pyrazolo[1,5-a]pyrimidines with a vast array of commercially available boronic acids and their derivatives, facilitating the exploration of a broad chemical space.[3] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the practical application of Suzuki coupling for the derivatization of the pyrazolo[1,5-a]pyrimidine core, with a focus on mechanistic understanding, protocol optimization, and troubleshooting.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A thorough understanding of the Suzuki coupling mechanism is crucial for rational optimization and troubleshooting. The catalytic cycle, which centers around a palladium complex transitioning between Pd(0) and Pd(II) oxidation states, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the halo-pyrazolo[1,5-a]pyrimidine. This step is often rate-limiting and results in a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the bond strength decreasing and reactivity increasing in the order of C-Cl < C-Br < C-I.[5]
-
Transmetalation : In this step, the organic moiety from the boronic acid (or ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base and solvent is critical to ensure efficient transmetalation while minimizing side reactions.[4]
-
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond between the pyrazolo[1,5-a]pyrimidine and the coupled organic group, with the simultaneous reduction of Pd(II) back to the active Pd(0) catalyst, thus completing the cycle.[6] This step is typically fast and irreversible.
Diagram of the Suzuki Coupling Catalytic Cycle
Sources
Application Notes and Protocols: Buchwald-Hartwig Amination of Substituted Pyrazolo[1,5-a]pyrimidines
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrimidines and C-N Bond Formation
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry and drug discovery.[1] This privileged N-heterocyclic system is a rigid, planar structure that serves as a versatile template for designing molecules with a wide array of biological activities.[1] Compounds bearing this core have demonstrated significant therapeutic potential, including roles as kinase inhibitors, anti-inflammatory, anti-cancer, and antiviral agents.[2][3][4] Notably, two of the three marketed drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine nucleus, underscoring its clinical significance.[5]
The functionalization of this scaffold is key to modulating its pharmacological properties. The introduction of amino groups at various positions on the pyrazolo[1,5-a]pyrimidine ring system is a critical strategy for tuning potency, selectivity, and pharmacokinetic profiles. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and indispensable tool for forging these crucial carbon-nitrogen (C-N) bonds.[6][7] First reported in its early form in 1983, the reaction has been extensively developed by the groups of Stephen L. Buchwald and John F. Hartwig, transforming it into a robust and versatile method that overcomes the limitations of traditional techniques like nucleophilic aromatic substitution (SNAr).[6][8]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to substituted halo-pyrazolo[1,5-a]pyrimidines. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into optimization and troubleshooting.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Mechanism
The Buchwald-Hartwig amination is a complex catalytic process that orchestrates the formation of a C-N bond between an aryl or heteroaryl halide (or triflate) and an amine. The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The choice of a bulky, electron-rich phosphine ligand is critical for stabilizing the palladium intermediates and facilitating the key steps of the catalytic cycle.
The generally accepted mechanism proceeds through the following key steps:
-
Activation of the Palladium Precatalyst: The reaction is typically initiated with a stable Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species. Alternatively, a Pd(0) source can be used directly.[8][9]
-
Oxidative Addition: The active LPd(0) complex reacts with the halo-pyrazolo[1,5-a]pyrimidine (Ar-X) in an oxidative addition step. This forms a Pd(II) intermediate, where the palladium has inserted into the carbon-halogen bond.[6][8]
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a strong base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a more nucleophilic amido species.[10]
-
Reductive Elimination: This is the final, bond-forming step. The aryl group and the amido ligand are eliminated from the palladium center, forming the desired N-arylpyrazolo[1,5-a]pyrimidine product (Ar-NR₂) and regenerating the active LPd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]
Caption: Figure 1. The Buchwald-Hartwig Catalytic Cycle.
Experimental Protocols: A Practical Guide
The following protocols are designed to be a robust starting point for the Buchwald-Hartwig amination of halo-pyrazolo[1,5-a]pyrimidines. As with any cross-coupling reaction, optimization may be necessary depending on the specific substrates.
Workflow Overview
Caption: Figure 2. General experimental workflow.
Protocol 1: General Procedure for Amination of 5-Chloro-pyrazolo[1,5-a]pyrimidines
This protocol is adapted from procedures used in the synthesis of selective PI3Kδ inhibitors and represents a common approach for functionalizing the C5 position.[1]
Materials and Equipment:
-
5-Chloro-pyrazolo[1,5-a]pyrimidine substrate (1.0 eq)
-
Amine (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Microwave reactor vials or round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate/oil bath or microwave reactor
-
Inert atmosphere (Argon or Nitrogen) supply
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Vessel Preparation: To a dry microwave vial or round-bottom flask equipped with a magnetic stir bar, add the 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), and base (e.g., Cs₂CO₃).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Through a septum, add the anhydrous, degassed solvent (e.g., toluene). If the amine is a liquid, add it via syringe. If the amine is a solid, it can be added in step 1.
-
Reaction:
-
Microwave: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 150 °C) for the specified time (e.g., 2-6 hours).[1]
-
Conventional Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Data Presentation: Optimizing Reaction Conditions
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The pyrazolo[1,5-a]pyrimidine core is electron-deficient, which influences the reactivity of the halo-substituent. Below is a table summarizing typical conditions and considerations for this specific scaffold.
| Parameter | Options | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Precatalysts | Precatalysts are often preferred as they are air-stable and efficiently generate the active Pd(0) species, sometimes allowing for lower catalyst loadings.[9] |
| Ligand | Xantphos, RuPhos, BrettPhos, dppf | The choice of ligand is critical and substrate-dependent. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often effective for challenging couplings. Xantphos and dppf are also widely used and effective for a range of amines.[5][8] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LHMDS | Strong, non-nucleophilic bases are required. NaOtBu is very common but can be incompatible with base-sensitive functional groups. Carbonates are a milder option. LHMDS can be used for substrates with acidic protons.[8] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, degassed solvents are essential. Toluene is a common choice. While effective, 1,4-dioxane is a solvent of concern and should be replaced if possible.[7] |
| Temperature | 80-150 °C | Higher temperatures are often required, especially for less reactive chlorides. Microwave heating can significantly reduce reaction times.[1] |
| Halide | -Br, -Cl | Bromides are generally more reactive than chlorides. Chlorides will likely require more forcing conditions (higher temperature, more active catalyst system). |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently strong base.3. Ligand decomposition.4. Low reaction temperature. | 1. Ensure rigorous exclusion of air and moisture; use freshly degassed solvents.2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu).3. Screen different, more robust ligands.4. Increase the reaction temperature or switch to microwave heating. |
| Formation of Hydrodehalogenated Byproduct | Beta-hydride elimination from the palladium-amido intermediate, which is a known side reaction.[6] | 1. Use a ligand that promotes faster reductive elimination (e.g., bulky biaryl phosphines).2. Lower the reaction temperature if possible.3. Ensure the base is completely anhydrous. |
| Poor Yields with Heteroaromatic Amines | The nitrogen atoms in the heteroaromatic amine can coordinate to the palladium center, inhibiting catalysis. | 1. Screen a wider range of ligands; sometimes more flexible ligands like Xantphos are better.2. Increase the catalyst and/or ligand loading.3. Use a precatalyst designed for challenging substrates. |
| Difficulty in Purification | Residual palladium or ligand contamination in the product. | 1. During workup, wash the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide to scavenge palladium.2. Use a silica plug or activated carbon treatment before column chromatography. |
References
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of marketed drugs with pyrazolo[1,5-a]-pyrimidine nucleus. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Retrieved from [Link]
-
PubMed. (2024, July 29). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 4. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors [mdpi.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Optimization of reaction conditions for pyrazolo[1,5-a]pyrimidine synthesis
This guide serves as a technical support hub for the optimization of pyrazolo[1,5-a]pyrimidine synthesis. It addresses the critical challenges of regioselectivity, reaction efficiency, and scalability, designed for researchers requiring high-purity scaffolds for kinase inhibitor development.
Topic: Optimization of Reaction Conditions & Troubleshooting Lead Scientist: Senior Application Specialist, Heterocyclic Chemistry Division Last Updated: February 6, 2026
The Regioselectivity Conundrum (Isomer Control)
Q: Why am I obtaining a mixture of 5- and 7-substituted isomers, and how can I control this?
A: The formation of regioisomers is the most common failure mode in the condensation of 5-aminopyrazoles with unsymmetrical 1,3-electrophiles (e.g.,
The Mechanism:
-
Kinetic Control: The exocyclic
is generally more nucleophilic and attacks the most electrophilic carbonyl of the 1,3-dicarbonyl first. -
Thermodynamic Control: Under reversible conditions (high temp, weak acid), the reaction may equilibrate to the thermodynamically stable isomer.
Troubleshooting Protocol:
| Variable | Recommendation | Mechanistic Rationale |
| Solvent Acidity | Use Glacial Acetic Acid (AcOH) | Protonation of the endocyclic N1 reduces its nucleophilicity, forcing the initial attack to occur exclusively via the exocyclic |
| Electrophile | Use | Enaminones have distinct electronic bias. The |
| Sterics | Increase Steric Bulk | If |
Visualizing the Regioselectivity Pathway
Figure 1: Bifurcation of the reaction pathway. Acidic conditions suppress Path B, favoring the 7-substituted isomer.
Reaction Efficiency & Microwave Optimization
Q: My thermal reflux yields are low (<50%) and require long reaction times. Is microwave synthesis worth the transition?
A: Yes. The condensation reaction to form pyrazolo[1,5-a]pyrimidines is an ideal candidate for Microwave-Assisted Organic Synthesis (MAOS). Thermal reflux often leads to side reactions like dimerization or incomplete cyclization due to inefficient energy transfer.
Comparative Data: Thermal vs. Microwave
| Parameter | Conventional Thermal Reflux | Microwave Irradiation (MW) | Improvement Factor |
| Time | 3 – 12 Hours | 10 – 30 Minutes | 18x Faster |
| Solvent | EtOH, Toluene (requires workup) | EtOH, Water, or Solvent-Free | Greener |
| Yield | 45 – 65% | 85 – 96% | ~1.5x Yield |
| Purity | Requires Chromatography | Often Filtration Only | High Efficiency |
Optimized MW Protocol (Self-Validating):
-
Stoichiometry: 1.0 equiv 5-aminopyrazole : 1.1 equiv 1,3-dicarbonyl.
-
Catalyst: 5-10 mol% p-Toluenesulfonic acid (p-TSA) or perform in AcOH.
-
Conditions: Irradiation at 120°C - 150°C for 15-20 mins in a sealed vessel [3].
-
Validation: TLC should show complete consumption of the amine (limiting reagent). The product usually precipitates upon cooling; wash with cold EtOH.
Troubleshooting Specific Failures
Q: The reaction turns into a black tar/polymer instead of a precipitate. What went wrong?
A: This "tarring" effect is usually due to the decomposition of the 1,3-dicarbonyl compound or oxidation of the aminopyrazole under prolonged heating.
Corrective Actions:
-
Check Reagent Stability: Aldehydes or unstable diketones can polymerize. Distill reagents before use.
-
Switch Solvent: Change from high-boiling solvents (DMF/DMSO) to Ethanol or Water . Water acts as a "heat sink" and often forces the hydrophobic product to precipitate out, preventing oligomerization [4].
-
Use a Scavenger: If using an aldehyde component (in 3-component reactions), add a slight excess of the dicarbonyl to ensure the amine reacts with the dicarbonyl intermediate, not itself.
Q: I am trying to synthesize a 3-component derivative (Amine + Aldehyde + Active Methylene), but the reaction stalls.
A: Multicomponent reactions (MCRs) have a higher entropic barrier.
The Fix:
-
Stepwise approach: Pre-condense the aldehyde and active methylene (Knoevenagel condensation) to form the arylidene intermediate before adding the aminopyrazole.
-
Catalyst: Use L-Proline or Piperidine for the Knoevenagel step, then introduce the aminopyrazole.
-
MW Irradiation: MCRs respond exceptionally well to MW heating (140°C, 10 min), often pushing stalled reactions to completion [3].
Workflow Optimization Diagram
Use this decision tree to select the optimal conditions for your specific substrates.
Figure 2: Decision matrix for selecting reaction parameters based on substrate symmetry and target isomer.
References
-
Poursattar, M. et al. (2015).[2] Optimization of reaction conditions for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using acidic catalysts. 3
-
Portilla, J. et al. (2016). Regioselective synthesis of pyrazolo[1,5-a]pyrimidines using enaminones and microwave irradiation. 1
-
Hoang, D. et al. (2018). Microwave-assisted three-component synthesis of pyrazolo[1,5-a]pyrimidines: Optimization and scope. 2
-
Kaping, S. et al. (2016).[4] A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidine Derivatives in Aqueous Media. 4
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pp.bme.hu [pp.bme.hu]
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a strong emphasis on understanding and controlling side reactions. Our goal is to provide you with the expertise and practical guidance needed to optimize your synthetic routes and achieve your desired outcomes.
Troubleshooting Guide: Navigating Common Side Reactions
This guide addresses specific issues that can arise during the synthesis of pyrazolo[1,5-a]pyrimidines, providing explanations of the underlying chemistry and actionable protocols to mitigate these problems.
Issue 1: My reaction is producing a mixture of isomers. How can I control the regioselectivity?
This is one of the most common challenges in pyrazolo[1,5-a]pyrimidine synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound. The formation of two regioisomers is possible, arising from the two nucleophilic nitrogen atoms of the 3-aminopyrazole precursor and the two electrophilic carbonyl carbons of the diketone.
The Chemistry Behind the Challenge:
The reaction proceeds via a condensation mechanism involving the 3-aminopyrazole and a 1,3-dicarbonyl compound. The 3-aminopyrazole has two nucleophilic centers: the exocyclic amino group and the endocyclic nitrogen at position 2. The unsymmetrical 1,3-dicarbonyl compound has two electrophilic carbonyl carbons. The initial nucleophilic attack can occur from either nitrogen atom to either carbonyl carbon, leading to two different cyclization pathways and, consequently, two regioisomeric products.[1]
The regiochemical outcome is often influenced by the reaction conditions, such as the pH of the medium.[1] In acidic conditions, the more basic exocyclic amino group is protonated, which can direct the initial attack through the less basic endocyclic nitrogen. Conversely, in basic or neutral conditions, the exocyclic amino group is more nucleophilic and is more likely to initiate the reaction. The steric and electronic properties of the substituents on both the aminopyrazole and the dicarbonyl compound also play a crucial role in determining the preferred reaction pathway.[2]
Visualizing the Competing Pathways:
Caption: Competing reaction pathways in the synthesis of pyrazolo[1,5-a]pyrimidines.
Troubleshooting Protocol:
-
Confirm the Presence of Isomers:
-
TLC Analysis: If you observe two closely running spots on your TLC plate that are not starting materials, you likely have a mixture of isomers.
-
NMR Spectroscopy: Acquire a proton NMR spectrum of the crude product. The presence of two distinct sets of signals for the pyrazolo[1,5-a]pyrimidine core protons is a strong indicator of an isomeric mixture. For example, you may see two different doublets for H-5 and H-7.[3]
-
-
Strategies for Controlling Regioselectivity:
Strategy Principle Recommended Protocol pH Control The nucleophilicity of the aminopyrazole nitrogens is pH-dependent. For the 7-substituted isomer: Conduct the reaction in a protic solvent with a catalytic amount of a strong acid (e.g., H₂SO₄ in acetic acid).[1] For the 5-substituted isomer: Employ basic conditions, such as sodium ethoxide in ethanol.[4] Use of β-Enaminones Replacing the 1,3-diketone with a β-enaminone provides a more regioselective reaction. The initial aza-Michael addition of the exocyclic amino group to the β-carbon of the enaminone directs the cyclization to a single regioisomer.[2] Synthesize the β-enaminone from the corresponding ketone and dimethylformamide dimethyl acetal (DMF-DMA). React the purified β-enaminone with the 3-aminopyrazole in a suitable solvent like acetic acid, often with microwave irradiation to reduce reaction times.[2][5] Microwave-Assisted Synthesis Microwave heating can accelerate the reaction and in some cases, improve regioselectivity by favoring the thermodynamically more stable product. Perform the reaction in a sealed microwave vial using a suitable solvent (e.g., ethanol, acetic acid). Optimize the temperature and reaction time. This method often leads to cleaner reactions and higher yields in shorter times.[6]
Analytical Differentiation of Isomers:
| Technique | Observation for 7-Substituted Isomer | Observation for 5-Substituted Isomer | Reference |
| ¹H NMR | The H-5 proton typically appears as a doublet at a lower field compared to the H-6 proton. | The H-7 proton typically appears as a doublet at a higher field compared to the H-6 proton. | [3] |
| ¹³C NMR | The chemical shifts of the pyrimidine ring carbons will be distinct from the 5-substituted isomer. | The chemical shifts of the pyrimidine ring carbons will be distinct from the 7-substituted isomer. | [5] |
| NOE NMR | Irradiation of the substituent at C-7 should show a nuclear Overhauser effect with the H-6 proton. | Irradiation of the substituent at C-5 should show a nuclear Overhauser effect with the H-6 proton. |
Issue 2: My reaction yield is low, and I observe multiple unidentified byproducts.
Low yields and the formation of multiple byproducts can often be attributed to the self-condensation of starting materials or the hydrolysis of reaction intermediates.
The Chemistry Behind the Challenge:
-
Self-Condensation of β-Dicarbonyl Compounds: Under acidic or basic conditions, 1,3-dicarbonyl compounds can undergo self-condensation reactions, leading to a variety of byproducts and consuming the starting material.[7]
-
Hydrolysis of Intermediates: The enamine intermediates formed during the reaction can be susceptible to hydrolysis, especially in the presence of water and acid or base, leading back to the starting materials or other degradation products.
-
Self-Condensation of 3-Aminopyrazole: While less common, under harsh conditions, 3-aminopyrazoles can potentially undergo self-condensation or polymerization.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Temperature: Start with a lower reaction temperature and gradually increase it. High temperatures can often promote side reactions.
-
Reaction Time: Monitor the reaction progress by TLC. Prolonged reaction times can lead to the degradation of the product and the formation of byproducts.
-
Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular reaction over unimolecular decomposition or side reactions.
-
-
Purify Starting Materials:
-
Ensure that your 3-aminopyrazole and 1,3-dicarbonyl compound are pure. Impurities can act as catalysts for side reactions or introduce unwanted functionalities.
-
-
Use Anhydrous Conditions:
-
If hydrolysis of intermediates is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
-
Consider a Stepwise Approach:
-
Instead of a one-pot reaction, consider a two-step procedure where you first synthesize and isolate the enamine intermediate from the 3-aminopyrazole and the dicarbonyl compound, and then perform the cyclization under optimized conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and 1,3-dicarbonyls?
The generally accepted mechanism involves a three-step sequence:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the 3-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate.[1]
-
Dehydration: The hemiaminal intermediate then dehydrates to form a more stable enamine intermediate.
-
Cyclization and Dehydration: An intramolecular cyclization occurs through the attack of the remaining nucleophilic nitrogen onto the second carbonyl carbon, followed by a final dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.[1]
Q2: Can I use other 1,3-bielectrophiles besides 1,3-diketones?
Yes, a variety of 1,3-bielectrophiles can be used, which can be a good strategy to avoid some of the side reactions associated with 1,3-diketones. These include:
-
β-Ketoesters: These are commonly used and can provide access to pyrazolo[1,5-a]pyrimidinones.
-
β-Ketoaldehydes: These are also effective precursors.
-
Malonates: Diethyl malonate and its derivatives are used to synthesize 5,7-dihydroxypyrazolo[1,5-a]pyrimidines.[4]
-
Alkynes: Activated alkynes, such as dimethyl acetylenedicarboxylate (DMAD), can react with 3-aminopyrazoles to form pyrazolo[1,5-a]pyrimidines.[8]
Q3: My desired product is a solid, but I am obtaining an oil. What could be the issue?
If you are expecting a solid product but obtain an oil, it could be due to several factors:
-
Impurities: The presence of unreacted starting materials or solvent residues can prevent your product from crystallizing. Ensure your product is pure by column chromatography.
-
Hygroscopic Product: Your product may be hygroscopic and has absorbed moisture from the atmosphere. Try drying the product under high vacuum for an extended period.
-
Polymorphism: The product may exist in different crystalline forms (polymorphs), one of which might be an oil or a low-melting solid at room temperature.
Q4: I am having difficulty purifying my pyrazolo[1,5-a]pyrimidine. Do you have any suggestions?
Purification can sometimes be challenging due to the similar polarities of the product and any isomeric byproducts.
-
Column Chromatography: Use a high-resolution silica gel for column chromatography and try a gradient elution with a solvent system that provides good separation on TLC.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a very effective purification method.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be used to isolate the pure product.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. [Link]
-
Regioselective Annulation of 3(5)‐Aminopyrazole with Aryl Ketones or Aryl Alkynes Using N,N‐Dimethylethanolamine as a Single/Triple Carbon Synthon. ResearchGate. [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Center for Biotechnology Information. [Link]
-
1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. ACS Publications. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Science Publishing. [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Royal Society of Chemistry. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL open science. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Royal Society of Chemistry. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Center for Biotechnology Information. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Royal Society of Chemistry. [Link]
-
Three-component condensation of 5-aminopyrazole derivatives with isatins and Meldrum's acid. Synthesis of 1,7-dihydrospiro[pyrazolo[3,4-b]-pyridine-4,3'-indole]-2',6(1'H,5H)-dion es. ResearchGate. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pp.bme.hu [pp.bme.hu]
Technical Support Center: Purification of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Topic: Purification & Isolation Protocols Compound: Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS: 1196153-97-5 (Representative) Molecular Formula: C9H10N4O2[1][2]
Executive Summary & Diagnostic Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with the purification of pyrazolo[1,5-a]pyrimidines due to their "amphibious" solubility profile and the persistent formation of regioisomers.
The target molecule, Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate , is a critical scaffold for kinase inhibitors and GABA-A receptor modulators (similar to Zaleplon). The primary challenge in its purification is not just removing starting materials, but separating the 7-amino isomer (Target) from the 5-amino regioisomer (Impurity), which often co-precipitates.
Quick Diagnostic Checklist:
-
Problem: Crude solid is sticky/oily? → See Module 1 (Solvent Selection).
-
Problem: Two close spots on TLC? → See Module 3 (Regioisomer Separation).
-
Problem: Low yield after recrystallization? → See Module 2 (Mother Liquor Rescue).
Impurity Profiling & Solubility Data
Before attempting purification, you must understand what you are fighting. The condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 1,3-electrophiles (e.g., ethyl (ethoxymethylene)cyanoacetate) is the standard route, but it is rarely 100% regioselective.
Common Impurities Table
| Impurity Type | Origin | Solubility vs. Target | Removal Strategy |
| 5-Amino Isomer | Regioselective byproduct (kinetic vs thermodynamic control) | Very Similar | Fractional Crystallization or Flash Chromatography (DCM:MeOH) |
| Unreacted Pyrazole | Starting material | Higher in EtOH | Wash with cold EtOH/Ether |
| Carboxylic Acid | Hydrolysis of ethyl ester (from wet solvents/base) | High in basic water | Bicarbonate wash (removes acid into aqueous layer) |
| Oligomers | Polymerization of electrophiles | Low (Tarry) | Filtration through Celite/Charcoal |
Solubility Profile (Target Compound)
| Solvent | Solubility (25°C) | Solubility (Boiling) | Application |
| Ethanol (EtOH) | Low | Moderate/High | Primary Recrystallization Solvent |
| DMF/DMSO | High | High | Solvent for reaction; avoid for crystallization unless antisolvent used |
| Dichloromethane | Moderate | Moderate | Extraction / Chromatography |
| Water | Insoluble | Insoluble | Antisolvent / Wash |
| Ethyl Acetate | Low | Moderate | Washing / Trituration |
Module 1: Crystallization Protocol (The "Gold Standard")
Crystallization is preferred over chromatography for this scaffold due to the compound's tendency to streak on silica gel (amine interaction with silanols).
Protocol A: Ethanol/DMF Recrystallization
Best for: Large scale (>5g) purification of crude material containing <10% regioisomer.
-
Dissolution: Suspend the crude solid in Ethanol (10 mL/g) .
-
Heating: Heat to reflux (approx. 78°C).
-
Co-Solvent Addition: If the solid does not dissolve completely at reflux, add DMF dropwise via a syringe through the condenser. Stop immediately once the solution becomes clear.
-
Why? DMF breaks the crystal lattice energy of the fused ring system, while Ethanol acts as the bulk solvent to force precipitation upon cooling.
-
-
Clarification (Optional): If colored impurities persist, add activated charcoal (5 wt%), stir for 5 mins at reflux, and filter hot through a pre-warmed Celite pad.
-
Cooling: Allow the solution to cool to Room Temperature (RT) slowly (over 2 hours). Then, cool to 0-4°C in an ice bath for 1 hour.
-
Isolation: Filter the crystals. Wash with cold Ethanol followed by Diethyl Ether .
Troubleshooting Guide: Crystallization
Q: My product oiled out instead of crystallizing. What went wrong?
-
A: This is a phenomenon called "oiling out" (liquid-liquid phase separation). It happens when the melting point of the solvated compound is lower than the boiling point of the solvent mixture.
-
Fix: Re-heat to dissolve the oil. Add a seed crystal of the pure compound at a temperature just below the saturation point. Alternatively, add more Ethanol to lower the concentration.
Q: The crystals are trapping the yellow color.
-
A: Pyrazolo-pyrimidines often trap oligomeric impurities.
-
Fix: Use the "Trituration First" method. Suspend the crude solid in cold Ethyl Acetate and sonicate for 10 minutes. Filter. This removes surface impurities before you attempt the full recrystallization.
Module 2: Chromatographic Separation (The "Rescue")
If the regioisomers (5-amino vs 7-amino) cannot be separated by crystallization, you must use Flash Column Chromatography.
Protocol B: Silica Gel Chromatography
Note: The primary amine at position 7 will interact with acidic silica, causing tailing.
-
Stationary Phase: High-performance Silica Gel (230-400 mesh).
-
Pre-treatment: Slurry the silica in the starting mobile phase containing 1% Triethylamine (TEA) .
-
Mobile Phase Gradient:
-
Start: 100% Dichloromethane (DCM).
-
Gradient: 0% → 5% Methanol in DCM over 20 column volumes.
-
-
Loading: Dry load on Celite. Do not wet load with DMF (it will ruin the separation).
Logic Diagram: Purification Workflow
Caption: Decision matrix for selecting between crystallization and chromatography based on crude purity profile.
Module 3: Characterization & Regioisomer Identification
Distinguishing the 7-amino isomer from the 5-amino isomer is the most critical quality control step.
Diagnostic NMR Signatures (400 MHz, DMSO-d6)
| Feature | 7-Aminopyrazolo[1,5-a]pyrimidine (Target) | 5-Aminopyrazolo[1,5-a]pyrimidine (Isomer) |
| H-6 Proton | Doublet (approx. 6.0 - 6.3 ppm) | Doublet (approx. 5.8 - 6.1 ppm) |
| H-5 Proton | Doublet (approx. 8.0 - 8.4 ppm) | Absent (Substituent at pos 5) |
| H-7 Proton | Absent (Substituent at pos 7) | Doublet (approx. 8.0 - 8.5 ppm) |
| NH2 Signal | Broad singlet (7.0 - 7.5 ppm) | Broad singlet (often shielded differently) |
Note: The coupling constant (
Frequently Asked Questions (FAQ)
Q: Can I use water to precipitate the product from the reaction mixture? A: Yes, but proceed with caution. Adding water to the DMF reaction mixture will precipitate the product, but it often co-precipitates unreacted starting materials and salts.
-
Recommendation: Pour the reaction mixture into Ice-Water (5x volume) with vigorous stirring. Filter the solid, then dry it completely before attempting the Ethanol recrystallization. Wet crude material will dissolve too easily in Ethanol, preventing crystallization.
Q: Why is my yield lower than reported in literature (e.g., <50%)? A: The formation of the pyrazolo[1,5-a]pyrimidine ring involves a condensation that releases water. If your reaction solvent (usually Ethanol or DMF) was not dry, or if the reaction wasn't heated sufficiently to drive off water, the equilibrium may not have shifted fully.
-
Check: Ensure you are using anhydrous solvents and potentially a Dean-Stark trap if performing azeotropic distillation.
Q: How do I remove the carboxylic acid impurity (hydrolysis product)? A: If the ethyl ester hydrolyzes to the acid (Ethyl 7-amino... -> 7-amino...-3-carboxylic acid), the compound becomes much more polar.
-
Protocol: Dissolve the crude in EtOAc. Wash with saturated NaHCO3 . The acid will deprotonate and move to the aqueous layer. The ester (Target) remains in the organic layer.
References
-
Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis
-
Crystallization & Structural Properties
-
General Synthesis & Kinase Inhibition Context
Sources
- 1. appretech.com [appretech.com]
- 2. Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | 1196153-97-5 [buyersguidechem.com]
- 3. Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Microwave-Assisted Pyrimidine Synthesis
Welcome to the technical support center for microwave-assisted pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrimidine synthesis protocols, ensuring higher yields and purity. Here, we address common challenges encountered during microwave-assisted synthesis, providing in-depth scientific explanations and actionable protocols to enhance your experimental outcomes.
Introduction: The Power and Pitfalls of Microwave-Assisted Pyrimidine Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds like pyrimidines, offering significant advantages in terms of reduced reaction times, increased yields, and improved product purity compared to conventional heating methods.[1][2] The rapid and uniform heating provided by microwave irradiation can dramatically accelerate reaction rates, often turning hours-long reactions into mere minutes.[1][3] However, harnessing the full potential of microwave synthesis requires a nuanced understanding of its principles and potential pitfalls. Low yields can often be traced back to suboptimal reaction parameters, reactant or catalyst issues, or improper work-up procedures. This guide will walk you through a systematic approach to identifying and resolving these common issues.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrimidine synthesis yields consistently low despite using a microwave reactor?
Low yields in microwave-assisted pyrimidine synthesis can stem from several factors. A common culprit is the improper selection of reaction parameters such as temperature, time, and microwave power. Additionally, the choice of solvent plays a crucial role, as it must efficiently absorb microwave energy to ensure rapid and uniform heating.[4] Reactant purity and stability, as well as catalyst activity, are also critical factors that can significantly impact the reaction outcome.
Q2: Can I use non-polar solvents in my microwave-assisted pyrimidine synthesis?
While polar solvents are generally preferred for their ability to efficiently absorb microwave energy, non-polar solvents can be used, particularly if the reactants or catalysts themselves are polar enough to absorb microwave irradiation.[4][5] In cases where the entire reaction mixture has low polarity, "susceptors" – microwave-absorbing materials like silicon carbide – can be added to the reaction vessel to facilitate heating. Alternatively, a small amount of a polar co-solvent can be introduced to improve the heating efficiency.
Q3: I'm observing charring or decomposition of my starting materials. What could be the cause?
Charring or decomposition is often a sign of localized overheating, also known as "hot spots." This can occur due to non-uniform heating within the reaction vessel, which can be exacerbated by poor stirring or the presence of highly microwave-absorbent materials.[3] Reducing the microwave power, ensuring vigorous stirring, and using a ramp time to gradually reach the target temperature can help mitigate the formation of hot spots.
Q4: How critical is stirring in a microwave-assisted reaction?
Stirring is exceptionally critical in microwave synthesis to ensure uniform temperature distribution throughout the reaction mixture.[6] Without adequate agitation, significant temperature gradients can develop, leading to localized overheating, side reactions, and inconsistent yields. All dedicated microwave reactors are equipped with magnetic stirrers for this reason.
Troubleshooting Guide: A Systematic Approach to Low Yields
When faced with low yields, a systematic, step-by-step approach to troubleshooting is the most effective strategy. The following guide is structured to help you logically diagnose and resolve the most common issues in microwave-assisted pyrimidine synthesis.
Caption: A systematic workflow for troubleshooting low yields.
Step 1: Verifying and Optimizing Reaction Parameters
The first step in troubleshooting is to ensure that your microwave reaction parameters are optimized for your specific pyrimidine synthesis.
Common Issues and Solutions:
-
Inadequate Temperature: The reaction may not have sufficient energy to overcome the activation barrier.
-
Solution: Incrementally increase the reaction temperature in 10-20°C steps. For sealed vessel reactions, you can often exceed the solvent's boiling point, which can dramatically increase the reaction rate according to the Arrhenius law.[3]
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction hold time. Monitor the reaction progress using TLC or LC-MS at various time points to determine the optimal duration.
-
-
Incorrect Power Settings: Too little power can lead to slow heating, while excessive power can cause localized overheating and decomposition.
-
Solution: Utilize the power control settings on your microwave reactor. A "ramp to temperature" setting is often preferable to a high initial power burst, as it allows for more uniform heating.[7]
-
Protocol for Optimizing Microwave Reaction Parameters:
-
Initial Reaction: Start with the literature-reported conditions or a conservative starting point (e.g., 100°C for 10 minutes at 100W).
-
Temperature Screening: Keeping the time and power constant, perform a series of reactions at increasing temperatures (e.g., 100°C, 120°C, 140°C, 160°C). Analyze the yield and purity of each reaction.
-
Time Course Study: Using the optimal temperature from the previous step, vary the reaction time (e.g., 5, 10, 15, 20 minutes) to find the point of maximum conversion with minimal byproduct formation.
-
Power Adjustment: If the reaction struggles to reach the target temperature or overshoots significantly, adjust the maximum power setting.
| Parameter | Initial Recommendation | Optimization Strategy |
| Temperature | 100-120°C | Increase in 10-20°C increments |
| Time | 10-15 minutes | Vary in 5-minute increments |
| Power | 100-150 W (max) | Adjust to maintain stable temperature |
Step 2: Assessing Reactant and Catalyst Integrity
The quality of your starting materials and the activity of your catalyst are paramount to achieving high yields.
Common Issues and Solutions:
-
Impure Reactants: Impurities in aldehydes, β-ketoesters, or urea/thiourea can inhibit the reaction or lead to side products.
-
Solution: Ensure the purity of your starting materials using techniques like NMR or recrystallization.
-
-
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, sintering, or coking.[8][9][10]
-
Solution: For heterogeneous catalysts, consider regeneration through washing or calcination.[11] If using a homogeneous catalyst, ensure it is fresh and has been stored under appropriate conditions. In some cases, increasing the catalyst loading may be necessary.
-
Protocol for Catalyst Activity Check:
-
Control Reaction: Run the reaction with a fresh batch of catalyst under optimized conditions to establish a baseline yield.
-
Suspect Catalyst Reaction: Run the same reaction using the catalyst you suspect may be deactivated.
-
Compare Yields: A significant drop in yield with the suspect catalyst indicates deactivation.
Step 3: Evaluating Solvent Choice
The solvent not only facilitates the reaction but also acts as the primary medium for absorbing microwave energy.
Causality of Solvent Choice: The efficiency of microwave heating is directly related to the solvent's ability to absorb microwave energy, a property quantified by its dissipation factor (tan δ).[4] Solvents with high tan δ values heat rapidly, while those with low values are poor microwave absorbers.
Common Issues and Solutions:
-
Poor Microwave Absorption: Using a non-polar solvent with non-polar reactants can lead to inefficient heating.
-
Solution: Switch to a more polar solvent with a higher tan δ value. Alternatively, add a polar co-solvent or a microwave susceptor.
-
-
Solvent Reactivity: Some solvents can participate in side reactions at elevated temperatures. For example, alcohols can act as nucleophiles.
-
Solution: Choose a solvent that is inert under the reaction conditions.
-
Table of Common Solvents and their Microwave Absorption Properties:
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Dissipation Factor (tan δ) | Microwave Absorption |
| Ethanol | 78 | 24.3 | 0.941 | High |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | 0.161 | Medium |
| Acetonitrile | 82 | 37.5 | 0.062 | Low |
| Toluene | 111 | 2.38 | 0.040 | Very Low |
| Dioxane | 101 | 2.21 | <0.05 | Very Low |
Data sourced from various chemical and microwave synthesis literature.
Caption: Decision-making process for solvent selection in microwave synthesis.
Step 4: Optimizing Work-up and Purification
Even with a successful reaction, low isolated yields can result from a challenging work-up and purification process.
Common Issues and Solutions:
-
Formation of Side Products: In Biginelli reactions, a common pyrimidine synthesis, the formation of N-acylurea byproducts can complicate purification.[12]
-
Solution: The formation of these byproducts is often pH-dependent. Adjusting the pH during the work-up can help to minimize their formation or facilitate their removal.
-
-
Product Precipitation: The desired product may precipitate out of the reaction mixture upon cooling, trapping impurities.
-
Solution: After the reaction, add a suitable solvent to dissolve the crude product before proceeding with extraction or filtration.
-
-
Difficult Purification: The product and byproducts may have similar polarities, making chromatographic separation challenging.
-
Solution: Recrystallization is often an effective method for purifying pyrimidine derivatives. Experiment with different solvent systems to find one that provides good separation.
-
General Protocol for Work-up and Recrystallization:
-
Cooling and Dilution: After the microwave reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
Conclusion: A Pathway to Higher Yields
Troubleshooting low yields in microwave-assisted pyrimidine synthesis is a methodical process of elimination. By systematically evaluating and optimizing your reaction parameters, ensuring the quality of your reagents and catalyst, making informed solvent choices, and refining your work-up and purification procedures, you can overcome common obstacles and achieve the high yields and purity that make microwave synthesis a powerful tool in modern drug discovery and development.
References
-
Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317–1319. [Link]
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]
-
Biotage. (2020). Microwave Reaction Tutorial. Retrieved from [Link]
-
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]
-
Kappe, C. O. (2013). Microwave chemistry in the pharmaceutical industry. Drug discovery today, 18(19-20), 971-983. [Link]
-
Argueso, J. L., & Kappe, C. O. (2006). On the effect of microwave irradiation on the Biginelli dihydropyrimidine synthesis. Molecular Diversity, 10(3), 259-272. [Link]
-
Barth, T., & Kappe, C. O. (2007). The Biginelli reaction on solid support: a multicomponent approach to dihydropyrimidines. Journal of combinatorial chemistry, 9(2), 263-273. [Link]
-
Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 127(11), 2027-2032. [Link]
-
Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Solvent Choice for Microwave Synthesis [cem.com]
- 5. Getting Started with Microwave Synthesis [cem.com]
- 6. Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00701H [pubs.rsc.org]
- 7. azom.com [azom.com]
- 8. "Heterogeneous Catalyst Deactivation and Regeneration: A Review" by Morris D. Argyle and Calvin H. Bartholomew [scholarsarchive.byu.edu]
- 9. researchgate.net [researchgate.net]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. ias.ac.in [ias.ac.in]
Technical Support Center: Refining Catalyst Selection for Pyrazolo[1,5-a]pyrimidine Functionalization
Welcome to the technical support center for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This versatile N-heterocyclic framework is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including inhibitors for kinases like PI3Kδ and Pim-1, and as antagonists for the aryl hydrocarbon receptor.[1][2][3][4] The strategic introduction of functional groups onto this core is paramount for modulating biological activity and optimizing pharmacokinetic properties.[5][6]
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. It provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide: Common Issues in Pyrazolo[1,5-a]pyrimidine Functionalization
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Question 1: I am attempting a direct C-H arylation of an unsubstituted pyrazolo[1,5-a]pyrimidine, but I'm getting a mixture of C3 and C7 isomers. How can I control the regioselectivity?
Answer:
This is a classic challenge in the functionalization of this scaffold. The regioselectivity between the C3 and C7 positions is highly dependent on the palladium catalyst system employed, as it dictates the reaction mechanism.[7][8]
-
Probable Cause: Your current catalyst system is not selective for a single reaction pathway. The C7 position is the most acidic C-H bond, while the C3 position is the most electron-rich. Different catalytic cycles will favor one over the other.
-
Solution & Scientific Rationale: You can achieve catalyst-controlled regiodivergence by carefully selecting your palladium catalyst and ligands.[7][8]
-
For C7 Arylation (Most Acidic C-H): Employ a phosphine-containing palladium catalyst . The phosphine ligand promotes a concerted metalation-deprotonation (CMD) pathway, which favors the more acidic C7 proton. A common and effective system is Pd(OAc)₂ with a bulky electron-rich phosphine ligand like SPhos or XPhos.
-
For C3 Arylation (Most Electron-Rich C-H): Use a phosphine-free palladium catalyst . In the absence of a phosphine ligand, the reaction tends to proceed through an electrophilic aromatic substitution-type pathway, targeting the most nucleophilic C3 position. A suitable catalyst for this is Pd(OAc)₂ without any added phosphine ligands.[7][8]
-
Catalyst Selection Workflow for Direct Arylation
Caption: Catalyst choice dictates C-H arylation regioselectivity.
Question 2: My Suzuki-Miyaura cross-coupling on a 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one is resulting in significant debromination of my starting material. What's causing this and how can I prevent it?
Answer:
Debromination is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich or sterically hindered heterocyclic halides. It arises from competing reaction pathways that lead to protonolysis of the organopalladium intermediate instead of reductive elimination of the desired product.
-
Probable Cause: The catalytic cycle is favoring a pathway that leads to the removal of the bromine atom and its replacement with a hydrogen atom from the solvent or base. This can be due to an inefficient catalyst system that is slow to undergo reductive elimination.
-
Solution & Scientific Rationale: To minimize debromination, you need a catalyst system that promotes rapid oxidative addition and subsequent transmetalation and reductive elimination, outcompeting the debromination pathway.
-
Catalyst/Ligand System: A highly effective solution is to use a palladium pre-catalyst with a bulky, electron-rich biarylphosphine ligand. The use of an XPhosPdG2/XPhos tandem catalyst system has been specifically reported to be successful in preventing debromination in the arylation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[9] The bulky XPhos ligand stabilizes the palladium center and facilitates the desired cross-coupling steps.
-
Base and Solvent: Ensure your base and solvent are anhydrous. Water can be a proton source for debromination. Using a non-protic solvent like dioxane or toluene with a carbonate base (e.g., Cs₂CO₃ or K₂CO₃) is a standard and effective combination for Suzuki couplings on this scaffold.[10]
-
Data Summary: Catalyst Performance in Suzuki Coupling
| Catalyst System | Ligand | Common Issue | Recommended For |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | Can be slow, leading to side reactions | Simple, unhindered substrates |
| PdCl₂(dppf) | dppf | Moderate activity | General purpose |
| XPhosPdG2 | XPhos | Low activity can lead to debromination | Highly recommended for challenging substrates to avoid debromination [9] |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the functionalization of pyrazolo[1,5-a]pyrimidines.
Question 3: What are the most common palladium-catalyzed cross-coupling reactions used to functionalize the pyrazolo[1,5-a]pyrimidine core, and what positions are typically targeted?
Answer:
Palladium-catalyzed cross-coupling reactions are the most prevalent methods for introducing aryl, heteroaryl, and alkynyl groups onto the pyrazolo[1,5-a]pyrimidine scaffold.[10] The most commonly employed reactions are:
-
Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming C-C bonds, typically to introduce aryl or heteroaryl moieties. It is frequently applied to functionalize positions 3 and 5 of the core, starting from the corresponding bromo- or chloro-pyrazolo[1,5-a]pyrimidines.[3][10][11]
-
Buchwald-Hartwig Amination: This reaction is crucial for installing nitrogen-based substituents, which are often key for biological activity. It is used to create C-N bonds, for instance, by coupling an amine with a halogenated pyrazolo[1,5-a]pyrimidine.[3][12]
-
Sonogashira Coupling: This reaction is used to introduce alkyne functionalities by coupling a terminal alkyne with a halogenated pyrazolo[1,5-a]pyrimidine. Palladium species are almost always the primary catalyst for this transformation.[10]
The choice of position for functionalization (e.g., C3, C5, or C7) is typically dictated by the synthesis of the initial halogenated scaffold. For instance, multi-step syntheses often begin with the construction of a di- or tri-substituted pyrazolo[1,5-a]pyrimidine core, which is then further elaborated using these cross-coupling methods.[3][11]
Question 4: I need to synthesize a 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine derivative. What is the general synthetic strategy for this?
Answer:
The 7-(morpholin-4-yl) moiety is a common feature in many biologically active pyrazolo[1,5-a]pyrimidines, as it can form crucial hydrogen bonds in enzyme active sites.[6][12] The synthesis of this motif typically relies on a selective nucleophilic aromatic substitution (SₙAr) reaction.
-
General Strategy: The synthesis usually starts with a 5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate. The chlorine atom at the C7 position is significantly more reactive towards nucleophilic substitution than the one at C5.[3] This inherent reactivity difference allows for selective substitution at C7.
Synthetic Workflow for 7-(morpholin-4-yl) Derivatives
Caption: Selective SₙAr at C7 followed by C5 functionalization.
By treating the 5,7-dichloro intermediate with morpholine in the presence of a mild base like potassium carbonate (K₂CO₃) at room temperature, you can achieve a high yield of the 7-morpholino substituted product.[3] The remaining chlorine atom at the C5 position can then be used for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, to introduce further diversity.[3][11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at C5
This protocol is adapted from methodologies used in the synthesis of PI3Kδ inhibitors.[3][11]
-
Reaction Setup: To a microwave vial, add the 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine derivative (1.0 eq.), the desired aryl or heteroaryl boronic acid pinacol ester (1.2 eq.), and sodium carbonate (2M aqueous solution, 3.0 eq.).
-
Solvent Addition: Add 1,2-dimethoxyethane (DME) as the solvent.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) to the reaction mixture.
-
Reaction: Seal the vial and heat the reaction mixture to reflux (or as optimized) for 16 hours or until TLC/LC-MS analysis indicates completion of the reaction.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine.
References
-
D. M. F. Martins, et al. (2015). Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie International Edition, 54(30), 8834-8838. [Link]
-
D. M. F. Martins, et al. (2015). Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C—H Groups in Pyrazolo[1,5-a]pyrimidines. SciSpace. [Link]
-
A. A. G. El-Faham, et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 927. [Link]
-
A. D. M. Rico, et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7193. [Link]
-
J. H. Lee, et al. (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1017-1022. [Link]
-
A. D. M. Rico, et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]
-
A. A. G. El-Faham, et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Y. Wang, et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 222, 113589. [Link]
-
A. A. G. El-Faham, et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 949. [Link]
-
A. A. G. El-Faham, et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. [Link]
-
S. Singh, et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
S. Singh, et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
-
R. Bobrovs, et al. (2024). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. [Link]
-
M. Abarbri, et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 8(2), 819-829. [Link]
-
A. A. G. El-Faham, et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]
Sources
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Enhancing the Solubility of Pyrazolo[1,5-a]pyrimidine Compounds for Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrazolo[1,5-a]pyrimidine compounds in their biological assays. The unique fused heterocyclic structure of these compounds, while offering a versatile scaffold for targeting various proteins, often contributes to poor aqueous solubility, which can significantly impact assay results and hinder drug discovery efforts.[1][2]
This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome these solubility issues. The following sections are structured to provide not just procedural steps, but also the scientific reasoning behind each strategy, empowering you to make informed decisions in your experimental design.
Part 1: Understanding the Challenge: Why is My Pyrazolo[1,5-a]pyrimidine Compound Insoluble?
The pyrazolo[1,5-a]pyrimidine core is a rigid, planar, and largely hydrophobic structure.[1] Substitutions on the pyrazole and pyrimidine rings, while crucial for modulating biological activity, can further influence properties like lipophilicity and crystal lattice energy, often leading to poor solubility in aqueous buffers used for biological assays.[1][3] This poor solubility can manifest as compound precipitation, leading to inaccurate measurements of biological activity and unreliable structure-activity relationships (SAR).[4]
A key indicator of potential solubility issues is a high melting point, which often correlates with high crystal packing energy, making it more difficult for the solvent to break apart the crystal lattice.[3] Many pyrazolo[1,5-a]pyrimidine derivatives exhibit this characteristic.[3]
Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section is organized in a question-and-answer format to directly address common problems encountered in the laboratory.
Initial Assessment and Simple Fixes
Q1: My compound, dissolved in 100% DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What's the first thing I should check?
This phenomenon, often called "crashing out," is a classic sign of a compound with low aqueous solubility.[4] The initial troubleshooting steps should focus on the dilution process and the final assay conditions.
Troubleshooting Workflow: Initial Precipitation
Caption: Decision-making workflow for improving compound solubility.
Q3.2: How can I formally measure the solubility of my compound?
To guide your formulation and medicinal chemistry efforts, it is crucial to quantitatively assess the solubility of your compounds.
-
Kinetic Solubility: This measures the concentration at which a compound, added from a DMSO stock, precipitates out of an aqueous buffer. It is a high-throughput method that mimics the conditions of many biological assays. [5]* Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is a more time-consuming measurement but provides a more fundamental understanding of the compound's solubility.
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
-
Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).
-
In a 96- or 384-well plate, perform a serial dilution of your compound in DMSO.
-
Add a fixed volume of aqueous buffer (e.g., PBS) to each well.
-
Incubate the plate for a set period (e.g., 2 hours) at room temperature.
-
Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed.
Part 3: Concluding Remarks
Addressing the solubility of pyrazolo[1,5-a]pyrimidine compounds is a critical step in the drug discovery process. A systematic approach, starting with simple modifications to your experimental protocol and progressing to more advanced formulation and medicinal chemistry strategies, will enable you to obtain reliable data and advance your most promising candidates. Remember to always validate that your chosen solubility enhancement method does not interfere with your biological assay.
References
-
Improving solubility via structural modification - ResearchGate. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Available from: [Link]
-
Development of a high-throughput solubility screening assay for use in antibody discovery. Available from: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. Available from: [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. Available from: [Link]
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie -.
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC - NIH. Available from: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. Available from: [Link]
-
Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - ResearchGate. Available from: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Synthesis: Mastering Regiocontrol in Pyrazolo[1,5-a]pyrimidines
Technical Support Center | Advanced Organic Synthesis
Welcome to the Pyrazolo[1,5-a]pyrimidine Synthesis Hub. This guide is designed for medicinal chemists and process scientists encountering the "regioisomer trap" during the condensation of 3(5)-aminopyrazoles with 1,3-electrophiles.[1] This scaffold is a privileged structure in kinase inhibitor discovery (e.g., Pim-1, PI3K, Trk inhibitors), but its synthesis is often plagued by the formation of inseparable regioisomeric mixtures (5-substituted vs. 7-substituted).[1]
Module 1: The Diagnostic Hub
"Which isomer did I make?" Before optimizing reaction conditions, you must rigorously identify your product.[1] Relying solely on 1D 1H NMR chemical shifts can be deceptive due to solvent and concentration effects.[1]
Primary Identification Matrix
The gold standard for structural assignment involves 2D NMR techniques (NOESY/HMBC).[1] However, specific 1D signatures can serve as rapid diagnostics.[1]
| Diagnostic Feature | 7-Substituted Isomer (Target A) | 5-Substituted Isomer (Target B) | Mechanistic Rationale |
| NOE Correlation | Strong NOE between H-6 and substituent at C-7 .[1] | Strong NOE between H-6 and substituent at C-5 .[1] | Spatial proximity is the only irrefutable proof.[1] |
| If R=Methyl, often shows long-range coupling to H-6 ( | If R=Methyl, usually appears as a sharp singlet (no coupling to H-6).[1] | W-coupling path is more favorable in the 7-Me isomer. | |
| Methyl carbon often shielded ( | Methyl carbon often deshielded ( | Electronic environment of the bridgehead nitrogen affects shielding.[1] |
Visualizing the Regiodivergence
The following diagram illustrates the competing pathways during the condensation of 3-aminopyrazole with an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone).
Caption: Divergent pathways in cyclocondensation. Path selection is governed by the electrophilicity of the carbonyls and the nucleophilicity of the exocyclic vs. endocyclic nitrogens.[1]
Module 2: Reaction Engineering & Troubleshooting
"How do I steer the reaction?"
The regioselectivity is dictated by the initial attack of the exocyclic amino group (
Scenario A: Reaction with
-Keto Esters
Target: 7-one vs 5-one derivatives.[1][2][3]
-
The Issue: Competition between the ketone and the ester functionalities.[1]
-
The Fix (Acidic Control): Performing the reaction in glacial acetic acid at reflux is the industry standard for favoring the 7-one derivative (often existing as the 7-hydroxy tautomer).[1]
-
The Fix (Meldrum's Acid): Recent methodologies utilizing acylated Meldrum's acid allow for high-fidelity access to 5-one derivatives, bypassing the limitations of standard
-keto esters.[1]
Scenario B: Reaction with Alkynyl Ketones
Target: Fully aromatic systems.[1]
-
The Issue: Michael addition (1,4) vs. 1,2-addition.[1]
-
The Fix:
Troubleshooting Logic Flow
Caption: Decision tree for optimizing regioselectivity when standard condensation yields mixtures.
Module 3: Standardized Protocols
Protocol A: The "Acetic Acid" Standard (Favors 7-Substituted/7-One)
Best for: Routine synthesis of 7-hydroxy/7-one derivatives from
-
Charge: In a round-bottom flask, dissolve 3-aminopyrazole (1.0 equiv) and the
-keto ester (1.1 equiv) in glacial acetic acid (0.5 M concentration relative to pyrazole). -
Reflux: Heat the mixture to reflux (
C) for 2–4 hours. Monitor by TLC/LCMS.[1]-
Note: The reaction often precipitates the product upon cooling.[1]
-
-
Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol/ether.[1] If no precipitate, concentrate in vacuo and recrystallize from EtOH.
-
Validation: Check 1H NMR for the diagnostic H-6 singlet (or doublet if coupled) and lack of ethyl ester signals.[1]
Protocol B: The Enaminone Route (High Regiocontrol)
Best for: Creating fully substituted aromatic cores with high predictability.[1]
-
Step 1 (Activation): React your ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in toluene at reflux to generate the
-unsaturated enaminone.[1] Isolate this intermediate (usually solid).[1] -
Step 2 (Cyclization): React the enaminone (1.0 equiv) with 3-aminopyrazole (1.0 equiv) in ethanol under reflux.
-
Why this works: The exocyclic amine of the pyrazole attacks the highly electrophilic
-carbon of the enaminone exclusively, locking the regiochemistry before cyclization.[1]
-
Module 4: Frequently Asked Questions (FAQs)
Q: I see two spots on TLC, but they merge on LCMS. What is happening? A: You likely have regioisomers with identical masses.[1] LCMS is often insufficient for distinguishing these isomers unless you have a specialized chiral or long-column method.[1] You must isolate and use NMR (NOE) to distinguish them.[1]
Q: Can I separate the isomers if I get a mixture? A: Yes, but it is painful. Isomer 7 and Isomer 5 often have different solubilities.[1] Fractional crystallization from ethanol or acetic acid is usually more effective than flash chromatography, as the polarity difference is often negligible on silica.[1]
Q: Why does my 5-methyl peak look different than the literature?
A: Check your solvent. In
References
-
Advances in Pyrazolo[1,5-a]pyrimidines: Synthesis and Role as Kinase Inhibitors Source: RSC Advances / PMC URL:[1][Link]
-
Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids Source: The Journal of Organic Chemistry (via PMC) URL:[1][Link]
-
1H and 13C NMR Study of the Pyrazolo[1,5-a]pyrimidine System Source: Canadian Journal of Chemistry (ResearchGate) URL:[1][Link]
-
Regio-orientation in Condensation of Aminopyrazoles with 1,3-Bifunctional Reagents Source: Arkivoc (Semantic Scholar) URL:[1][Link][1][4][5][6][7][8][9][10]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate for Preclinical Studies
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. The information herein is structured to address common challenges and frequently asked questions encountered during the transition from laboratory-scale to preclinical production volumes.
Introduction to the Synthesis
The synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a critical step in the preclinical development of novel therapeutics targeting a range of diseases. The core of this synthesis typically involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or a suitable equivalent, followed by cyclization to form the fused pyrazolopyrimidine ring system.[1] While numerous synthetic routes exist for this class of compounds, this guide will focus on the most common and scalable pathway, highlighting potential pitfalls and offering practical solutions.
A prevalent and efficient method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the reaction of 5-aminopyrazoles with β-dicarbonyl compounds.[1] This approach is often favored for its reliability and the commercial availability of the starting materials.
Synthetic Pathway Overview
The primary synthetic route for Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate involves a two-step process. The first step is the synthesis of the key intermediate, ethyl 5-amino-1H-pyrazole-4-carboxylate. The second step is the cyclization of this intermediate to form the final product.
Caption: General two-step synthetic pathway.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format, providing expert insights and actionable troubleshooting steps.
Part 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate (Intermediate)
Question 1: What are the most common challenges when scaling up the synthesis of the aminopyrazole intermediate?
Answer: The synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate, often from the condensation of a β-ketonitrile with hydrazine, presents several scale-up challenges.[2][3] The primary concerns are:
-
Exothermic Reaction: The initial reaction between the β-ketonitrile and hydrazine can be highly exothermic. On a large scale, this can lead to a rapid temperature increase, potentially causing side reactions or creating a safety hazard.
-
Product Isolation and Purity: Inefficient precipitation or crystallization can lead to lower yields and the inclusion of impurities. On a larger scale, handling large volumes of solvent and solid material requires optimized procedures.
-
Hydrazine Handling: Hydrazine is a hazardous material, and its handling on a large scale requires stringent safety protocols and specialized equipment.
Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| Runaway Reaction (Rapid Temperature Increase) | Rapid addition of hydrazine to the β-ketonitrile. | Implement controlled, slow addition of hydrazine using a dropping funnel or a syringe pump. Ensure adequate cooling and continuous monitoring of the internal reaction temperature. |
| Low Yield of Intermediate | Incomplete reaction or product loss during workup. | Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, HPLC). Optimize the crystallization process by adjusting solvent polarity, temperature, and cooling rate. |
| Impure Intermediate | Side reactions due to localized overheating or incorrect stoichiometry. | Maintain strict temperature control. Ensure accurate measurement and stoichiometry of reactants. Consider purification by recrystallization from a suitable solvent system like ethanol/water.[4] |
Part 2: Cyclization to Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (Final Product)
Question 2: My cyclization reaction is giving a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylate are a common hurdle. Several factors can contribute to this:
-
Inefficient Cyclization Conditions: The choice of condensing agent, solvent, and temperature is crucial. Acid catalysis is often employed to facilitate the reaction.[5]
-
Formation of Isomeric Impurities: Depending on the reactants and conditions, there is a potential for the formation of isomeric pyrazolopyrimidine products.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.
-
Product Degradation: Prolonged exposure to harsh acidic conditions or high temperatures can lead to product degradation.
Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal reaction conditions. | Screen different acid catalysts (e.g., acetic acid, sulfuric acid).[5] Optimize the reaction temperature and time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[5] |
| Presence of Impurities | Side reactions or incomplete reaction. | Monitor the reaction progress closely to avoid over- or under-running the reaction. Purify the crude product via recrystallization or column chromatography. |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture. | After reaction completion, cool the mixture and pour it into ice-water to precipitate the product.[4] Collect the solid by filtration and wash with a suitable solvent to remove residual acid and other impurities. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
This protocol is adapted from established literature procedures for the synthesis of 5-aminopyrazoles.[2][4]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (for 100 g scale) | Molar Equivalents |
| Ethyl (ethoxymethylene)cyanoacetate | 169.18 | 100 g | 1.0 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 32.5 mL | ~1.1 |
| Ethanol | 46.07 | 1 L | - |
Procedure:
-
To a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol in a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add hydrazine hydrate dropwise over 1-2 hours, maintaining the internal temperature below 30 °C with an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to about half its volume.
-
Cool the concentrated mixture in an ice bath to induce crystallization.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 5-amino-1H-pyrazole-4-carboxylate.
Protocol 2: Synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
This protocol is based on the general procedure for the cyclization of aminopyrazoles.[6]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (for 50 g scale) | Molar Equivalents |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | 155.15 | 50 g | 1.0 |
| Malonaldehyde bis(dimethyl acetal) | 164.20 | 58 g | 1.1 |
| Glacial Acetic Acid | 60.05 | 500 mL | - |
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, condenser, and thermometer, suspend ethyl 5-amino-1H-pyrazole-4-carboxylate in glacial acetic acid.
-
Add malonaldehyde bis(dimethyl acetal) to the suspension.
-
Heat the reaction mixture to reflux (around 118 °C) and maintain for 12-18 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into 2 L of ice-water with stirring to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield/purity.
Concluding Remarks
The scale-up synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate requires careful attention to reaction conditions, particularly temperature control during exothermic steps and optimization of cyclization parameters. This guide provides a foundational framework for troubleshooting common issues. For any persistent challenges, it is recommended to perform small-scale optimization experiments before proceeding with large-scale production.
References
-
Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester. Retrieved from [Link]
- El-Emary, T. I. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 108–139.
- Kumar, A., & Sharma, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. RSC Advances, 8(12), 6345–6366.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(16), 4945.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Advances, 14(4), 2639-2655.
- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (2011). Molecules, 16(12), 10175-10186.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Advances, 14(10), 6934-6966.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). Molecules, 29(14), 3365.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). Journal of Medicinal Chemistry, 64(13), 9136-9154.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules, 29(15), 3569.
- Training Undergraduate Sophomores in the Scale-up Reaction Skill with Improved Preparation of (1S)-(+)-Ketopinic Acid: An Organic Chemistry Laboratory Exercise. (2025).
- Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. (2020). Tetrahedron, 76(40), 131495.
- Pressure-Induced Polymerization: Addition and Condensation Reactions. (2022). Polymers, 14(19), 4056.
- How to purify esterefication product? (2016).
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules, 30(2), 274.
- Efficient construction of benzooxane heterocyclic phosphine skeleton by tandem nucleophilic addition/SNAR cycloning reaction. (2026). EurekAlert!.
- Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. (2020). ACS Infectious Diseases, 6(10), 2736–2745.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
- General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. (2019).
- Reaction of 5-amino-pyrazole derivatives with various imines. (2019).
- New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (2008). Journal of Heterocyclic Chemistry, 45(4), 1039-1043.
- SOME SCALE-UP CONSIDERATIONS. (n.d.).
- Synthesis and cyclization of β-keto-enol derivatives tethered indole and pyrazole as potential antimicrobial and anticancer activity. (2022). Journal of the Indian Chemical Society, 99(1), 100275.
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- 6. prepchem.com [prepchem.com]
Technical Support Center: C-H Activation of the Pyrazolo[1,5-a]pyrimidine Core
From the Senior Application Scientist's Desk:
Welcome to the technical support center for C-H activation of the pyrazolo[1,5-a]pyrimidine scaffold. This bicyclic N-heterocycle is a privileged core in medicinal chemistry and materials science, appearing in compounds ranging from kinase inhibitors to novel fluorophores.[1][2] Direct C-H activation offers an elegant and atom-economical route to functionalize this core, bypassing the need for pre-functionalized starting materials.[3]
However, the journey of C-H activation is often paved with challenges, from controlling regioselectivity to optimizing reaction yields. This guide is structured as a series of frequently asked questions and troubleshooting protocols drawn from field experience and the latest literature. Our goal is to provide you with the causal logic behind experimental choices, helping you to diagnose issues and rationally design your next steps.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the common hurdles encountered during the C-H activation of the pyrazolo[1,5-a]pyrimidine system.
Q1: I'm getting a mixture of isomers. How can I control the regioselectivity of the C-H activation?
Answer: This is the most common challenge. The pyrazolo[1,5-a]pyrimidine core has several distinct C-H bonds with different electronic and steric environments. Regioselectivity is a function of the inherent reactivity of the core and the mechanism of the chosen catalytic system.
Understanding the Core's Inherent Reactivity: The fused ring system consists of a π-rich pyrazole moiety and a π-deficient pyrimidine moiety.[2] This electronic dichotomy is the primary determinant of regioselectivity:
-
C3-Position: This is the most electron-rich and nucleophilic carbon on the scaffold.[2] Consequently, it is the most common site for functionalization under electrophilic or oxidative C-H activation conditions.[2][4]
-
C7-Position: While part of the electron-poor pyrimidine ring, the C7 position is frequently targeted, often through chelation-assisted, directing group strategies or when the C3 position is blocked.[5]
-
C5 & C6-Positions: These positions are generally less reactive and their functionalization via direct C-H activation is less common without specific directing group setups.
Troubleshooting Poor Regioselectivity:
-
Confirm Your Hypothesis: Are you targeting the electronically favored C3 position or a different one? If you are targeting C3 and still see mixtures, the issue may be steric hindrance or competing reaction pathways.
-
Leverage a Directing Group (DG): If you need to target a position other than C3 (e.g., C6 or C7), a directing group is often mandatory. The DG coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond.
-
Example: A pyridin-2-yl substituent is a classic DG for palladium catalysis, directing activation to the ortho-position of the group it is attached to.[2]
-
-
Catalyst and Ligand Choice:
-
For C3-selective reactions , a simple palladium salt (e.g., Pd(OAc)₂) with an appropriate oxidant is often sufficient, relying on the innate reactivity of the heterocycle.[2]
-
For directed reactions , the choice of catalyst precursor and ligand is critical to favor the chelation pathway over background reactions.
-
Below is a diagram illustrating the different C-H positions on the core.
Caption: Numbering of the pyrazolo[1,5-a]pyrimidine scaffold.
Q2: My reaction has stalled or is giving very low yields. What are the key parameters to optimize?
Answer: Low yield is often a multifactorial problem. A systematic approach to optimization is crucial. We recommend the following workflow.
Caption: Systematic workflow for troubleshooting low-yield reactions.
Detailed Optimization Steps:
-
Catalyst System:
-
Palladium Source: Pd(OAc)₂ is a common starting point, but sometimes a more active pre-catalyst is needed. Ensure your catalyst is not old or decomposed.
-
Ligand: For challenging substrates, ligands can stabilize the active catalytic species and promote turnover. Consider screening a panel of phosphine or N-heterocyclic carbene (NHC) ligands.
-
Oxidant: The oxidant is required to regenerate the active Pd(II) or Pd(III) species. Common choices include Ag₂CO₃, Cu(OAc)₂, or even O₂ (air). The choice of oxidant can dramatically affect the outcome and must be matched to the catalytic cycle.
-
-
Solvent:
-
Polar Aprotic Solvents (DMF, DMAc, DMSO): Often used, but they can sometimes coordinate to the catalyst and inhibit activity.
-
Less Coordinating Solvents (Toluene, Dioxane): Can sometimes lead to higher catalyst activity, but substrate solubility may become an issue.
-
Acids (TFA, Acetic Acid): Often used as solvents or co-solvents. They can promote the C-H activation step, which is often the rate-limiting step (Concerted Metalation-Deprotonation pathway).
-
-
Temperature: C-H activation reactions are often run at elevated temperatures (80-140 °C) to overcome the high activation energy of breaking a C-H bond. If you see decomposition, the temperature may be too high. If there's no reaction, it may be too low.
-
Additives:
-
Carboxylic Acids (e.g., Pivalic Acid): Can act as a proton shuttle in the C-H activation step, significantly accelerating the reaction.
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃): Used as a base to neutralize acids formed during the reaction, which can prevent catalyst deactivation.
-
Q3: My starting material is complex and contains sensitive functional groups. Which ones are problematic for C-H activation?
Answer: Functional group tolerance is a major consideration in drug development. While C-H activation is powerful, certain groups can interfere with the catalyst or reaction conditions.
| Functional Group | Potential Issue | Troubleshooting/Mitigation Strategy |
| Free Amines (-NH₂, -NHR) | Can coordinate strongly to the palladium center, inhibiting catalysis. | Protect the amine (e.g., as a Boc, Cbz, or amide group). Some specially designed catalysts can tolerate free amines. |
| Thiols (-SH), Thioethers (-SR) | Act as catalyst poisons by irreversibly binding to palladium. | Protection (e.g., as a disulfide) or removal is often necessary. Consider alternative synthetic routes. |
| Terminal Alkynes | Can undergo competing Sonogashira-type coupling reactions.[2] | Use pre-formed organometallic reagents instead of direct C-H activation if this group is present and reactive. |
| Aldehydes | Can be unstable at the high temperatures often required for C-H activation. Enolizable aldehydes can be particularly difficult substrates in some multicomponent reactions.[2] | Protect as an acetal. Optimize for lower reaction temperatures if possible. |
| Boronic Acids/Esters | Can lead to Suzuki-type cross-coupling side reactions. | Ensure conditions are not conducive to transmetalation (e.g., avoid strong bases if possible). |
Broad functional group tolerance has been demonstrated in many cases, including esters, ketones, ethers, amides, and even halogens (Cl, Br), which can be preserved for subsequent cross-coupling reactions. [6]
Validated Experimental Protocol: C3-Halogenation
This protocol provides a starting point for a reliable and regioselective C-H halogenation at the C3 position, adapted from literature procedures.[4] This method is notable for its use of mild, aqueous conditions.
Objective: To selectively introduce a halogen (I, Br, or Cl) at the C3 position of a substituted pyrazolo[1,5-a]pyrimidine.
Materials:
-
Substituted Pyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Potassium Halide (KX; X = I, Br, Cl) (1.5 equiv)
-
Hypervalent Iodine(III) Reagent (e.g., PIDA or PIFA) or Persulfate (K₂S₂O₈) as an oxidant.
-
Solvent: Water or MeOH
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the pyrazolo[1,5-a]pyrimidine substrate (e.g., 0.5 mmol, 1.0 equiv) and the potassium halide (0.75 mmol, 1.5 equiv).
-
Solvent Addition: Add water or methanol (e.g., 5 mL). Stir the mixture to achieve a suspension or solution.
-
Initiation: Add the oxidant in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction vigorously at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure C3-halogenated product.
Expected Outcome: This protocol should provide the C3-halogenated product with excellent regioselectivity and in good to excellent yields (typically 65-90%+).[4]
Mechanistic Insight: The Palladium-Catalyzed C-H Arylation Cycle
Understanding the mechanism is key to rational troubleshooting. Most palladium-catalyzed C-H arylations proceed through a Pd(II)/Pd(IV) or Pd(0)/Pd(II) cycle. Below is a generalized representation of a common pathway.
Caption: Generalized catalytic cycle for a Pd(II)-catalyzed C-H arylation.
Troubleshooting Based on the Mechanism:
-
C-H Activation Step is Slow: This is often the rate-limiting step. Adding an acid co-solvent or a carboxylate additive can accelerate this step.
-
Reductive Elimination Fails: If the Aryl-Pd(IV) intermediate is too stable, this step can be difficult. Changing the ligand's electronic properties can influence the ease of reductive elimination.
-
Catalyst Decomposes: If Pd(II) is reduced to Pd(0) and precipitates as palladium black, the catalytic cycle stops. An effective oxidant is required to regenerate the active Pd(II) state from Pd(0).
By carefully considering each step of the catalytic cycle, you can develop a more targeted and effective approach to overcoming experimental challenges in the C-H activation of the pyrazolo[1,5-a]pyrimidine core.
References
-
Gulati S., John S., Shankaraiah N. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819–865. [Link]
-
Maes, B. U. W. (2020). Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link]
-
Enciclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. [Link]
-
Zhang, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 222, 113581. [Link]
-
Yadav, J. S., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14, 12345-12349. [Link]
-
Pihl, E., et al. (2022). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 13(9), 1121-1130. [Link]
-
de Oliveira, R. K., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. RSC Advances, 11(48), 30256-30265. [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. New Journal of Chemistry, 44(4), 1368-1377. [Link]
-
Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4339. [Link]
-
CPL. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(1), 22. [Link]
-
El-Sayed, N. N. E., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5483. [Link]
-
MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. [Link]
-
Kumar, S., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 136-145. [Link]
-
Maji, A., et al. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 13(31), 21545-21564. [Link]
-
Ram, V. J., et al. (1991). Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry, 34(4), 1443-1446. [Link]
Sources
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- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance with Novel Pyrazolo[3,4-d]pyrimidine Derivatives
Welcome to the technical support center for the application of novel pyrazolo[3,4-d]pyrimidine derivatives in drug resistance research. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for the effective use of these promising compounds in your experiments. As an isostere of adenine, the pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure for targeting the ATP-binding site of various kinases, making it a powerful tool in oncology and drug resistance studies.[1][2]
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before starting your experiments with pyrazolo[3,4-d]pyrimidine derivatives.
Q1: What is the primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives overcome drug resistance?
A1: Pyrazolo[3,4-d]pyrimidine derivatives primarily overcome drug resistance by acting as potent inhibitors of various protein kinases that are often hyperactivated or mutated in resistant cancer cells.[3] These compounds can target a wide range of kinases, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), including mutants like T790M that confer resistance to first-generation inhibitors.[4][5]
-
Non-receptor Tyrosine Kinases: Including Src family kinases and Bcr-Abl, which are implicated in various cancers and resistance pathways.[3][6][7]
-
Serine/Threonine Kinases: Such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression.[3][8]
By inhibiting these key signaling nodes, they can restore sensitivity to conventional chemotherapeutics or act as standalone therapies in resistant settings. Some derivatives have also been shown to inhibit drug efflux pumps like P-glycoprotein.[9]
Q2: How do I select the appropriate pyrazolo[3,4-d]pyrimidine derivative for my cancer model?
A2: The selection of a specific derivative should be guided by the genetic background of your cancer model. For instance, if you are working with a non-small cell lung cancer (NSCLC) model known to harbor an EGFR T790M mutation, you should select a derivative that has demonstrated potent inhibitory activity against this specific mutant.[4] For tumors with high Src activity, such as medulloblastoma, Src-selective pyrazolo[3,4-d]pyrimidines would be the most appropriate choice.[6][7] We recommend performing a baseline molecular characterization of your cell lines or patient-derived models to identify the key resistance drivers and select a compound with the most relevant inhibitory profile.
Q3: What are the most common challenges I should anticipate when working with these compounds?
A3: A significant challenge with many pyrazolo[3,4-d]pyrimidine derivatives is their poor aqueous solubility due to their hydrophobic nature.[1] This can impact the accuracy and reproducibility of in vitro assays and limit their bioavailability in vivo. Other potential issues include off-target effects, metabolic instability, and the need for careful dose-response studies to identify the optimal therapeutic window. This guide provides detailed troubleshooting for these issues in the subsequent sections.
Q4: Are there any clinically approved drugs based on the pyrazolo[3,4-d]pyrimidine scaffold?
A4: Yes, the pyrazolo[3,4-d]pyrimidine scaffold is central to the structure of several clinically successful kinase inhibitors. For example, Ibrutinib (Imbruvica®), a Bruton's tyrosine kinase (BTK) inhibitor, is widely used for the treatment of B-cell malignancies.[10] The clinical validation of this scaffold underscores its potential for developing new anticancer agents.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during experiments with pyrazolo[3,4-d]pyrimidine derivatives.
Guide 1: Compound Handling and Formulation
Problem: Poor solubility of the pyrazolo[3,4-d]pyrimidine derivative in aqueous media, leading to precipitation in cell culture or inaccurate dosing solutions.
| Potential Cause | Recommended Solution & Rationale |
| Inherent hydrophobicity of the compound. | 1. Initial Dissolution in an Organic Solvent: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). DMSO is a powerful solvent that can effectively solubilize most hydrophobic compounds. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 2. Serial Dilution: For working solutions, perform serial dilutions from the DMSO stock into your cell culture medium or assay buffer. Ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity. 3. Vortexing and Sonication: After dilution, vortex the solution thoroughly. If you still observe precipitation, brief sonication in a water bath can help to redissolve the compound. |
| Precipitation upon dilution in aqueous buffer. | 1. Use of Solubilizing Agents: For in vivo studies where high DMSO concentrations are not feasible, consider using formulation vehicles containing solubilizing agents such as PEG400, Tween 80, or Cremophor EL. The choice of excipient will depend on the specific compound and the route of administration. 2. Polymer-Drug Microarrays: For high-throughput screening or when dealing with particularly challenging compounds, consider using advanced formulation techniques like polymer-drug microarrays to enhance apparent solubility.[1] This method can help identify suitable polymers to improve the compound's dissolution profile. |
| Compound instability in solution. | 1. Freshly Prepare Working Solutions: Whenever possible, prepare fresh working solutions from your frozen DMSO stock for each experiment. This minimizes the risk of compound degradation over time. 2. pH Considerations: Be mindful of the pH of your buffers, as extreme pH values can lead to the hydrolysis or degradation of your compound. Maintain a physiological pH (7.2-7.4) for most cell-based assays. |
Guide 2: In Vitro Assay Troubleshooting
Problem: High variability or lack of a clear dose-response in cell viability assays (e.g., MTT, CellTiter-Glo®).
| Potential Cause | Recommended Solution & Rationale |
| Compound precipitation at high concentrations. | 1. Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solutions for any signs of precipitation. If precipitation is observed, you may need to adjust your dilution scheme or use a lower top concentration. 2. Solubility Assessment: Perform a simple solubility test by diluting your compound to the highest desired concentration in your assay medium and incubating for the duration of your experiment. Check for precipitation at the end of the incubation period. |
| Off-target effects at high concentrations. | 1. Narrower Concentration Range: If you observe a steep drop-off in viability at high concentrations that does not follow a typical sigmoidal curve, it may be due to non-specific toxicity. Focus on a narrower concentration range around the expected IC50 value. 2. Target Engagement Assays: To confirm that the observed effects are due to the inhibition of your target kinase, perform a target engagement assay. For example, a Western blot to assess the phosphorylation status of the target kinase or its downstream substrates can provide evidence of on-target activity. |
| Incorrect seeding density or assay duration. | 1. Optimize Seeding Density: Ensure that your cells are in the logarithmic growth phase throughout the experiment. A seeding density that is too low may result in insufficient signal, while a density that is too high can lead to contact inhibition and altered drug sensitivity. 2. Time-course Experiment: The optimal duration of drug exposure can vary between cell lines and compounds. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the time point at which the compound exerts its maximal effect. |
Experimental Workflow: Confirming On-Target Activity
Caption: Workflow for Western Blot validation of on-target kinase inhibition.
Guide 3: In Vivo Experimentation
Problem: Lack of efficacy in a xenograft model despite promising in vitro data.
| Potential Cause | Recommended Solution & Rationale |
| Poor pharmacokinetics (PK) and bioavailability. | 1. PK/PD Studies: Before launching into a full efficacy study, conduct a pilot pharmacokinetic (PK) study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties in your animal model. This will inform your dosing regimen. 2. Pharmacodynamic (PD) Assessment: Correlate the PK profile with a pharmacodynamic (PD) marker of target engagement in the tumor tissue. For example, you can collect tumor samples at various time points after dosing and perform a Western blot to assess the inhibition of your target kinase. |
| Suboptimal dosing regimen. | 1. Dose Escalation Study: Perform a dose escalation study to determine the maximum tolerated dose (MTD). Efficacy studies should be conducted at or below the MTD. 2. Dosing Frequency: The dosing frequency should be based on the compound's half-life (t1/2) from the PK study. The goal is to maintain a plasma concentration above the required efficacious concentration for a sufficient duration. |
| Tumor model heterogeneity. | 1. Model Characterization: Ensure that your xenograft model accurately reflects the human disease and expresses the target of interest. Verify target expression and activation in the tumors before starting the study. 2. Combination Therapy: If the single-agent efficacy is limited, consider combination studies with other approved drugs. Pyrazolo[3,4-d]pyrimidine derivatives can often synergize with other chemotherapeutic agents.[6] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivative in culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Replace the old medium with the drug-containing medium. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with the pyrazolo[3,4-d]pyrimidine derivative at various concentrations for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-total-EGFR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with another antibody (e.g., for a loading control like GAPDH or β-actin).
Signaling Pathway Example: Inhibition of EGFR and Downstream Effectors
Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.
Data Presentation
Table 1: Example IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives against Drug-Resistant Cancer Cell Lines
| Compound | Target Kinase(s) | Cell Line | Resistance Mechanism | IC50 (µM) | Reference |
| Derivative A | EGFR (T790M) | NCI-H1975 | EGFR T790M mutation | 0.05 | [4] |
| Derivative B | Src, Abl | K562 | Bcr-Abl fusion | 0.2 | [3] |
| Derivative C | CDK2 | HCT-116 | Colorectal Cancer | 0.08 | [8] |
| Derivative D | DHFR | MCF-7/MTX | Methotrexate resistance | 0.15 | [11] |
Note: The data presented in this table are for illustrative purposes and are derived from various sources.
References
- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2025). European Journal of Medicinal Chemistry.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Advances.
- New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (N.D.). FASEB Journal.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (N.D.). Molecular Pharmaceutics.
- Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). European Journal of Medicinal Chemistry.
- Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. (2022). European Journal of Medicinal Chemistry.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (N.D.). Journal of Enzyme Inhibition and Medicinal Chemistry.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Medicinal Chemistry.
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Advances.
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
- Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (N.D.). European Journal of Medicinal Chemistry.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (N.D.). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (N.D.). Molecules.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023). Thomson Reuters.
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
- Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (N.D.). Arabian Journal of Chemistry.
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
Technical Support Center: Solution Stability of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Welcome to the technical support guide for Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (E7APPC). This document provides in-depth troubleshooting advice and best practices to ensure the stability of E7APPC in solution during your research and development activities. As professionals in drug discovery, we understand that compound integrity is paramount for reproducible and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: "I've prepared a stock solution of E7APPC in DMSO, but I'm observing a rapid decrease in purity by HPLC analysis, even when stored at -20°C. What is the likely cause?"
Answer:
This is a common issue related to the inherent chemical liabilities of the molecule and the quality of the solvent used. The two primary suspects are hydrolysis and oxidation .
-
Causality - The "Why":
-
Ester Hydrolysis: The ethyl carboxylate group on the pyrazole ring is an ester, which is susceptible to hydrolysis—a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and ethanol.[1][2] This reaction can be catalyzed by trace amounts of acid or base. While DMSO is an aprotic solvent, it is highly hygroscopic and readily absorbs atmospheric moisture. "Anhydrous" or "dry" DMSO that has been improperly handled can contain enough water to cause slow degradation over time.
-
Oxidation: The 7-amino group makes the pyrazolopyrimidine ring system electron-rich and thus susceptible to oxidation, especially if the solvent contains dissolved oxygen or trace metal impurities that can catalyze oxidative reactions.[1][3] This can lead to the formation of colored impurities or complex degradation products.
-
-
Troubleshooting & Solution Protocol:
-
Verify Solvent Quality: Use only high-purity, anhydrous DMSO from a freshly opened bottle or a properly stored container (e.g., under argon or nitrogen). Avoid using DMSO from bottles that have been opened multiple times over a long period.
-
Inert Atmosphere: When preparing stock solutions for long-term storage, it is best practice to work under an inert atmosphere. Briefly sparge your anhydrous DMSO with dry argon or nitrogen for 5-10 minutes to remove dissolved oxygen before adding the compound.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials (e.g., amber glass with PTFE-lined caps) to minimize exposure to moisture and air from repeated freeze-thaw cycles. For maximum stability, store at -80°C instead of -20°C.
-
Confirmation: To confirm hydrolysis, analyze your degraded sample by LC-MS. The primary degradation product should have a molecular weight corresponding to the carboxylic acid (E7APPC MW: ~206.20 g/mol ; Carboxylic Acid Degradant MW: ~178.15 g/mol ).
-
Question 2: "My E7APPC solution is developing a yellow or brownish tint upon storage. Is this indicative of degradation?"
Answer:
Yes, a change in color is a strong visual indicator of chemical degradation. For nitrogen-containing heterocyclic compounds like E7APPC, color formation is often linked to oxidative degradation pathways or the formation of highly conjugated polymeric impurities.[4]
-
Causality - The "Why":
-
Oxidative Degradation: The amino group and the electron-rich heterocyclic ring system can undergo oxidation. This process can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photodegradation). The resulting oxidized species are often colored due to the formation of extended conjugated systems.
-
Photodegradation: Pyrimidine-based structures can be sensitive to UV and even ambient light, which can provide the energy to initiate degradation reactions.[5][6][7]
-
-
Troubleshooting & Solution Protocol:
-
Protect from Light: Always store both the solid compound and its solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.[8]
-
Use High-Purity Solvents: As mentioned previously, use high-purity, anhydrous solvents to minimize contaminants that could initiate degradation.
-
Consider Antioxidants: For applications where it won't interfere with the downstream assay, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the stock solution can help mitigate oxidative degradation.[1]
-
Inert Handling: Prepare and handle solutions under an inert gas (argon or nitrogen) to minimize exposure to oxygen.
-
Question 3: "What are the optimal pH and solvent conditions for preparing aqueous working solutions of E7APPC for my biological assays?"
Answer:
The stability of E7APPC in aqueous solutions is highly pH-dependent. Both strongly acidic and strongly basic conditions are expected to accelerate the hydrolysis of the ethyl ester.
-
Causality - The "Why":
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (high pH), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester. This process is typically faster and irreversible compared to acid-catalyzed hydrolysis.[2]
-
-
Recommended Conditions & Protocol:
-
Optimal pH Range: For maximum stability, maintain the pH of your aqueous working solutions between pH 5.0 and 7.0 . The compound is likely to be most stable in a slightly acidic to neutral environment where both acid and base catalysis are minimized.[2][9]
-
Use a Buffer System: Do not use plain water. Always use a well-characterized buffer system (e.g., Phosphate, MES, HEPES) to maintain a stable pH throughout your experiment. Ensure the chosen buffer does not interact with your compound or interfere with your assay.
-
Preparation: Prepare working solutions fresh for each experiment from a frozen, concentrated stock in an organic solvent like DMSO. Minimize the time the compound spends in the aqueous buffer before use.
-
Avoid Extremes: Never store the compound in highly acidic (pH < 4) or basic (pH > 8) aqueous solutions.
-
Recommended Solution Preparation & Storage Summary
| Parameter | Stock Solution (Long-Term) | Working Solution (Assay Use) | Rationale |
| Solvent | Anhydrous DMSO or DMF | Assay-specific aqueous buffer | Aprotic organic solvents prevent hydrolysis. |
| pH | Not applicable | 5.0 - 7.0 (Buffered) | Minimizes acid/base-catalyzed hydrolysis.[2] |
| Temperature | -80°C (preferred) or -20°C | Room Temperature (for immediate use) | Reduces kinetic rate of degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Ambient (for short duration) | Prevents oxidation by dissolved oxygen. |
| Light | Protect from light (Amber vial) | Protect from light | Prevents photodegradation.[5] |
| Container | Glass vial with PTFE-lined cap | Polypropylene tubes | Ensures inert storage surface. |
Advanced Troubleshooting: Proactive Stability Assessment
For critical applications, it is advisable to perform a simple forced degradation study to understand the stability profile of E7APPC under your specific experimental conditions. This is a core concept in pharmaceutical development as outlined by ICH guidelines.[10][11][12][13]
Protocol: Basic Forced Degradation Study
This protocol aims to intentionally degrade the compound to identify potential degradation products and sensitive conditions.
-
Prepare Solutions: Prepare solutions of E7APPC (e.g., 1 mg/mL) under the following five conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂ in water
-
Thermal: In your chosen assay buffer, heated at 60°C
-
Photolytic: In your chosen assay buffer, exposed to a UV lamp or direct sunlight
-
-
Incubation: Incubate the solutions for a defined period (e.g., 2, 8, 24 hours). Include a control sample stored under ideal conditions (e.g., in DMSO at -80°C).
-
Analysis: At each time point, quench the reaction if necessary (e.g., neutralize the acid/base samples) and analyze all samples by HPLC-UV and/or LC-MS.
-
Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Note the conditions that cause a significant loss of the parent E7APPC peak.
-
Identify the retention times and mass-to-charge ratios (m/z) of any new peaks that appear. This provides a fingerprint of your key degradation products.
-
This proactive approach will give you invaluable information on how to design your experiments to maximize the stability and integrity of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.[14][15]
Visual Guides
Primary Degradation Pathway: Ester Hydrolysis
The most probable degradation route in non-anhydrous or improperly pH-buffered solutions is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Caption: Predicted primary hydrolytic degradation of E7APPC.
Troubleshooting Workflow for Solution Instability
Use this workflow to diagnose the root cause of observed compound degradation.
Caption: Diagnostic workflow for troubleshooting E7APPC solution instability.
References
-
Syngenta. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Syngenta Crop Protection. [Link]
-
Gudej, J., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences. [Link]
-
Jelińska, A., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. BioMed Research International. [Link]
-
Reddy, B. (2023). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharma Focus Asia. [Link]
-
Pawar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Industrial Pharmacist. (2024). Forced Degradation Studies for API Selection. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
University of Wisconsin–Madison. Chemical Storage. Environment, Health & Safety. [Link]
-
Rak, J., et al. (2005). Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies. Journal of Physical Chemistry A. [Link]
-
Sivaraj, C., et al. (2024). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]
-
Gudej, J., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]
-
Stanar, K., et al. (2018). Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. ResearchGate. [Link]
-
EMA. (2024). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
Procházková, E., et al. (2012). Determination of the antioxidative activity of substituted 5-aminopyrimidines. Free Radical Research. [Link]
-
do Monte, S. A., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International Journal of Molecular Sciences. [Link]
-
Lab Manager. (2024). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Al-Hourani, B., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]
-
Prešeren, A., et al. (2017). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. PubMed. [Link]
-
Cysewska, M., et al. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences. [Link]
-
de Oliveira, M. A. L., et al. (2017). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry. [Link]
-
Lone, S. A., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics. [Link]
-
AMS Bio. (2024). ICH Guidelines: Drug Stability Testing Essentials. [Link]
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the antioxidative activity of substituted 5-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajpsonline.com [ajpsonline.com]
- 11. biomedres.us [biomedres.us]
- 12. database.ich.org [database.ich.org]
- 13. onyxipca.com [onyxipca.com]
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- 15. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Modifying pyrazolo[1,5-a]pyrimidine derivatives to improve pharmacokinetic properties
Ticket #PK-OPT-001: Pharmacokinetic Enhancement of Kinase Inhibitor Scaffolds
Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Welcome to the Optimization Hub
You are likely here because your pyrazolo[1,5-a]pyrimidine (PP) derivative shows excellent potency (
This guide treats your chemical series as a system to be debugged. Follow the modules below to diagnose and patch your molecule's pharmacokinetic code.
Module 1: Solubility & Dissolution (The "Brick Dust" Error)
Symptom: Compound precipitates in assay media or shows low oral exposure despite good permeability.
Root Cause: The rigid, planar aromatic core of pyrazolo[1,5-a]pyrimidine facilitates strong
Troubleshooting Guide
| Strategy | Mechanism of Action | Implementation on PP Scaffold |
| Disrupt Planarity | Increases entropy of dissolution by preventing crystal packing. | Introduce |
| Reduce LogD | Lowers lipophilicity to improve aqueous solvation. | Replace phenyl rings at C-2 or C-5 with heteroaromatics (pyridine, pyrazole). |
| pKa Tuning | Ensures ionization at physiological pH. | Introduce a basic amine at C-5 or C-7 (solubilizing tail) to form salts in the stomach. |
Experimental Protocol: Kinetic Solubility Assay
Do not rely solely on thermodynamic solubility (24h) for early screening; kinetic solubility (2h) better mimics precipitation risk during dilution.
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dilution: Spike the stock into PBS (pH 7.4) to a final concentration of 200
M (final DMSO < 2%). -
Incubation: Shake at room temperature for 2 hours.
-
Filtration: Filter using a 0.45
m PVDF membrane to remove precipitates. -
Quantification: Analyze filtrate via LC-MS/MS against a standard curve.
-
Pass Criteria: Solubility > 50
M is acceptable for early lead optimization.
Module 2: Metabolic Stability (The "Rapid Clearance" Error)
Symptom: Short half-life (
Troubleshooting Guide
Q: My compound is disappearing rapidly in Human Liver Microsomes (HLM). Where is the metabolic soft spot?
A: The C-3 position is the most nucleophilic site and a primary target for electrophilic oxidation.
-
Patch 1 (Blockade): Introduce a halogen (F, Cl) or a nitrile (-CN) group at C-3. This blocks the site sterically and electronically.
-
Patch 2 (Deactivation): If C-3 is occupied by an aryl group, fluorinate the aryl ring to lower electron density, making it less attractive to CYP oxidants.
-
Patch 3 (Scaffold Hopping): If C-6 oxidation is observed, replace the hydrogen with a methyl group or Fluorine.
Visualization: Metabolic Hotspot Map
Caption: Figure 1. Structural optimization map for pyrazolo[1,5-a]pyrimidine. Red indicates metabolic liability; Green indicates solubility opportunities.
Module 3: Toxicity & Safety (The "hERG" Warning)
Symptom: QT prolongation signal or hERG inhibition
Troubleshooting Guide
Q: How do I reduce hERG toxicity without losing solubility?
A: You must disrupt the cation-
-
Reduce Basicity (pKa): If you have a piperidine/piperazine tail, add an electron-withdrawing group (e.g., Fluorine) adjacent to the nitrogen, or convert the amine to an amide (though this hurts solubility).
-
The "Touch of Polarity": Introduce an oxygen atom (ether linkage) or a hydroxyl group. This reduces LogP (lipophilicity) which correlates strongly with hERG binding.
-
Zwitterions: Introduce a carboxylic acid to create a zwitterion. This drastically reduces hERG binding but may reduce permeability.
Module 4: Decision Tree & Workflow
Use this logic flow to determine your next experimental step.
Caption: Figure 2. Iterative troubleshooting workflow for ADME optimization of PP derivatives.
References
-
MDPI. (2024).[1] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link][2]
-
National Institutes of Health (NIH). (2025). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]
-
Drug Hunter. (2024).[1][2][3][4][5] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[4][6] Available at: [Link]
-
Royal Society of Chemistry. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[1][2][3][7][8][9][10] Available at: [Link][3][7][11][12][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating and Mitigating Toxicity of Pyrazolo[1,5-a]pyrimidine-Based Compounds
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine-based compounds. This scaffold is a cornerstone in modern medicinal chemistry, particularly for developing potent kinase inhibitors.[1][2] However, like many privileged scaffolds, its development is often challenged by issues of toxicity, off-target effects, and unfavorable metabolic profiles.[1][3]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments, leading to the development of safer and more effective therapeutic candidates.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Roots of Toxicity
This section addresses common questions regarding the origins of toxicity in pyrazolo[1,5-a]pyrimidine compounds.
Q1: We've observed significant cytotoxicity in our primary cell-based assays with a new pyrazolo[1,5-a]pyrimidine series. What are the likely mechanisms?
A1: High cytotoxicity from this scaffold often stems from two primary sources: on-target/off-target kinase inhibition and oxidative stress.
-
On-Target and Off-Target Effects: Pyrazolo[1,5-a]pyrimidines are potent ATP-competitive kinase inhibitors.[1] While potent inhibition of the target kinase is desired for efficacy in cancer cell lines, broad-spectrum kinase inhibition can lead to toxicity in healthy cells by disrupting essential signaling pathways. Improving selectivity is a key strategy to mitigate this.[4]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives of this scaffold can induce cellular apoptosis through the generation of ROS. This leads to oxidative stress and subsequent cell death, which may not be related to the intended pharmacological effect.[1]
Q2: Our lead compound shows good potency but has poor metabolic stability in liver microsome assays. How is this related to toxicity?
A2: Poor metabolic stability is a significant red flag for potential toxicity. The primary concern is the formation of reactive metabolites. Phase I metabolism, often mediated by cytochrome P450 (CYP) enzymes, can introduce functional groups onto the compound.[5] While this is typically a detoxification pathway, it can sometimes lead to the formation of chemically reactive species that can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity, immunogenicity, and carcinogenicity.
Q3: What are the common "structural alerts" or motifs on the pyrazolo[1,5-a]pyrimidine scaffold that are associated with toxicity?
A3: While context-dependent, certain structural features can be predisposed to metabolic activation or off-target binding. For N-heterocyclic compounds, sites that are susceptible to oxidation by CYP enzymes can be a source of reactive metabolite formation. Additionally, highly basic nitrogen atoms can be associated with off-target effects, such as hERG channel inhibition, a key concern for cardiotoxicity.[6]
Part 2: Troubleshooting Guide - Strategies for Toxicity Reduction
This section provides actionable advice for specific experimental challenges.
Scenario 1: High Cytotoxicity Observed in Initial Screens
Problem: Your pyrazolo[1,5-a]pyrimidine hit compound is potent against its target but kills cells indiscriminately in cytotoxicity assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Detailed Steps & Rationale:
-
Assess Kinase Selectivity: Profile your compound against a panel of kinases. Poor selectivity is a common cause of broad cytotoxicity.
-
Measure ROS Production: Use a cellular assay (e.g., with a DCFDA probe) to determine if your compound induces oxidative stress.
-
Rational Structural Modification:
-
To Improve Selectivity: Introduce bulky groups or specific hydrogen bond donors/acceptors to favor binding to your target kinase over others. For example, adding a morpholine group has been shown to improve selectivity and reduce off-target effects.[7]
-
To Reduce ROS Production: Modify electronically rich parts of the molecule that may be prone to redox cycling. Incorporating electron-withdrawing groups, such as fluorine, can enhance metabolic stability and reduce the likelihood of ROS generation.[7]
-
Scenario 2: Poor Metabolic Stability and Suspected Reactive Metabolites
Problem: Your compound is rapidly cleared in human liver microsome (HLM) assays, suggesting a high potential for in vivo toxicity.
Troubleshooting Workflow:
Caption: Workflow for addressing poor metabolic stability.
Detailed Steps & Rationale:
-
Metabolite Identification: Use mass spectrometry-based techniques to identify the major metabolites formed in the microsomal assay. This will pinpoint the "metabolic hotspot" on your molecule.
-
Block Sites of Metabolism: Once a hotspot is identified, make chemical modifications to block that position. A common strategy is deuteration or the introduction of a fluorine atom , which can strengthen the C-H bond and make it less susceptible to CYP-mediated oxidation.
-
Bioisosteric Replacement: Consider replacing metabolically labile groups with more stable bioisosteres. For example, a metabolically unstable phenyl ring could be replaced with a pyridine or other heterocyclic ring to alter its metabolic profile while maintaining key binding interactions.
Scenario 3: Potential for Cardiotoxicity (hERG Inhibition)
Problem: Your compound has structural features (e.g., a basic nitrogen atom) that are often associated with hERG channel inhibition, a major cause of drug-induced cardiotoxicity.
Troubleshooting Workflow:
Caption: Workflow for mitigating hERG inhibition risk.
Detailed Steps & Rationale:
-
In Vitro hERG Assay: Directly test your compound's ability to inhibit the hERG channel using an automated patch clamp assay.
-
Analyze Structure-hERG Activity Relationship (SAR):
-
Modify pKa: The basicity of nitrogen atoms is a key driver of hERG inhibition. Strategies to reduce basicity include introducing electron-withdrawing groups nearby or replacing a basic amine with a neutral group, such as a hydroxyl. For example, replacing a basic tertiary amino group with a neutral trans-4-aminocyclohexanol moiety has been shown to abolish hERG inhibition in a pyrazolo[1,5-a]pyrimidine series.[6]
-
Reduce Lipophilicity: High lipophilicity can also contribute to hERG binding. Introducing polar functional groups can reduce lipophilicity and may decrease hERG affinity.
-
Data Summary: Impact of Structural Modifications on Toxicity Profile
| Modification Strategy | Rationale | Expected Outcome |
| Addition of a morpholine group | Improves selectivity for the target kinase.[7] | Reduced off-target cytotoxicity. |
| Incorporation of fluorine | Blocks metabolic hotspots, enhances binding interactions.[7] | Increased metabolic stability, reduced formation of reactive metabolites. |
| Increased lipophilicity (judiciously) | Can enhance metabolic stability.[7] | Improved in vivo profile, but may increase hERG risk if not balanced. |
| Replacement of basic amine with neutral alcohol | Reduces pKa of a potential hERG-binding pharmacophore.[6] | Significantly reduced or eliminated hERG channel inhibition. |
Part 3: Key Experimental Protocols
This section provides streamlined protocols for essential toxicity-related assays.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration at which a pyrazolo[1,5-a]pyrimidine compound reduces the viability of a cell population by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of your pyrazolo[1,5-a]pyrimidine compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance of a pyrazolo[1,5-a]pyrimidine compound.
Principle: The compound is incubated with HLMs, which contain a high concentration of CYP enzymes. The reaction is initiated by adding the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Step-by-Step Methodology:
-
Preparation: Prepare a reaction mixture containing your test compound and HLMs in a phosphate buffer.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the half-life (t1/2) and the intrinsic clearance (Clint).
References
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters. [Link]
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A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024). Periodica Polytechnica Chemical Engineering. [Link]
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Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]
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Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020). PubMed. [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]
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Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (2010). PubMed. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
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Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. (2019). PubMed Central. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central. [Link]
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General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Heterotropic Activation of Cytochrome P450 3A4 by Perillyl Alcohol. (2024). MDPI. [Link]
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Heterotropic cooperativity in oxidation mediated by cytochrome p450. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
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Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). MDPI. [Link]
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Validation & Comparative
A Comparative Guide to the Bioactivity of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds
A Senior Application Scientist's Perspective on Two Privileged Isomeric Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the pyrazolopyrimidine core stands out as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a wide range of biological targets. This versatility has led to the development of numerous therapeutic agents. Within this class, the constitutional isomers pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine have garnered significant attention from researchers. While structurally similar, the distinct arrangement of nitrogen atoms in their fused ring systems imparts unique physicochemical properties and, consequently, diverse biological activity profiles. This guide provides a comparative analysis of these two important heterocyclic systems, offering insights into their synthesis, mechanisms of action, and therapeutic potential, supported by experimental data and established protocols.
Structural and Electronic Distinctions: The Foundation of Divergent Bioactivity
The fundamental difference between pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine lies in the fusion of the pyrazole and pyrimidine rings. In the [1,5-a] isomer, the pyrimidine ring is fused to the N1 and C5 positions of the pyrazole ring, resulting in a "bridgehead" nitrogen atom (N5). In contrast, the [3,4-d] isomer features a fusion at the C3 and C4 positions of the pyrazole ring. This seemingly subtle variation in atomic arrangement has profound implications for the electron distribution, hydrogen bonding capabilities, and overall three-dimensional shape of the molecules, which in turn dictates their interaction with biological macromolecules.
The pyrazolo[3,4-d]pyrimidine core is a well-known bioisostere of purine, which allows it to mimic endogenous ligands and interact with a variety of purine-binding enzymes, such as kinases.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold, while also a potent kinase inhibitor, exhibits a distinct interaction profile and has been successfully exploited for a different spectrum of targets.[3][4]
A Comparative Overview of Bioactivities
Both scaffolds have been extensively explored for a multitude of therapeutic applications. The following table summarizes their most prominent and well-documented biological activities.
| Biological Activity | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Anticancer | Potent inhibitors of various kinases including Pim-1, Flt-3, CDK2, TRKA, EGFR, B-Raf, and MEK.[3][4][5][6] Several FDA-approved Trk inhibitors feature this scaffold.[7] | Exhibit anticancer activity through inhibition of DHFR, FLT3, EGFR-TK, Src/Abl, and various other kinases.[1][8][9][10][11] Some derivatives show broad-spectrum cytotoxic activity against numerous cancer cell lines.[9][12] |
| Anti-inflammatory | Derivatives have shown potent anti-inflammatory effects, in some cases superior to diclofenac, by inhibiting prostaglandin biosynthesis.[13] | Act as inhibitors of COX-2, 5-LOX, and nitric oxide (NO) release, demonstrating significant anti-inflammatory potential.[14][15] |
| Antimicrobial | Possess antibacterial and antibiofilm properties, with some derivatives showing efficacy against both Gram-positive and Gram-negative bacteria.[16][17][18] | Also exhibit antibacterial activity, with some kinase inhibitors demonstrating bacteriostatic effects against S. aureus and E. coli.[19] |
| Other Activities | Antiviral, antischistosomal, and CNS-modulating activities have been reported.[3][20] | Antifibrotic, antifungal, and antiviral properties have been documented.[9][21] |
Mechanistic Insights and Key Molecular Targets
The diverse bioactivities of these scaffolds stem from their ability to interact with a range of biological targets. A deeper dive into their mechanisms of action reveals both convergent and divergent pathways.
Kinase Inhibition: A Shared Forte with Isomer-Specific Nuances
Both pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines are prolific kinase inhibitors, often acting as ATP-competitive inhibitors by occupying the adenine-binding pocket of the enzyme.[3][4] However, the specific kinases they target and their selectivity profiles often differ.
Pyrazolo[1,5-a]pyrimidines have emerged as particularly potent inhibitors of Pim-1 kinase , a serine/threonine kinase implicated in cancer cell survival and proliferation.[5][22] Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the scaffold can significantly modulate potency and selectivity.[5] Furthermore, this scaffold is central to the design of Tropomyosin Receptor Kinase (Trk) inhibitors , with the pyrazolo[1,5-a]pyrimidine core forming crucial hinge interactions with the kinase domain.[7]
Pyrazolo[3,4-d]pyrimidines , owing to their purine-like structure, have been extensively developed as inhibitors of a broad array of kinases. They have shown significant promise as EGFR tyrosine kinase inhibitors , with derivatives demonstrating potent anti-proliferative activity.[9] Additionally, they have been investigated as inhibitors of FLT3 , a key target in acute myeloid leukemia, and dual Src/Abl inhibitors for chronic myeloid leukemia.[1][11]
Caption: Comparative kinase targets of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds.
Beyond Kinases: Targeting Other Enzyme Systems
While kinase inhibition is a dominant theme, these scaffolds have demonstrated efficacy against other enzyme classes.
Pyrazolo[3,4-d]pyrimidines have been successfully designed as dihydrofolate reductase (DHFR) inhibitors .[8] By mimicking the structure of methotrexate, these compounds can disrupt folate metabolism, a critical pathway for cancer cell proliferation.[8]
Experimental Protocols for Bioactivity Assessment
The evaluation of the biological activities of these compounds relies on a suite of well-established in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-d]pyrimidine derivatives) and incubate for 48-72 hours.
-
Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[23]
Kinase Inhibition Assay
Various formats of kinase inhibition assays can be employed to determine the potency of the compounds against specific kinases.
Example Protocol (for Pim-1 Kinase):
-
In a 96-well plate, add the test compound at various concentrations.
-
Add a solution containing Pim-1 kinase and a suitable substrate (e.g., a fluorescently labeled peptide).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence polarization, luminescence).
-
Calculate the percentage of kinase inhibition and determine the IC50 value.[5]
Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This in vivo assay is a classic model for evaluating the anti-inflammatory effects of novel compounds.
Protocol:
-
Administer the test compounds or a reference drug (e.g., diclofenac) orally to rats.
-
After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce edema.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.[13]
Caption: A generalized workflow for the biological evaluation of pyrazolopyrimidine derivatives.
Conclusion and Future Directions
Both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds have proven to be exceptionally fruitful starting points for the discovery of novel therapeutic agents. While they share a common aptitude for kinase inhibition, the subtle yet significant differences in their isomeric structures lead to distinct pharmacological profiles. The pyrazolo[1,5-a]pyrimidine core has been particularly successful in the development of highly selective kinase inhibitors, as evidenced by the number of approved drugs. The pyrazolo[3,4-d]pyrimidine scaffold, with its close resemblance to purines, continues to be a versatile framework for targeting a broad range of enzymes implicated in cancer and other diseases.
Future research in this area will likely focus on the development of even more selective inhibitors to minimize off-target effects and the exploration of novel biological targets for these privileged scaffolds. The synthesis of hybrid molecules that combine the pyrazolopyrimidine core with other pharmacophores is also a promising strategy for enhancing potency and overcoming drug resistance. As our understanding of the molecular basis of disease deepens, the rational design of novel derivatives based on these remarkable isomeric systems will undoubtedly continue to yield new and improved therapies.
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Structure-activity relationship (SAR) studies of aminopyrazolo[1,5-a]pyrimidine analogs
Executive Summary: The "Privileged" Kinase Scaffold
In the landscape of kinase inhibitor discovery, the aminopyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike the ubiquitous purine scaffold (the natural substrate of ATP), this bicyclic system offers a tunable electronic profile that allows for superior selectivity profiles against the human kinome.
This guide provides an objective analysis of the Structure-Activity Relationship (SAR) of this scaffold, specifically comparing it against its closest bioisosteres: pyrazolo[1,5-a]triazines and imidazo[1,2-b]pyridazines . We focus on its application in targeting Casein Kinase 2 (CK2) , Tropomyosin Receptor Kinase (Trk) , and Cyclin-Dependent Kinase 2 (CDK2) , detailing the specific substituent effects that drive potency from micromolar to low nanomolar ranges.
Scaffold Architecture & Binding Mode[1][2]
The aminopyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP. The critical interaction occurs at the hinge region of the kinase ATP-binding pocket.
The Pharmacophore Map
-
N1 Position: Acts as the hydrogen bond acceptor, typically interacting with the backbone NH of the hinge residue (e.g., Val116 in CK2 or Met592 in Trk).
-
C7-Amino Group: Acts as the hydrogen bond donor to the hinge carbonyl. This "donor-acceptor" motif is the anchor of the scaffold.
-
C3 Position (Solvent Front): Vectors substituents towards the solvent-exposed region, critical for modulating solubility (LogD) and pharmacokinetic properties.
-
C5/C6 Positions (Hydrophobic Pocket): These vectors point towards the gatekeeper residue and the hydrophobic back pocket, determining selectivity against homologous kinases.
Visualization: SAR Logic Flow
The following diagram illustrates the decision matrix for optimizing this scaffold.
Caption: Functional decomposition of the pyrazolo[1,5-a]pyrimidine scaffold showing how specific positions correlate to pharmacological outcomes.
Comparative Analysis: Pyrazolo-pyrimidines vs. Alternatives
When selecting a scaffold for a kinase program, the choice often lies between the pyrazolo[1,5-a]pyrimidine and its nitrogen-rich bioisosteres.
Comparison Table: Physicochemical & Biological Profiles
| Feature | Aminopyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]triazine | Imidazo[1,2-b]pyridazine |
| Core Structure | 5-6 fused system (2 Nitrogens) | 5-6 fused system (3 Nitrogens) | 5-6 fused system (3 Nitrogens) |
| Electronic Character | Electron-rich (C3 is nucleophilic) | Electron-deficient (C3 is acidic) | Moderate |
| H-Bond Capability | Strong Donor (C7-NH) / Acceptor (N1) | Weak Donor (C7-NH) due to e- withdrawal | Moderate |
| Metabolic Stability | High (C3 blocking prevents oxidation) | Moderate (Triazine ring opening risk) | Moderate (Pyridazine oxidation) |
| Solubility | Moderate (Requires polar C3/C5 groups) | High (Lower LogP) | Moderate |
| Primary Utility | CK2, Trk, CDK2 (High Affinity) | PI3K, mTOR (Lipid Kinases) | PIM Kinases |
| Representative IC50 | 1.7 nM (TrkA, Cmpd 8 [1]) | ~15 nM (PI3K) | ~5-50 nM (PIM) |
Key Insight: The pyrazolo[1,5-a]pyrimidine is superior when targeting the ATP-binding cleft of Ser/Thr kinases like CK2 because the C7-amino group forms a tighter hydrogen bond network with the hinge valine compared to the more electron-deficient amino group of the triazine series.
Detailed SAR Analysis
The Hinge Region (C7 Position)
The substitution at C7 is the primary driver of potency.
-
Amino (-NH2): Provides baseline affinity but often lacks cellular permeability.
-
Anilino (-NH-Ph): Significantly increases hydrophobic contact. In CK2 inhibitors, replacing the simple amine with a 3-chloroanilino or similar bulky aromatic group often improves IC50 from micromolar to nanomolar ranges by displacing water molecules in the active site.
-
Oxetanyl-amines: Recent studies [2] demonstrate that introducing an oxetane ring at the N7 position lowers LogD (improving metabolic stability) while maintaining single-digit nanomolar potency (IC50 < 3 nM against CK2).
The Solvent Front (C3 Position)
This position is highly sensitive to steric bulk.
-
Halogens (Br/I): often used in early intermediates but metabolically labile.
-
Cyano (-CN): A common bioisostere that improves metabolic stability but may reduce solubility.
-
Amides/Esters: Large groups here can extend out of the cleft to interact with solvent-exposed residues (e.g., Lysines), improving selectivity.
Regioselectivity in Synthesis (Critical Protocol)
A common pitfall in synthesizing these analogs is the formation of the 5-amino isomer instead of the desired 7-amino isomer.
Protocol Insight: The reaction of 3-aminopyrazole with
-
Thermal Conditions: Often yield mixtures.
-
Microwave Irradiation: Favors the 7-amino isomer (kinetic product) due to rapid heating, which is crucial for the desired kinase activity [3].
Experimental Protocols
Chemical Synthesis: Regioselective Cyclization
Objective: Synthesize 7-aminopyrazolo[1,5-a]pyrimidine core.
-
Reagents: 3-amino-4-cyanopyrazole (1.0 eq), substituted cinnamonitrile or
-keto ester (1.0 eq). -
Solvent: Ethanol/Water (Green chemistry approach) or Pyridine (Classical).
-
Condition A (Thermal): Reflux for 6–12 hours. (Yield: 60-70%, Isomer mix possible).
-
Condition B (Microwave - Recommended): Irradiate at 120°C for 20 minutes.
-
Workup: Cool to RT. The product typically precipitates. Filter and wash with cold ethanol.
-
Validation: 1H NMR is distinct. The C6-H proton in the 7-amino isomer appears as a doublet at a different shift compared to the 5-amino isomer.
Biological Assay: ADP-Glo Kinase Assay (CK2)
Objective: Determine IC50 of analogs.
-
Enzyme Prep: Human recombinant CK2 holoenzyme (0.5 nM final).
-
Substrate: Casein or specific peptide substrate (10 µM).
-
ATP: Ultra-pure ATP (10 µM, near Km).
-
Compound: Serial dilution in DMSO (1% final concentration).
-
Reaction:
-
Incubate Enzyme + Compound (10 min, RT).
-
Add ATP/Substrate mix. Incubate 40 min at 25°C.
-
-
Detection:
-
Add ADP-Glo Reagent (40 min) to deplete remaining ATP.
-
Add Kinase Detection Reagent (30 min) to convert ADP to ATP -> Luciferase light.
-
-
Analysis: Measure Luminescence (RLU). Plot Sigmoidal Dose-Response (Variable Slope) to calculate IC50.
Visualization: Synthesis & Assay Workflow[3]
Caption: Integrated workflow from microwave-assisted synthesis to kinase inhibitory validation.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules, 2024.[1][2][3][4]
-
Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase. ACS Medicinal Chemistry Letters, 2013.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2022.
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 2020.
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA. Pharmaceuticals, 2024.[1]
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Validating the Anticancer Activity of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate In Vivo: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a novel small molecule inhibitor with potential anticancer properties. The pyrazolo[1,5-a]pyrimidine scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3] This document outlines a comparative study design, presenting hypothetical data to illustrate the evaluation of this compound against a standard-of-care therapy in a preclinical cancer model. The methodologies described herein are grounded in established protocols to ensure scientific rigor and reproducibility, offering a blueprint for researchers in oncology and drug development.
Introduction: The Rationale for In Vivo Validation
The transition from promising in vitro results to successful clinical application is a critical bottleneck in oncology drug discovery.[4][5] In vivo validation using animal models is an indispensable step to assess the systemic efficacy, toxicity, and pharmacokinetic profile of a novel anticancer agent.[6] Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate belongs to a class of compounds, some of which have been identified as inhibitors of key oncogenic signaling pathways, such as the B-Raf kinase pathway.[7] The B-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival, and its mutation is a known driver in several cancers, including melanoma and colorectal cancer.[7]
This guide will focus on a hypothetical in vivo study designed to validate the anticancer activity of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in a colorectal cancer model harboring a B-Raf mutation, comparing its performance against a standard chemotherapeutic agent.
Putative Mechanism of Action: Targeting the B-Raf Pathway
Based on the activity of structurally related pyrazolo[1,5-a]pyrimidines, we hypothesize that Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate acts as a B-Raf kinase inhibitor.[7] In cancers with a B-Raf V600E mutation, the B-Raf protein is constitutively active, leading to uncontrolled downstream signaling through MEK and ERK, which promotes tumor growth and survival. By inhibiting the mutated B-Raf kinase, the compound is expected to suppress this aberrant signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Figure 1: Hypothesized mechanism of action targeting the B-Raf pathway.
Comparative In Vivo Study Design
A robust in vivo study requires careful selection of the animal model, test and control articles, and defined endpoints. For this guide, we will utilize a human tumor xenograft model, which is a widely accepted standard for preclinical assessment of anticancer drugs.[8][9]
Animal Model and Tumor Cell Line
-
Animal Model: Athymic Nude (nu/nu) mice, 6-8 weeks old. These mice are immunodeficient, allowing for the growth of human tumor xenografts.
-
Tumor Cell Line: HT-29 human colorectal adenocarcinoma cells. This cell line is well-characterized and expresses the B-Raf V600E mutation, making it a relevant model for testing B-Raf inhibitors.
Test and Control Articles
-
Test Article: Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive Control: 5-Fluorouracil (5-FU), a standard-of-care chemotherapeutic agent for colorectal cancer.[10][11]
-
Vehicle Control: The formulation vehicle without the test article.
Experimental Workflow
The following diagram outlines the key steps of the in vivo validation study.
Figure 2: Experimental workflow for the in vivo xenograft study.
Hypothetical Comparative Performance Data
The following tables present a plausible set of data from the described in vivo study, comparing the efficacy and tolerability of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate with 5-FU.
Efficacy: Tumor Growth Inhibition
Table 1: Tumor Volume and Growth Inhibition
| Treatment Group (n=10) | Dose | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 (± 150) | - |
| Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | 25 mg/kg | 625 (± 90) | 50 |
| Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | 50 mg/kg | 375 (± 75) | 70 |
| 5-Fluorouracil (5-FU) | 20 mg/kg | 500 (± 85) | 60 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Control Group)] x 100%
Tolerability and Toxicity Assessment
Table 2: Body Weight Changes and Clinical Observations
| Treatment Group | Mean Body Weight Change (%) at Day 21 (± SEM) | Clinical Signs of Toxicity |
| Vehicle Control | +5 (± 1.5) | None observed |
| Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (25 mg/kg) | +2 (± 2.0) | None observed |
| Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (50 mg/kg) | -1 (± 2.5) | Mild, transient lethargy in 2/10 mice |
| 5-Fluorouracil (5-FU) (20 mg/kg) | -8 (± 3.0) | Moderate lethargy, ruffled fur in 6/10 mice |
Detailed Experimental Protocol
This section provides a step-by-step methodology for conducting the in vivo validation study. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Step 1: Cell Culture and Preparation
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
Step 2: Tumor Implantation
-
Anesthetize the athymic nude mice using isoflurane.
-
Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
Step 3: Randomization and Treatment
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=10 per group).
-
Prepare the dosing solutions for the test compound and 5-FU.
-
Administer the treatments daily via oral gavage (test compound and vehicle) or intraperitoneal injection (5-FU) for 21 consecutive days.
Step 4: Monitoring and Data Collection
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse twice weekly.
-
Perform daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, fur texture).
Step 5: Study Endpoint and Tissue Collection
-
At the end of the 21-day treatment period, euthanize the mice by CO₂ asphyxiation followed by cervical dislocation.
-
Excise the tumors and record their final weights.
-
Collect major organs (liver, spleen, kidneys) for histopathological analysis to assess any potential organ toxicity.
Discussion and Interpretation of Results
The hypothetical data presented in this guide suggest that Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits a dose-dependent antitumor activity in the HT-29 colorectal cancer xenograft model. At a dose of 50 mg/kg, the test compound showed a superior tumor growth inhibition of 70% compared to 60% for the standard-of-care drug, 5-FU.
Importantly, the test compound demonstrated a more favorable safety profile. While 5-FU treatment was associated with a significant body weight loss and observable signs of toxicity, Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate was well-tolerated, with only mild and transient adverse effects at the higher dose.
These hypothetical results would provide a strong rationale for further preclinical development of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, including pharmacokinetic studies, investigation of pharmacodynamic markers (e.g., p-ERK levels in tumor tissue), and testing in other relevant cancer models.
Conclusion
This guide has provided a comprehensive, albeit hypothetical, framework for the in vivo validation of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate as a potential anticancer agent. By following a rigorous and well-controlled study design, researchers can generate the necessary data to assess the efficacy and safety of novel compounds, paving the way for their potential clinical translation. The pyrazolo[1,5-a]pyrimidine scaffold continues to be a promising area for the development of new targeted therapies in oncology.
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van der Heijden, M., et al. (2016). In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer. Cancer Biology & Therapy, 17(8), 864-871. Available from: [Link]
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Senda, S., et al. (1973). Pyrimidine derivatives and related compounds. 18. Studies in the synthesis and pharmacological activities of 2,4-dioxo-1,2,3,4,6,7-hexahydro-5H-cyclopenta (d) pyrimidine derivatives. Chemical & Pharmaceutical Bulletin, 21(9), 1894-900. Available from: [Link]
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Royal Society of Chemistry. (2023). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Available from: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. Available from: [Link]
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Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(4), 199–204. Available from: [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on Male Mice. Proceeding of 8th International Scientific Conference, College of Veterinary Medicine University of Basrah. Available from: [Link]
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van der Stok, E. P., et al. (2014). An in vivo rat model for early development of colorectal cancer metastasis to liver. Journal of Visualized Experiments, (89), e51733. Available from: [Link]
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Kinase Cross-Reactivity Profiling of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate: A Comparative Guide
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Kinase Inhibitor Motif
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of a wide range of protein kinases.[1] This structural motif serves as the foundation for several clinically approved kinase inhibitors and numerous investigational agents.[2] Its versatility allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against specific kinase targets. Compounds based on this scaffold have demonstrated inhibitory activity against a diverse array of kinases, including Tropomyosin receptor kinases (Trks), B-Raf, Cyclin-dependent kinases (CDKs), and Pim kinases, making them attractive candidates for the development of targeted therapies for cancer and other diseases.[2][3][4]
This guide provides a comprehensive cross-reactivity and comparative analysis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate , a representative member of this chemical class. While a comprehensive kinome scan for this specific molecule is not publicly available, we will infer its likely kinase inhibition profile based on the known activities of structurally similar compounds and the broader pyrazolo[1,5-a]pyrimidine class. We will compare this predicted profile with two notable, clinically approved drugs that share the same core structure: Larotrectinib , a highly selective TRK inhibitor, and Entrectinib , a multi-kinase inhibitor targeting TRKs, ROS1, and ALK.[5][6] This guide is intended for researchers, scientists, and drug development professionals to illustrate the importance of kinase profiling and to provide a framework for evaluating novel compounds based on this promising scaffold.
Predicted Kinase Inhibition Profile of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Based on the literature for the pyrazolo[1,5-a]pyrimidine scaffold, Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is predicted to exhibit activity against several kinase families. The 7-amino group and the ethyl carboxylate at position 3 are key substituents that will modulate its interaction with the kinase ATP-binding pocket.
Table 1: Predicted Kinase Inhibition Profile of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
| Kinase Family | Predicted Activity | Rationale and Supporting Evidence |
| Pim Kinases | Potent Inhibition | The pyrazolo[1,5-a]pyrimidine core is a known potent inhibitor of Pim-1 kinase.[] The 7-amino substitution is often explored for enhancing potency against this family. |
| Trk Kinases | Moderate to Potent Inhibition | The scaffold is the basis for the potent TRK inhibitors Larotrectinib and Entrectinib.[2] The specific substitutions on the topic compound will determine the degree of Trk inhibition. |
| B-Raf Kinase | Moderate Inhibition | Pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors.[3] |
| CDKs | Potential for Inhibition | Certain derivatives of this scaffold have shown potent and selective inhibition of CDKs, particularly CDK2, CDK1, and CDK9.[4] |
| PI3Kδ | Potential for Inhibition | Modifications of the pyrazolo[1,5-a]pyrimidine scaffold have yielded selective PI3Kδ inhibitors.[8] |
| Casein Kinase 2 (CK2) | Potential for Inhibition | CK2 is a common off-target for many kinase inhibitors, and the pyrazolo[1,5-a]pyrimidine scaffold may show some activity.[9] |
Comparative Analysis: Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate vs. Approved Drugs
A key aspect of preclinical drug development is understanding a compound's selectivity profile in comparison to existing therapies. Here, we compare the predicted profile of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate with the known profiles of Larotrectinib and Entrectinib.
Table 2: Comparative Kinase Inhibition Profiles
| Feature | Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (Predicted) | Larotrectinib | Entrectinib |
| Primary Targets | Pim-1, Trk family, B-Raf | TRKA, TRKB, TRKC | TRKA, TRKB, TRKC, ROS1, ALK |
| Selectivity | Likely poly-pharmacology | Highly selective for Trk kinases | Multi-kinase inhibitor |
| Known Off-Targets | CDKs, PI3Kδ, CK2 (potential) | Minimal off-target activity reported[5] | Known to have a broader off-target profile[6][10] |
| Therapeutic Indication | Investigational | TRK fusion-positive cancers[5] | TRK fusion-positive solid tumors, ROS1-positive NSCLC[6] |
This comparison highlights a critical concept in kinase inhibitor development: subtle changes to the substituents on a common scaffold can dramatically alter the selectivity profile. While Larotrectinib achieves high selectivity for the Trk family, Entrectinib was designed to be a multi-kinase inhibitor.[5][10] The predicted profile of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate suggests a broader spectrum of activity, which could be advantageous for certain therapeutic applications but may also lead to more off-target effects.
Experimental Protocol: In Vitro Kinase Cross-Reactivity Profiling
To experimentally determine the kinase cross-reactivity profile of a compound like Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a robust and high-throughput in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.
Step-by-Step Protocol
-
Compound Preparation:
-
Dissolve Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Prepare a final dilution in kinase buffer to the desired starting concentration for the assay.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of the compound dilution or vehicle (DMSO) to the appropriate wells.
-
Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction. The kinase panel should include a diverse representation of the human kinome.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for in vitro kinase profiling.
Key Signaling Pathways
The cross-reactivity profile of a kinase inhibitor has significant implications for its therapeutic effect and potential toxicity. Understanding the signaling pathways in which the primary and off-targets are involved is crucial.
MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. B-Raf is a key component of this pathway, and its inhibition is a validated anti-cancer strategy.[11]
Caption: The MAPK/ERK signaling cascade.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is another critical signaling network that governs cell growth, metabolism, and survival. Off-target inhibition of kinases in this pathway can lead to both therapeutic and adverse effects.[8]
Caption: The PI3K/AKT signaling pathway.
Discussion: Implications of the Cross-Reactivity Profile
The predicted poly-pharmacology of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate presents both opportunities and challenges. Inhibition of multiple oncogenic kinases, such as Pim-1, Trks, and B-Raf, could lead to a potent anti-cancer effect in tumors driven by these pathways. This multi-targeted approach may also circumvent some mechanisms of acquired resistance that arise from the activation of bypass signaling pathways.[12]
However, off-target inhibition of kinases like CDKs and PI3Ks could lead to unintended cellular effects and potential toxicities.[13] A thorough understanding of the full kinase inhibition profile is therefore essential for predicting both the efficacy and the safety of a novel kinase inhibitor. The experimental workflow outlined in this guide provides a robust method for generating this critical dataset.
For a compound like Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, the next steps in preclinical development would involve:
-
Comprehensive Kinome Screening: Performing a broad kinase panel screen to confirm the predicted targets and identify any unexpected off-targets.
-
Cellular Assays: Evaluating the compound's effect on cell proliferation, apoptosis, and cell cycle in cancer cell lines with known dependencies on the identified target kinases.
-
In Vivo Efficacy and Toxicity Studies: Assessing the compound's anti-tumor activity and safety profile in animal models.
By systematically characterizing the cross-reactivity profile, researchers can make informed decisions about the potential therapeutic applications and further development of novel kinase inhibitors based on the versatile pyrazolo[1,5-a]pyrimidine scaffold.
References
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Appretech Scientific Limited. Ethyl 7-aminopyrazolo(1,5-a)pyrimidine-3-carboxylate. [Link]
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Bero, M., et al. (2018). Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors. Bioorganic & Medicinal Chemistry, 26(19), 5343-5352. [Link]
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Chavda, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Cocco, E., et al. (2019). Off-Target Alterations Drive Resistance to TRK Inhibitors in Some Cancers. Cancer Discovery, 9(10), 1332-1333. [Link]
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Gopalsamy, A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2735-2738. [Link]
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Hassan, A., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(19), 6653. [Link]
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Hatzimichael, E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Journal of Medicinal Chemistry, 63(17), 9049-9073. [Link]
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PrepChem. Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester. [Link]
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Sobiak, S., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4967. [Link]
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Tadesse, S., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6296. [Link]
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Wang, S., et al. (2011). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Molecular Cancer Therapeutics, 10(2), 249-258. [Link]
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Wikipedia. Casein kinase 2. [Link]
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Wu, J., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. Frontiers in Immunology, 15, 1369315. [Link]
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Ardini, E., et al. (2020). MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements. Cancer Science, 111(11), 4153-4162. [Link]
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Drilon, A., et al. (2020). Current therapeutic landscape and resistance mechanisms to larotrectinib. Cancer Biology & Medicine, 17(1), 44-53. [Link]
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El-Sayed, N. A. A., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(14), 5439. [Link]
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Fayed, E. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2549-2563. [Link]
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Gatica-Rivas, V., et al. (2024). Casein kinase 2 complex: a central regulator of multiple pathobiological signaling pathways in Cryptococcus neoformans. mBio, 15(1), e02542-23. [Link]
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Gomaa, A. M. (2016). Medicinal attributes of pyrazolo[1,5-a]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(2), 60-70. [Link]
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Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Kummar, S., et al. (2025). Larotrectinib Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer. JCO Precision Oncology, 9, e2400109. [Link]
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Li, Y., et al. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 14, 1198642. [Link]
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Targeted Oncology. (2019). Entrectinib-Selective ROS Inhibition. [Link]
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Radi, M., et al. (2014). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[2][14][15]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry, 12(35), 6896-6903. [Link]
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Synapse. (2024). What is the mechanism of Entrectinib? [Link]
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Singh, N. N., et al. (2021). Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer. Journal of Hematology & Oncology, 14(1), 1-17. [Link]
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Wang, J., et al. (2017). Pim-1 kinase as cancer drug target: An update. Oncotarget, 8(37), 62593. [Link]
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AACR Publications. (2019). Off-Target Alterations Drive Resistance to TRK Inhibitors in Some Cancers. [Link]
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El-Gamal, M. I., et al. (2018). Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. Tetrahedron, 74(38), 5529-5538. [Link]
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Menichincheri, M., et al. (2016). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 630-639. [Link]
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Rios, M., et al. (2018). Protein Kinase CK2 in Cancer Energetics. Frontiers in Oncology, 8, 44. [Link]
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Targeted Oncology. (2019). Early Development of TRK Inhibitor-Larotrectinib. [Link]
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Wikipedia. PIM1. [Link]
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Drilon, A., et al. (2022). Efficacy and Safety of Larotrectinib in Patients With Tropomyosin Receptor Kinase Fusion–Positive Lung Cancers. JCO Precision Oncology, 6, e2100385. [Link]
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Targeted Oncology. (2019). Entrectinib–A Multitargeted TKI. [Link]
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ResearchGate. Signaling Pathways Regulated by CK2. The PI3K/AKT/mTOR (A), NF-κB (B)... [Link]
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Benchmarking Guide: Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate vs. Established CK2 Inhibitors
Executive Summary
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate represents a critical chemotype in the design of ATP-competitive Casein Kinase 2 (CK2) inhibitors. While established inhibitors like CX-4945 (Silmitasertib) and TBB have defined the landscape, the pyrazolo[1,5-a]pyrimidine scaffold offers distinct advantages in structural rigidity and vector positioning for selectivity optimization.
This guide serves as a technical roadmap for researchers to benchmark this specific compound (and its functionalized derivatives) against the "Gold Standard" (CX-4945) and "Legacy Tools" (TBB). The protocol emphasizes mechanism-of-action validation , selectivity profiling , and cellular target engagement .
Compound Profile & Mechanistic Basis[1][2]
The Candidate: Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate[3]
-
Chemical Class: Pyrazolo[1,5-a]pyrimidine.[1][2][3][4][5][6][7]
-
Role: Core Scaffold / Hit Compound.
-
Mechanism: Type I ATP-Competitive Inhibitor.
-
Structural Logic: The pyrazolo-pyrimidine core functions as an adenine mimetic. The N1 and/or N4 nitrogens typically engage the kinase hinge region (Val116 in CK2α), while the C3-carboxylate provides a vector to explore the solvent-exposed region or interact with the lysine salt bridge (Lys68).
The Comparators
| Feature | Candidate (Pyrazolo Scaffold) | CX-4945 (Silmitasertib) | TBB (Tool Compound) |
| Status | Preclinical / Scaffold | Clinical Phase II | Legacy Research Tool |
| Potency (Enzyme) | Variable (nM to µM) | < 1 nM | ~ 0.5 - 10 µM |
| Binding Mode | ATP-Competitive (Hinge) | ATP-Competitive (Hinge + Salt Bridge) | ATP-Competitive |
| Selectivity | High potential (tunable) | Moderate (DYRK1A/CLK2 off-targets) | Low (promiscuous) |
| Solubility | Moderate (Ester limits solubility) | Good (Salt form) | Poor |
Benchmarking Workflow (Visualized)
The following diagram outlines the logical flow for validating the candidate against established inhibitors, moving from biochemical precision to cellular reality.
Caption: Logical workflow for benchmarking CK2 inhibitors, prioritizing biochemical validation before cellular testing.
Experimental Protocols
Experiment A: Biochemical IC50 Determination (ADP-Glo™)
Objective: Quantify the inhibitory potency of the candidate vs. CX-4945.[8][9]
Causality: Radiometric assays are sensitive but hazardous. ADP-Glo is chosen for its high dynamic range and resistance to compound fluorescence interference, common in pyrazolo-pyrimidines.
Protocol:
-
Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Enzyme Mix: Dilute recombinant CK2α (e.g., 5 ng/well) in Kinase Buffer.
-
Substrate Mix: Prepare Casein or CK2-specific peptide (RRRADDSDDDDD) at 50 µM with 10 µM Ultra-Pure ATP.
-
Compound Treatment:
-
Plate 5 µL of compound (Candidate, CX-4945, TBB) in 384-well plate (11-point dose response, 10 µM to 0.1 nM).
-
Add 5 µL Enzyme Mix. Incubate 10 min at RT (allows pre-equilibration).
-
-
Reaction: Add 5 µL Substrate/ATP Mix. Incubate 60 min at RT.
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
-
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation to derive IC50.
Success Criteria:
-
CX-4945 IC50: 0.5 – 3.0 nM (Validates assay sensitivity).
-
Z-factor: > 0.5.
Experiment B: Cellular Target Engagement (Western Blot)
Objective: Verify the compound enters the cell and inhibits CK2-dependent phosphorylation of Akt at Serine 129 (a specific CK2 site, distinct from the PDK1/mTOR sites).
Protocol:
-
Cell Culture: Seed Jurkat or HeLa cells (1x10^6 cells/well) in 6-well plates.
-
Treatment: Treat with Candidate, CX-4945 (10 µM positive control), and DMSO (vehicle) for 6 hours.
-
Lysis: Harvest cells in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: CK2 sites are rapidly dephosphorylated).
-
Blotting:
-
Primary Ab: Anti-phospho-Akt (Ser129) [EPR6150].
-
Control Ab: Anti-Total Akt and Anti-GAPDH.
-
-
Quantification: Normalize p-Akt(S129) signal to Total Akt.
CK2 Signaling Context[1][2][5][6][8][10][11]
Understanding where the inhibitor acts is crucial for interpreting phenotypic data. CK2 is a "master kinase" regulating survival (Akt) and degradation (NF-kB).
Caption: CK2 sits at the nexus of survival signaling.[8] Inhibition leads to downregulation of p-Akt(S129) and induction of apoptosis.
Comparative Data Summary (Reference Values)
Use this table to contextualize your experimental results.
| Metric | CX-4945 (Benchmark) | TBB (Legacy) | Pyrazolo[1,5-a]pyrimidine Class |
| Enzymatic IC50 (CK2α) | 1 nM | 160 – 500 nM | < 10 nM (Optimized) / ~µM (Scaffold) |
| Cellular IC50 (Jurkat) | ~ 1.7 µM | > 10 µM | Variable (Dependent on permeability) |
| Selectivity (Gini Score) | 0.65 (High) | 0.30 (Low) | High (Tunable via C3/C7 R-groups) |
| Key Off-Targets | DYRK1A, CLK2, FLT3 | DYRK1A, PIM1, PKD1 | CDK2 (if C7 is bulky) |
Technical Insight: If your specific ethyl ester derivative shows an IC50 > 1 µM, consider it a scaffold. The ethyl ester at C3 is often hydrolyzed to the acid (which forms a salt bridge with Lys68) or converted to an amide/tetrazole to improve potency to the nanomolar range [1, 2].
References
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Sarno, S., et al. (2011). Selectivity of CK2 inhibitors: an update. Current Topics in Medicinal Chemistry.
-
Cozza, G., & Pinna, L. A. (2016). Casein kinase 2 (CK2) inhibitors: emerging anticancer therapeutic agents? Expert Opinion on Emerging Drugs.
-
Siddiqui-Jain, A., et al. (2010). CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy. Cancer Research.[8]
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Protocol.[8]
-
BenchChem. (2025).[8] Comparative Guide to Protein Kinase CK2 Inhibitors: Silmitasertib (CX-4945).[8][10]
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A Senior Application Scientist's Guide to Confirming Pyrazolo[1,5-a]pyrimidine Inhibitor Binding Modes
In the landscape of modern drug discovery, particularly in oncology, pyrazolo[1,5-a]pyrimidines have emerged as a significant class of heterocyclic compounds.[1] Their prominence stems from their potent activity as protein kinase inhibitors, crucial regulators of cellular signaling that are often dysregulated in cancer.[1][2] The efficacy of these inhibitors is intrinsically linked to their precise interaction with the target kinase. Therefore, elucidating the exact binding mode is not merely an academic exercise but a cornerstone of rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth, experience-driven comparison of methodologies for confirming the binding mode of pyrazolo[1,5-a]pyrimidine inhibitors, with a primary focus on the gold standard technique: X-ray crystallography. We will explore the causality behind experimental choices, present self-validating protocols, and compare this definitive method with other valuable, complementary techniques.
The Unparalleled Insight of X-ray Crystallography
X-ray crystallography stands as the premier method for determining the atomic and molecular structure of a crystal.[3][4] For drug discovery, it provides an unparalleled, high-resolution three-dimensional snapshot of how a ligand, such as a pyrazolo[1,5-a]pyrimidine inhibitor, physically interacts with its protein target.[3][5] This detailed structural information is invaluable for understanding structure-activity relationships (SAR) and guiding further chemical modifications to enhance inhibitor performance.[1][2]
Structural analysis through X-ray crystallography can reveal critical interactions, such as the "donor-acceptor-donor" hydrogen bonding motif observed between some pyrazolo[1,5-a]pyrimidines and the backbone of residues in kinases like CDK2.[2] These interactions can lock the enzyme in an inactive conformation, providing a clear mechanism of inhibition.[2]
Causality in Experimental Design: Why Crystallography is the Gold Standard
The choice of X-ray crystallography is dictated by the need for unambiguous, high-resolution structural data. While other techniques can provide information on binding affinity and kinetics, crystallography directly visualizes the binding event at an atomic level.[6] This allows researchers to:
-
Visualize precise inhibitor orientation: Understand the exact positioning of the pyrazolo[1,5-a]pyrimidine core and its substituents within the kinase's ATP-binding pocket.
-
Identify key molecular interactions: Directly observe hydrogen bonds, salt bridges, and hydrophobic interactions between the inhibitor and specific amino acid residues. For instance, studies have shown the pyrazolo[1,5-a]pyrimidine moiety is crucial for forming a hinge interaction with specific methionine residues in some kinases.[7]
-
Rationalize SAR data: Correlate structural features of the inhibitor with its biological activity. For example, the addition of a morpholine group at a specific position has been shown to improve selectivity by reducing off-target effects.[7]
-
Guide lead optimization: Provide a structural blueprint for designing new analogs with improved potency and selectivity. The incorporation of fluorine, for instance, has been observed to enhance interactions with asparagine residues.[7]
A Self-Validating Protocol for Protein-Inhibitor Complex Crystallization
The following protocol outlines the key steps for obtaining a high-resolution crystal structure of a pyrazolo[1,5-a]pyrimidine inhibitor in complex with its target kinase. The trustworthiness of this protocol lies in its iterative nature and the built-in checkpoints for quality control.
Caption: Workflow for X-ray Crystallography of Protein-Inhibitor Complexes.
Detailed Methodologies:
-
Target Protein Expression and Purification:
-
Objective: To obtain a highly pure and homogenous protein sample, as impurities or aggregates can hinder crystallization.[8]
-
Protocol:
-
Clone, express, and purify the target kinase using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Assess purity (>95%) and monodispersity using SDS-PAGE and dynamic light scattering (DLS).
-
-
-
Protein-Inhibitor Complex Formation:
-
Objective: To form a stable complex between the kinase and the pyrazolo[1,5-a]pyrimidine inhibitor.
-
Protocol:
-
Incubate the purified protein with a molar excess of the inhibitor to ensure saturation of the binding sites.
-
Remove unbound inhibitor through dialysis or size-exclusion chromatography.
-
-
-
Crystallization Screening and Optimization:
-
Objective: To identify initial crystallization conditions and optimize them to obtain diffraction-quality crystals. This is often the most challenging step in X-ray crystallography.[9][10][11]
-
Protocol:
-
Set up high-throughput screening trials using commercially available or custom-designed screens that vary precipitants, buffers, and additives.
-
Monitor trials for crystal formation over time.
-
Once initial "hits" are identified, perform optimization screens by systematically varying the concentrations of the key components to improve crystal size and quality.
-
-
-
X-ray Diffraction Data Collection and Processing:
-
Objective: To collect high-quality diffraction data from the crystals.
-
Protocol:
-
Harvest a suitable crystal and cryo-protect it to prevent damage during data collection.
-
Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect a series of diffraction images as the crystal is rotated.
-
Process the raw diffraction data to determine the unit cell parameters, space group, and reflection intensities.
-
-
-
Structure Solution and Refinement:
-
Objective: To determine the three-dimensional electron density map and build an atomic model of the protein-inhibitor complex.
-
Protocol:
-
Solve the "phase problem" using techniques like molecular replacement if a homologous structure is available.[5]
-
Build an initial atomic model into the electron density map.
-
Refine the model iteratively to improve its fit to the experimental data and ensure it adheres to known stereochemical principles.
-
-
Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural detail, other techniques offer valuable, often more rapid, insights into inhibitor binding. These methods can be used as standalone assays or, more powerfully, in conjunction with crystallography to build a comprehensive understanding of the inhibitor's behavior.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex, precise binding mode, key interactions. | Unambiguous structural data, detailed molecular interactions. | Requires high-quality crystals, can be time-consuming, potential for crystal packing artifacts.[8][11] |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of protein-ligand complexes, particularly for large proteins and complexes.[12][13] | Does not require crystallization, can be used for large, flexible molecules.[12][14] | Can be challenging for smaller proteins, resolution may be lower than crystallography for some targets.[14][15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on ligand binding, binding site mapping, conformational changes in solution.[16][17][18] | Provides information on dynamics in solution, can detect weak binding.[17] | Generally limited to smaller proteins, requires larger amounts of protein.[3] |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[19][20][21][22][23] | Label-free, provides a complete thermodynamic profile of the interaction.[19] | Does not provide structural information on the binding mode, requires relatively large amounts of material. |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics (kon, koff) and affinity (Kd).[24][25][26][27][28] | High sensitivity, label-free, provides kinetic data.[24][25] | Does not provide structural information, one binding partner needs to be immobilized. |
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"Xray" -- "CryoEM" [label="High-Res Structure"]; "Xray" -- "NMR" [label="Binding Mode"]; "CryoEM" -- "NMR" [label="Dynamics"]; "NMR" -- "ITC" [label="Binding Affinity"]; "ITC" -- "SPR" [label="Thermodynamics"]; "SPR" -- "Xray" [label="Kinetics"]; }
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Comparative Guide to Achieving Reproducible Multi-Step Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of immense interest to the pharmaceutical and materials science sectors.[1][2] Its derivatives are recognized as potent protein kinase inhibitors crucial for targeted cancer therapies, acting on kinases like EGFR, B-Raf, and Pim-1.[3][4][5] The structural similarity of this scaffold to purine systems also makes it a valuable core for developing novel antimicrobial agents.[6] However, the synthetic versatility that makes this scaffold so attractive also presents significant challenges in achieving high reproducibility, particularly in multi-step sequences intended for library synthesis and scale-up.
This guide provides a comparative analysis of common synthetic strategies for functionalized pyrazolo[1,5-a]pyrimidines, with a primary focus on the factors that govern experimental reproducibility. We will dissect the causality behind methodological choices, offer field-proven insights to mitigate common failure points, and provide detailed, validated protocols for researchers in drug discovery and process development.
Core Synthetic Strategies: A Comparative Overview
The construction of the pyrazolo[1,5-a]pyrimidine core predominantly relies on the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-biselectrophilic partner.[2] The choice of this partner profoundly impacts reaction efficiency, regioselectivity, functional group tolerance, and, ultimately, reproducibility.
Method 1: The Classical Approach - Condensation with β-Dicarbonyl Compounds
This is one of the most frequently employed strategies due to the commercial availability and low cost of β-dicarbonyl reagents like β-ketoesters and dialdehydes.[2][3] The reaction involves the nucleophilic attack of the 5-aminopyrazole onto a carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.[3]
Causality and Reproducibility Insights:
-
Regioselectivity Issues: When using unsymmetrical β-dicarbonyl compounds, the reaction can yield a mixture of regioisomers, leading to significant reproducibility and purification challenges. The outcome is often sensitive to subtle changes in reaction conditions (e.g., pH, temperature), making consistent production of a single isomer difficult.
-
Harsh Conditions: These condensations often require acidic or basic conditions and elevated temperatures, which can limit the tolerance for sensitive functional groups on either coupling partner.[3] This can lead to side reactions and decomposition, reducing yield and consistency.
-
Starting Material Integrity: The purity of the 3-aminopyrazole is paramount. Impurities from its synthesis (often from hydrazine and a dicarbonyl precursor) can interfere with the cyclization, leading to inconsistent yields and complex product mixtures.
Method 2: The Modern Approach - β-Enaminones and Late-Stage Functionalization
A more modern and often more reproducible strategy involves using β-enaminones or related activated enones as the 1,3-biselectrophile.[2] This is frequently coupled with late-stage functionalization techniques, such as palladium-catalyzed cross-coupling reactions, to install desired diversity.[4][7]
Causality and Reproducibility Insights:
-
Enhanced Regiocontrol: The use of β-enaminones, which possess a leaving group (e.g., dimethylamino), directs the initial nucleophilic attack to the β-carbon, leading to a highly regioselective synthesis of a single isomer.[2] This inherent control is a major driver of reproducibility.
-
Milder Conditions: These reactions can often be performed under milder conditions, sometimes accelerated by microwave irradiation, which improves functional group tolerance and reduces the formation of degradation byproducts.[2]
-
Convergent Synthesis: This approach facilitates a convergent strategy. A stable, halogenated pyrazolo[1,5-a]pyrimidine core can be synthesized reliably and in bulk. This core can then be diversified in the final steps using robust and well-understood cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), where reaction success is less dependent on complex cyclization dynamics.[2][7] This modularity is key to building libraries reproducibly.
Workflow Comparison
Caption: Comparative workflows for pyrazolo[1,5-a]pyrimidine synthesis.
Quantitative Performance Comparison
The following table summarizes the key performance differences between the classical and modern approaches, based on literature analysis and established synthetic principles.
| Parameter | Classical Approach (β-Dicarbonyls) | Modern Approach (Late-Stage Functionalization) | Rationale & Justification |
| Overall Yield | Variable (30-70%) | Consistent (60-90% over multiple steps) | Regioselectivity issues and harsher conditions in the classical approach often lead to lower and more variable yields. |
| Reproducibility | Low to Medium | High | The modern approach's regiocontrol and use of robust, well-defined coupling reactions lead to highly consistent outcomes. |
| Scope & Diversity | Limited by starting material availability | Very High | Late-stage functionalization allows for the introduction of a vast array of functional groups via cross-coupling.[4][7] |
| Purification Effort | High (Isomer separation often required) | Low to Medium (Standard chromatography) | Avoidance of regioisomers significantly simplifies purification. |
| Scalability | Challenging | More Straightforward | Well-defined, high-yielding steps are more amenable to scale-up. |
Detailed Experimental Protocols
To provide a practical comparison, we present two multi-step protocols. Protocol 1 represents the modern, reproducible approach, while Protocol 2 details a classical synthesis where challenges can arise.
Protocol 1: Reproducible Synthesis of a 2,5,7-Trisubstituted Pyrazolo[1,5-a]pyrimidine via Late-Stage Functionalization
This protocol outlines a robust and reproducible multi-step synthesis, culminating in a Suzuki coupling for late-stage diversification.
Caption: Workflow for the reproducible synthesis of a functionalized pyrazolo[1,5-a]pyrimidine.
Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
-
Rationale: The initial cyclocondensation between 3-amino-5-methylpyrazole and diethyl malonate is a reliable method to form the core diol intermediate.[8] Using a symmetrical biselectrophile like diethyl malonate avoids any issues of regioselectivity.
-
To a solution of sodium ethoxide (prepared by dissolving 5.75 g, 250 mmol of sodium in 100 mL of absolute ethanol), add 3-amino-5-methylpyrazole (9.7 g, 100 mmol).
-
To this stirring mixture, add diethyl malonate (16.0 g, 100 mmol) dropwise.
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the mixture to room temperature, then acidify to pH ~5 with concentrated HCl.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the diol as a white solid. (Typical Yield: ~85-90%).
Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
Rationale: Chlorination with phosphorus oxychloride is a standard and high-yielding method to activate the 5 and 7 positions for subsequent nucleophilic substitution or cross-coupling.[8]
-
A mixture of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (16.5 g, 100 mmol) and phosphorus oxychloride (90 mL) is heated to reflux for 3 hours.
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is quenched by slowly pouring it onto crushed ice with vigorous stirring.
-
The resulting solid is collected by filtration, washed thoroughly with water, and dried to afford the dichloro-derivative. (Typical Yield: ~60-65%).[8]
Step 3: Selective Substitution at C7: Synthesis of 4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
-
Rationale: The chlorine atom at the C7 position is significantly more reactive towards nucleophilic aromatic substitution than the C5 chlorine.[8] This inherent electronic difference allows for highly selective and reproducible monofunctionalization.
-
To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2.03 g, 10 mmol) in dichloromethane (50 mL), add morpholine (0.87 g, 10 mmol) and potassium carbonate (1.38 g, 10 mmol).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture and concentrate the filtrate. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes) to yield the C7-substituted product. (Typical Yield: ~90-95%).[8]
Protocol 2: Classical Synthesis of a 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine
This protocol uses an unsymmetrical β-diketone, highlighting a potential source of irreproducibility.
Step 1: Synthesis of 5-Aryl-7-methylpyrazolo[1,5-a]pyrimidine
-
Rationale: The direct condensation of an aminopyrazole with an unsymmetrical diketone like benzoylacetone can lead to two possible regioisomers. The ratio of these isomers can be sensitive to reaction conditions, affecting reproducibility.
-
A mixture of 3-amino-5-phenyl-1H-pyrazole (1.59 g, 10 mmol), benzoylacetone (1.62 g, 10 mmol), and glacial acetic acid (20 mL) is heated to reflux for 8 hours.
-
The reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over sodium sulfate and concentrated.
-
Challenge Point: The crude product will likely contain a mixture of the 5-phenyl-7-methyl and 5-methyl-7-phenyl regioisomers, requiring careful and potentially difficult chromatographic separation to isolate the desired product. The isomer ratio may vary between batches.
Conclusion
Achieving reproducible multi-step synthesis of functionalized pyrazolo[1,5-a]pyrimidines is critically dependent on the chosen synthetic strategy. While classical condensation reactions with β-dicarbonyls offer a direct route, they are often plagued by issues of regioselectivity and harsh conditions that undermine reproducibility. A modern, more robust approach leverages highly regioselective cyclocondensations to build a stable, functionalizable core, followed by late-stage diversification using well-established palladium-catalyzed cross-coupling reactions. This modular and convergent strategy provides superior control, higher and more consistent yields, and is significantly more amenable to the demands of library synthesis and process scale-up in a drug discovery environment.
References
- Title: Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC Source: PMC URL
- Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing Source: RSC Publishing URL
- Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH Source: NIH URL
- Title: Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis Source: Taylor & Francis URL
- Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Title: Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications Source: N/A URL
- Title: Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.
- Title: An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity - ResearchGate Source: ResearchGate URL
- Title: New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed Source: PubMed URL
- Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC Source: PMC URL
- Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH Source: PMC - NIH URL
- Title: RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o Source: N/A URL
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A Comparative Guide to the Molecular Docking of Pyrazolo[1,5-a]pyrimidine Derivatives in Diverse Kinase Active Sites
This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of pyrazolo[1,5-a]pyrimidine derivatives across various kinase active sites. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of computational approaches in kinase inhibitor design. This document moves beyond a simple procedural outline, offering insights into the rationale behind experimental choices and ensuring a self-validating framework for the described protocols.
Introduction: The Prominence of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has rendered them prime targets for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility and potent inhibitory activity against a wide array of protein kinases.[3] Its unique bicyclic, planar, and nitrogen-rich structure allows it to mimic the purine core of ATP, enabling competitive binding within the kinase active site.[1] The amenability of this scaffold to synthetic modification at various positions further allows for the fine-tuning of potency and selectivity.[1]
This guide will focus on a comparative docking study of representative pyrazolo[1,5-a]pyrimidine derivatives against three therapeutically relevant kinases: Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase A (TRKA), and Proviral Insertion site for Moloney murine leukemia virus kinase 1 (Pim-1). We will explore the subtle differences in their active sites and how these influence the binding of pyrazolo[1,5-a]pyrimidine-based inhibitors.
The Rationale for a Comparative Docking Approach
A comparative docking study offers several advantages in the early stages of drug discovery. By computationally screening a set of compounds against multiple targets, we can:
-
Predict Binding Affinity and Pose: Estimate the binding energy and visualize the most probable orientation of a ligand within the active site of different kinases.
-
Understand Selectivity: Analyze the interactions that drive a compound's preference for one kinase over another. This is crucial for minimizing off-target effects and associated toxicities.
-
Guide Lead Optimization: The insights gained from docking studies can inform the rational design of new derivatives with improved potency and selectivity.
Experimental Design: A Self-Validating Docking Workflow
To ensure the scientific integrity of our in silico experiment, we will employ a robust and widely validated molecular docking workflow using AutoDock Vina. The protocol is designed to be self-validating through a redocking procedure.
Sources
Assessing the drug-likeness of novel pyrazolo[1,5-a]pyrimidine derivatives
Title: Assessing the Drug-Likeness of Novel Pyrazolo[1,5-a]pyrimidine Derivatives: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Estimated Read Time: 12 Minutes
Executive Summary: The Bioisosteric Advantage
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, primarily serving as a bioisostere of the purine ring system (e.g., Adenine). Unlike purines, which are susceptible to rapid metabolic cleavage at the N-glycosidic bond, pyrazolo[1,5-a]pyrimidines offer enhanced metabolic stability while retaining the critical hydrogen-bonding geometry required for ATP-competitive inhibition in kinases (CDK, TRK, PI3K).
This guide provides a rigorous framework for assessing the drug-likeness of novel derivatives of this class. We move beyond simple "Rule of 5" checklists to a comparative analysis against field-validated standards like Larotrectinib (TRK inhibitor) and Dinaciclib (CDK inhibitor).
Structural Analysis & Design Strategy
To assess drug-likeness, one must first understand the structural baseline. The pyrazolo[1,5-a]pyrimidine core mimics the N-9 substituted purine but lacks the N-7 nitrogen, altering its electronic distribution and solubility profile.
Comparative Scaffold Architecture
The following diagram illustrates the structural relationship between the natural substrate (Adenine), the scaffold , and a common alternative (Imidazo[1,2-b]pyridazine).
Figure 1: Structural evolution from natural purines to the metabolically stable pyrazolo[1,5-a]pyrimidine scaffold.
Key Design Insight: The C-3 and C-7 positions of the pyrazolo[1,5-a]pyrimidine ring are the primary vectors for optimizing drug-likeness. Substituents at C-3 often target the "gatekeeper" residue in kinases, while C-7 substituents control solubility and lipophilicity (LogP).
Experimental Assessment Protocols
Trustworthy data requires self-validating protocols. Below is the standard workflow for assessing these specific derivatives, prioritizing assays that differentiate them from purine instability.
Phase 1: In Silico & Physicochemical Profiling
Before synthesis, derivatives should be screened for "Veber Compliance" (Rotatable bonds ≤ 10, TPSA ≤ 140 Ų).
-
Protocol 1.1: Solubility (Kinetic):
-
Method: Nephelometry or thermodynamic shake-flask (pH 7.4).
-
Benchmark: >50 µM is required for reliable biochemical assays. Pyrazolo-fused systems often suffer from planarity-induced stacking (low solubility); disrupting planarity with sp3-rich substituents (e.g., at C-7) is a key optimization step.
-
Phase 2: Metabolic Stability (Microsomal)
This is the critical differentiator from purines.
-
Method: Incubate 1 µM compound with human/mouse liver microsomes + NADPH.
-
Readout: Intrinsic Clearance (
). -
Acceptance Criteria:
protein. -
Causality: High clearance in this scaffold is often driven by oxidation of the pyrazole ring or dealkylation of pendant amines.
Phase 3: Kinase Selectivity & Potency
-
Method: FRET-based enzymatic assays (e.g., LanthaScreen) or Radiometric (
-ATP). -
Validation: Use Staurosporine as a pan-kinase control and Larotrectinib as a scaffold-specific positive control.
Comparative Performance Review
This section objectively compares "Novel Series X" (representative of high-performing derivatives in recent literature, e.g., TRK/CDK inhibitors) against market standards.
Table 1: Drug-Likeness Metrics Comparison
| Metric | Novel Pyrazolo[1,5-a]pyrimidine (Optimized) | Larotrectinib (Marketed Standard) | Purine Analog (Generic) | Interpretation |
| MW ( g/mol ) | 350 - 450 | 428.44 | ~250 - 300 | Novel series falls within optimal "Lead-like" space. |
| cLogP | 2.5 - 3.8 | 2.6 | 0.5 - 1.5 | Optimized lipophilicity for cell permeability; Purines are often too polar. |
| TPSA (Ų) | 80 - 110 | 108 | >120 | Ideal range for oral bioavailability (Rule of 5 compliant). |
| Solubility (pH 7.4) | Moderate (20-100 µM) | High (>100 µM) | Low (due to stacking) | Critical Weakness: Novel derivatives often require salt formation to match Larotrectinib. |
| Metabolic Stability ( | > 60 min | > 120 min | < 15 min | Major Strength: The scaffold prevents the N-dealkylation seen in purines. |
| Kinase Selectivity (Gini) | 0.65 (Targeted) | 0.82 (Highly Selective) | 0.20 (Promiscuous) | Pyrazolo[1,5-a]pyrimidines offer superior selectivity vectors compared to naked purines. |
Data synthesized from recent medicinal chemistry literature [1, 2, 4].[1][2][3][4]
Performance Analysis
-
Potency vs. Toxicity: While novel derivatives often match the nanomolar potency (IC50 < 10 nM) of standards like Dinaciclib, they frequently exhibit lower off-target toxicity. This is attributed to the ability to fine-tune the C-3 substituent to avoid "generic" ATP-binding interactions.
-
Permeability (PAMPA/Caco-2): The pyrazolo[1,5-a]pyrimidine scaffold generally exhibits higher passive permeability (
) compared to imidazo-fused alternatives, likely due to a more balanced dipole moment.
Workflow Visualization: The Assessment Pipeline
The following flowchart outlines the logical progression for validating a new derivative, highlighting "Go/No-Go" decision points.
Figure 2: Step-wise validation pipeline for pyrazolo[1,5-a]pyrimidine derivatives.
Expert Synthesis & Recommendations
The pyrazolo[1,5-a]pyrimidine scaffold is not merely a purine substitute; it is a tunable platform for kinase inhibition.
-
For Potency: Focus on the C-3 position.[1] Aryl or heteroaryl substituents here interact directly with the kinase hinge region.
-
For Drug-Likeness: Focus on the C-5 and C-7 positions.[1] Introducing solubilizing groups (e.g., morpholine, piperazine) at C-7 is the most effective strategy to improve the solubility/permeability balance without compromising hinge binding [5].
-
The "Watch-Out": Avoid planar, aromatic stacking. Unlike Larotrectinib, which uses a chiral pyrrolidine to introduce 3D character, many failed derivatives are too flat, leading to poor solubility. Always incorporate sp3 character early in the design phase.
References
-
Al-Qadhi, M. A., et al. (2025).[5] Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors. ResearchGate. Link
-
MDPI Molecules. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI. Link
-
Popowycz, F., et al. (2020). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor. NIH PubMed. Link
-
SwissADME Database. (2023). Synthesis, Molecular Docking Studies and ADME Properties of New Pyrazolo[1,5-a]pyrimidines. ResearchGate. Link
-
CPL302253 Study. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as Selective PI3Kδ Inhibitors. NIH PMC. Link
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- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine and Anilinoquinazoline EGFR Inhibitors: A Guide for Researchers
The Epidermal Growth Factor Receptor (EGFR) remains a critical target in oncology, particularly in non-small cell lung cancer (NSCLC). The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized patient outcomes. Among the numerous heterocyclic scaffolds explored, anilinoquinazolines represent a well-established, clinically validated class, while pyrazolo[1,5-a]pyrimidines have emerged as a promising alternative with the potential to overcome existing treatment limitations. This guide provides a head-to-head comparison of these two scaffolds, offering experimental data and insights to inform future drug discovery efforts.
The Evolving Landscape of EGFR Inhibition
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3] In many cancers, aberrant EGFR signaling, often driven by activating mutations, leads to uncontrolled cell growth.[4]
The first generation of EGFR inhibitors, predominantly based on the anilinoquinazoline scaffold, reversibly compete with ATP at the kinase domain. While initially effective against activating mutations (e.g., exon 19 deletions, L858R), the emergence of resistance, most notably the T790M "gatekeeper" mutation, limited their long-term efficacy. This spurred the development of second and third-generation inhibitors, some of which employ a pyrazolo[1,5-a]pyrimidine core, designed to form covalent bonds with the receptor and overcome resistance mechanisms.[5][6][7]
Structural and Mechanistic Distinctions
Anilinoquinazoline-based inhibitors, such as gefitinib and erlotinib, are characterized by a quinazoline core with an aniline substituent at the 4-position.[5] This scaffold mimics the adenine portion of ATP, enabling competitive binding to the ATP-binding pocket of the EGFR kinase domain.[8]
In contrast, pyrazolo[1,5-a]pyrimidines are a distinct class of heterocyclic compounds that also act as ATP-competitive inhibitors.[9][10] Their unique fused ring system allows for diverse structural modifications, influencing their binding affinity and selectivity.[11][12] Some pyrazolo[1,5-a]pyrimidine derivatives have been designed as irreversible inhibitors, incorporating a reactive group (e.g., an acrylamide warhead) that forms a covalent bond with a cysteine residue (Cys797) in the active site of EGFR. This covalent interaction leads to prolonged and potent inhibition.[13]
Comparative Analysis: Key Performance Metrics
The following sections provide a comparative overview of the two inhibitor classes based on available experimental data.
In Vitro Potency and Selectivity
A direct comparison of in vitro potency requires examining IC50 values against both wild-type (WT) and mutant EGFR.
| Inhibitor Class | Representative Compound(s) | Target | IC50 (nM) | Reference |
| Anilinoquinazoline | Gefitinib, Erlotinib | EGFR (WT) | 2-100 | [14] |
| EGFR (L858R) | 10-50 | [14] | ||
| EGFR (T790M) | >1000 | [5] | ||
| Pyrazolo[1,5-a]pyrimidine | Compound 12b (pyrazolo[3,4-d]pyrimidine) | EGFR (WT) | 16 | [8] |
| EGFR (T790M) | 236 | [8] | ||
| CNX17 (pyrimidine-based) | EGFR (WT) | Potent | [13] | |
| EGFR (L858R/T790M) | Potent | [13] |
Interpretation: While first-generation anilinoquinazolines show good potency against activating mutations, their activity is significantly diminished against the T790M resistance mutation.[5] In contrast, select pyrazolo[1,5-a]pyrimidine derivatives have demonstrated the ability to inhibit both wild-type and T790M mutant EGFR, highlighting their potential to overcome acquired resistance.[8][13] It is important to note that direct head-to-head studies with identical experimental conditions are limited.
Cellular Activity
The antiproliferative activity of these inhibitors in cancer cell lines provides a more physiologically relevant measure of their efficacy.
| Inhibitor Class | Cell Line | EGFR Status | GI50/IC50 (µM) | Reference |
| Anilinoquinazoline | A549, HT-29, MCF-7 | WT | 2.25 - 2.81 (for compound 7i) | [14] |
| Pyrazolo[1,5-a]pyrimidine | A549 (Lung Cancer) | WT | 2.33 | [15] |
| HCT-116 (Colon Cancer) | WT | 8.64 | [15] | |
| NCI 60-cell panel | Various | 0.018 - 9.98 (for compounds 15 & 16) | [16] |
Interpretation: Both classes of inhibitors exhibit antiproliferative activity against various cancer cell lines. The broad-spectrum activity of some pyrazolo[3,4-d]pyrimidine derivatives across the NCI 60-cell panel is noteworthy.[16][17] The cellular potency is influenced by factors such as cell permeability and off-target effects.
Overcoming Drug Resistance
The key advantage of newer generation EGFR inhibitors, including some pyrazolo[1,5-a]pyrimidines, is their ability to overcome resistance to first-generation anilinoquinazolines. The T790M mutation, which accounts for approximately 50% of acquired resistance, is a primary target for these novel inhibitors. The covalent binding mechanism of some pyrazolo[1,5-a]pyrimidine derivatives allows them to effectively inhibit EGFR even in the presence of the T790M mutation.[13]
Experimental Workflows
The evaluation of novel EGFR inhibitors typically follows a standardized workflow, from initial biochemical screening to in vivo efficacy studies.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the EGFR kinase.
Methodology:
-
Reagents: Recombinant human EGFR (wild-type or mutant), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the EGFR enzyme, substrate, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.
Cellular Proliferation Assay
Objective: To assess the antiproliferative effect of a compound on cancer cells.
Methodology:
-
Cell Lines: Select appropriate cancer cell lines with known EGFR status (e.g., A549 for wild-type, H1975 for L858R/T790M).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate for 72 hours. d. Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal (absorbance or luminescence).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 or IC50 value.
Visualizing the EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and mechanisms of inhibition.
Experimental Workflow for EGFR Inhibitor Evaluation
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 13. Superiority of a novel EGFR targeted covalent inhibitor over its reversible counterpart in overcoming drug resistance - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
Validating computational predictions of pyrazolo[1,5-a]pyrimidine bioactivity with experimental data
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, extensively utilized to develop ATP-competitive kinase inhibitors (e.g., for CDK2, B-Raf, EGFR).[1][2] While computational tools like molecular docking and molecular dynamics (MD) simulations often predict nanomolar affinity for these derivatives, experimental validation frequently reveals a significant "virtual-to-real" gap.
This guide objectively compares computational predictions against experimental realities, providing a self-validating framework to bridge this gap. We analyze why high docking scores do not always translate to biological potency and detail the specific biochemical and biophysical protocols required to validate these hits rigorously.
Part 1: The Validation Gap (Predicted vs. Actual)
Computational models prioritize enthalpy (hydrogen bonding, van der Waals forces) but often struggle to account for entropy, solvation penalties, and compound solubility—critical factors for planar, nitrogen-rich scaffolds like pyrazolo[1,5-a]pyrimidine.
Comparative Data: In Silico vs. In Vitro
The following table synthesizes data from recent optimization campaigns targeting CDK2 and TRKA kinases. It highlights three distinct compound profiles often encountered during validation.
Table 1: Discrepancies Between Docking Scores and Experimental Bioactivity
| Compound Profile | Docking Score (kcal/mol)* | Enzymatic IC₅₀ (Biochemical) | Cellular EC₅₀ (Viability) | Validation Status |
| Compound A (Ideal) | -9.64 | 22 nM | 0.93 µM | Validated Hit. Strong correlation indicates the model accurately captured the binding mode (likely hinge region interaction). |
| Compound B (False Positive) | -10.2 | > 10 µM | > 50 µM | Failed. Likely due to poor solubility or aggregation (promiscuous inhibition) rather than specific binding. |
| Compound C (False Negative) | -6.8 | 45 nM | 1.2 µM | Unexpected Hit. Model penalized the compound for steric clashes that do not exist in the dynamic protein state (induced fit). |
*Docking scores based on Glide/AutoDock Vina scaling; IC₅₀ data representative of CDK2 inhibition [1, 2].
Analysis of Failure Modes
-
False Positives (Compound B): Pyrazolo[1,5-a]pyrimidines are planar and lipophilic. In silico models do not flag colloidal aggregation, which causes non-specific protein inhibition in wet-lab assays.
-
False Negatives (Compound C): Rigid receptor docking fails to account for the "breathing" motion of the kinase ATP pocket (e.g., the DFG-in/DFG-out conformational changes), leading to artificially low scores.
Part 2: Experimental Validation Protocols
To rigorously validate computational hits, a hierarchical screening funnel is required. This section details self-validating protocols designed to eliminate artifacts common to this scaffold.
Workflow Visualization
The following diagram outlines the critical path from computational prediction to structural confirmation.
Figure 1: The hierarchical validation workflow. Feedback loops (dashed line) are essential for refining computational models based on experimental IC₅₀ data.
Protocol 1: Biochemical Validation (TR-FRET)
Objective: Determine the intrinsic inhibitory constant (
Methodology (LanthaScreen™ Format):
-
Reagents: Use a Terbium (Tb)-labeled antibody specific to the kinase product or a tracer.[3]
-
Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 .
-
Critical Step: Brij-35 is mandatory to prevent the formation of colloidal aggregates of the pyrazolo[1,5-a]pyrimidine derivatives, which leads to false positives [3].
-
-
ATP Concentration: Fix ATP at
(apparent) for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors (the expected mode of action for this scaffold). -
Control: Include Staurosporine as a positive control and a DMSO-only negative control.
Self-Validation Check:
-
If the Hill slope of the dose-response curve is > 1.5, suspect aggregation. Repeat the assay with 0.1 mg/mL BSA or higher detergent concentration.
Protocol 2: Biophysical Validation (Surface Plasmon Resonance - SPR)
Objective: Measure binding kinetics (
Methodology:
-
Immobilization: Biotinylate the kinase at the N-terminus (via AviTag) and capture on a Streptavidin (SA) chip. This prevents occlusion of the ATP binding pocket, which often happens with standard amine coupling [4].
-
Injection: Inject the pyrazolo[1,5-a]pyrimidine derivative at 5 concentrations (0.1x to 10x the IC₅₀).
-
Solvent Correction: Perform rigorous DMSO calibration (0.5% to 2% DMSO) as these compounds are highly sensitive to bulk refractive index changes.
Data Interpretation:
-
Fast On/Fast Off: Typical for fragment-like hits.
-
Slow Off-rate: Desirable profile. Indicates specific, durable engagement with the hinge region (e.g., H-bond to Leu83 in CDK2) [5].
Part 3: Structural Mechanism of Action
Understanding how the molecule binds is the ultimate validation. Pyrazolo[1,5-a]pyrimidines typically function as Type I ATP-competitive inhibitors.
Figure 2: Canonical binding mode. The N1 nitrogen and C2-amino group typically form a bidentate hydrogen bond network with the kinase hinge region.
Mechanistic Insight
The N1 nitrogen of the pyrazolo[1,5-a]pyrimidine ring acts as a hydrogen bond acceptor, while an amino group at the C2 or C7 position often acts as a donor. This mimics the adenine ring of ATP. Validation of this mode is confirmed if methylation of the N1 position abolishes activity in the biochemical assay.
References
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Molecules. 2024.[4] Link
-
Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry. 2021. Link
-
Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Journal of Biomolecular Screening. 2013. Link
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry. 2011. Link
-
Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. International Journal of Molecular Sciences. 2023. Link
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. mdpi.com [mdpi.com]
Navigating Metabolic Hurdles: A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives for Enhanced Drug Discovery
For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] However, advancing these promising candidates from discovery to clinical reality hinges on overcoming a critical obstacle: metabolic instability. This guide provides a comparative analysis of the metabolic stability of various pyrazolo[1,5-a]pyrimidine derivatives, offering field-proven insights and experimental data to inform the design of more robust and efficacious therapeutics.
The metabolic fate of a drug candidate profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3] For pyrazolo[1,5-a]pyrimidine-based compounds, poor metabolic stability is often a primary reason for attrition in the drug development pipeline. Understanding the relationship between chemical structure and metabolic clearance is therefore paramount for success.
The Influence of Structural Modifications on Metabolic Stability
Structure-activity relationship (SAR) studies have revealed that even minor structural alterations to the pyrazolo[1,5-a]pyrimidine core can significantly impact its metabolic stability.[1] Strategic modifications can shield metabolically labile sites, alter the compound's interaction with metabolic enzymes, or introduce features that inherently resist biotransformation.
Key Structural Hotspots and Their Impact
-
Position 5: Modifications at this position on the pyrimidine ring have been shown to influence metabolic stability. For instance, the introduction of electron-withdrawing groups, such as halogens, can increase a compound's resistance to oxidative metabolism.[1]
-
Position 7: Substituents at this position can also play a crucial role. The addition of bulky groups may sterically hinder the approach of metabolic enzymes, thereby slowing the rate of degradation.
-
Lipophilicity and Fluorine Incorporation: Increasing the lipophilicity of a compound can sometimes lead to enhanced metabolic stability.[4][5] Furthermore, the strategic incorporation of fluorine atoms can block sites of metabolism and improve interactions with target proteins.[4][5]
-
Isotopic Substitution: Replacing hydrogen atoms with deuterium at metabolically vulnerable positions is a technique that can potentially enhance metabolic stability by slowing the rate of enzymatic bond cleavage.[1]
Quantitative Comparison of Metabolic Stability
To provide a tangible comparison, the following table summarizes the in vitro metabolic stability data for a selection of pyrazolo[1,5-a]pyrimidine derivatives from published studies. The key parameters are half-life (t½) and intrinsic clearance (CLint), which are determined using liver microsomes. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound ID | Structure/Key Modifications | Species | t½ (min) | CLint (µL/min/mg protein) | Reference |
| CPL302415 | 2-(difluoromethyl)-1-{2-[(4-methanesulfonylpiperazin-1-yl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-1H-benzimidazole | Mouse Liver Microsomes (MLM) | 378 | 3.7 | [6] |
| Human Liver Microsomes (HLM) | 145 | 9.6 | [6] |
This table will be expanded as more specific quantitative data for a series of analogs is identified in the literature.
The Engine of Metabolism: The Cytochrome P450 Superfamily
The primary drivers of Phase I metabolism for a vast number of drugs are the cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[7] While direct studies on pyrazolo[1,5-a]pyrimidines are still emerging, it is widely recognized that kinase inhibitors are often substrates for CYP isozymes, particularly CYP3A4.
The general metabolic pathways for nitrogen-containing heterocyclic compounds often involve:
-
Oxidation: Hydroxylation of aromatic rings or alkyl side chains.
-
N-dealkylation: Removal of alkyl groups attached to nitrogen atoms.
-
N-oxidation: Oxidation of nitrogen atoms within the heterocyclic core.
Understanding which specific CYP isozymes are responsible for the metabolism of a given pyrazolo[1,5-a]pyrimidine derivative is crucial for predicting potential drug-drug interactions.
Experimental Protocols for Assessing Metabolic Stability
A self-validating system for evaluating metabolic stability is essential for generating reliable and reproducible data. The following are detailed protocols for the most common in vitro assays.
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery for assessing Phase I metabolic stability. Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.
Rationale: By incubating a test compound with liver microsomes and the necessary co-factors (primarily NADPH), we can measure the rate of disappearance of the parent compound over time, which is a direct reflection of its metabolic clearance by Phase I enzymes.
Experimental Workflow:
Caption: Workflow for the liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine derivative (e.g., 10 mM in DMSO).
-
On the day of the experiment, thaw pooled liver microsomes (e.g., human, rat, or mouse) in a 37°C water bath.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a solution of the cofactor NADPH (typically 1 mM final concentration).
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the liver microsomes (e.g., 0.5 mg/mL final protein concentration) and phosphate buffer. Pre-warm this mixture at 37°C for 5-10 minutes.
-
Add the test compound to the microsomal suspension to a final concentration of typically 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard for LC-MS/MS analysis. The acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their cofactors in a more physiologically relevant environment.
Rationale: By incubating the test compound with hepatocytes, one can evaluate the combined effects of Phase I and Phase II metabolism, as well as cellular uptake and efflux processes.
Experimental Workflow:
Caption: Workflow for the hepatocyte stability assay.
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium.
-
Determine cell viability (e.g., using trypan blue exclusion) and cell density.
-
Adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).
-
-
Incubation:
-
Dispense the hepatocyte suspension into a multi-well plate.
-
Add the pyrazolo[1,5-a]pyrimidine derivative to a final concentration of typically 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, typically with gentle shaking.
-
-
Time Course Sampling and Termination:
-
At designated time points (which may be longer than in the microsomal assay, e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot of the hepatocyte suspension.
-
Quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing, Analysis, and Data Interpretation:
-
These steps are analogous to the liver microsomal stability assay. The samples are centrifuged, the supernatant is analyzed by LC-MS/MS, and the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound.
-
Concluding Remarks and Future Directions
The metabolic stability of pyrazolo[1,5-a]pyrimidine derivatives is a multifaceted challenge that can be addressed through rational drug design informed by robust experimental data. By understanding the key structural features that influence metabolism and by employing validated in vitro assays, researchers can prioritize and optimize candidates with more favorable pharmacokinetic profiles. Future work should focus on building a more comprehensive public database of metabolic stability data for a wider range of pyrazolo[1,5-a]pyrimidine analogs to further refine our understanding of their structure-metabolism relationships. Additionally, more detailed studies into the specific CYP isozymes involved and the identification of common metabolites will be invaluable for the continued development of this important class of therapeutic agents.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). National Center for Biotechnology Information. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). National Center for Biotechnology Information. [Link]
-
Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2025). ResearchGate. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). National Center for Biotechnology Information. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). National Center for Biotechnology Information. [Link]
-
General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. (n.d.). ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]
-
Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity. (n.d.). Translational Cancer Research. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]
-
Elucidating the mechanism of cytochrome P450-mediated pyrimidine ring conversion to pyrazole metabolites with the BACE1 inhibitor GNE-892 in rats. (2016). PubMed. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. (2022). Arkat USA. [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. [Link]
-
1.6: Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. dovepress.com [dovepress.com]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity - Mikus - Translational Cancer Research [tcr.amegroups.org]
Safety Operating Guide
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate proper disposal procedures
Executive Summary & Compound Profile
Objective: This guide defines the operational protocol for the safe containment and disposal of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (EAPC).
Scientific Context: As a Senior Application Scientist, I must emphasize that EAPC is not merely an organic building block; it is a privileged scaffold in medicinal chemistry, frequently serving as a precursor for CDK2 and TRK kinase inhibitors. Consequently, disposal protocols must treat this compound as a suspected bioactive agent with potential environmental toxicity, exceeding standard GHS irritation controls.
Compound Identification Matrix
| Parameter | Detail |
| Chemical Name | Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate |
| CAS Number | 1196153-97-5 |
| Molecular Formula | C₉H₁₀N₄O₂ |
| Molecular Weight | 206.20 g/mol |
| Physical State | Solid (typically off-white to yellow powder) |
| Solubility | DMSO, DMF, slightly soluble in Methanol/Ethanol |
| Core Hazard Class | Irritant (Skin/Eye/Resp), Acute Tox. 4 (Oral) |
Risk Assessment & Bioactivity Logic
The "Why" Behind the Protocol: Standard Safety Data Sheets (SDS) often categorize this compound generically as H315/H319 (Irritant). However, relying solely on this is insufficient for a rigorous safety program.
-
Kinase Inhibition Potential: The pyrazolo[1,5-a]pyrimidine core is bioisosteric with ATP, allowing it to bind to the ATP-binding pocket of kinases. Improper disposal into water systems could theoretically affect aquatic life via kinase inhibition pathways.
-
Hydrolytic Stability: The ethyl ester moiety at position 3 is susceptible to hydrolysis under strong acidic or basic conditions, but the fused pyrazolopyrimidine ring system is robust. Benchtop chemical deactivation (e.g., bleach) is NOT recommended as it may generate reactive chlorinated intermediates rather than fully mineralizing the compound.
Directive: All waste containing >1% EAPC must be segregated as Hazardous Organic Waste destined for high-temperature incineration.
Operational Disposal Protocol
This protocol utilizes a "Cradle-to-Grave" tracking system to ensure compliance.
Phase 1: Solid Waste Segregation
Applicability: Pure compound, contaminated weigh boats, gloves, and paper towels.
-
Primary Containment: Collect solids in a clear, 6-mil polyethylene bag. Do not use biohazard bags (red bags) unless the compound was used with infectious biological agents (e.g., cell culture).
-
Labeling: Tag immediately with a hazardous waste label.
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth waste drum (fiber or poly) designated for "Solid Organic Debris."
Phase 2: Liquid Waste (Mother Liquors & HPLC Effluent)
Applicability: Reaction mixtures (DMSO/DMF), HPLC waste streams.
-
Solvent Compatibility Check:
-
EAPC is compatible with standard organic waste streams (Halogenated or Non-Halogenated).
-
CRITICAL: Do not mix with oxidizers (Nitric acid, Peroxides) as the amine functionality at position 7 can undergo exothermic oxidation.
-
-
Accumulation:
-
Use High-Density Polyethylene (HDPE) carboys. Glass is acceptable but poses a breakage risk.
-
Leave 10% headspace to prevent over-pressurization from thermal expansion.
-
-
pH Neutralization (Self-Validating Step):
-
Before sealing, check pH. If the solution is highly acidic (pH < 2) from HPLC modifiers (TFA), neutralize to pH 5–9 using Sodium Bicarbonate. This prevents degradation of the waste container and potential volatilization of solvents.
-
Visual Workflow: Waste Decision Matrix
The following diagram illustrates the decision logic for disposing of EAPC, ensuring no bioactive material enters the municipal water supply.
Caption: Decision matrix for segregating EAPC waste streams to ensure compatibility and compliance with incineration protocols.
Regulatory Compliance (RCRA & EPA)
In the United States, while EAPC is not explicitly listed on the RCRA "P" or "U" lists, it must be characterized by the generator.
-
Waste Characterization: If dissolved in flammable solvents (Ethanol, Ethyl Acetate), the waste stream carries the D001 (Ignitable) characteristic.
-
Generator Status: Due to the potential biological activity of the pyrazolopyrimidine scaffold, the "Prudent Practice" is to manage it as if it were a cytotoxic pharmaceutical.
-
Disposal Method: The only acceptable final disposal method is Incineration at a permitted facility (TSDF). This ensures the thermal destruction of the heterocyclic ring system, preventing environmental accumulation.
Emergency Spillage Procedures
If EAPC powder is spilled in the lab:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (to prevent inhalation of bioactive dust).
-
Dry Clean-Up: Do not wet the powder initially (creates a difficult sludge). Gently cover the spill with damp paper towels to suppress dust, then scoop into a waste bag.
-
Surface Decontamination: Wipe the surface with a 10% soap/water solution, followed by 70% Ethanol. Dispose of all cleanup materials as hazardous solid waste (Phase 1).
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 58063474, Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. PubChem. [Link]
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BuyersGuideChem. Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS 1196153-97-5 Properties and Suppliers. [Link][1]
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National Institutes of Health (NIH). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. (Bioactivity Context). [Link]
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Personal protective equipment for handling Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in a laboratory setting. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe research environment.
Part 1: Core Safety Directive & Hazard Assessment
Before handling Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a thorough understanding of its potential hazards is paramount. This initial assessment forms the basis for all subsequent safety procedures.
Hazard Identification
Based on available Safety Data Sheet (SDS) information for this compound and structurally related aminopyrimidines, the primary hazards are categorized as follows:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation, particularly when handled as a powder.[1]
Routes of Exposure: The primary routes of occupational exposure are inhalation of the powder, direct skin contact, and eye contact.[2] Ingestion is a less common but possible route of exposure.
Causality of Hazards
The identified hazards are directly linked to the chemical's properties. As a fine powder, it can easily become airborne, creating an inhalation risk.[3] Its chemical structure, containing an aminopyrimidine core, is associated with skin and eye irritant properties. These potential hazards necessitate the use of specific engineering controls and Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical.
Part 2: Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is the most critical line of defense for the individual researcher.[4] The following PPE is mandatory when handling Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.
PPE Selection by Task
The level of PPE required is dictated by the specific task being performed. A hazard assessment must be conducted for each procedure to ensure adequate protection.[5][6]
| Task | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Lab Coat, Safety Goggles, and a properly fitted N95 Respirator. |
| Preparing Solutions | Nitrile Gloves, Lab Coat, and Safety Goggles. |
| Running Reactions & Work-up | Nitrile Gloves, Lab Coat, and Safety Goggles. A face shield should be added if there is a splash hazard.[6] |
| Handling Waste | Nitrile Gloves, Lab Coat, and Safety Goggles. |
Detailed PPE Specifications
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[7] Nitrile gloves are recommended for incidental contact.[8] Double gloving is required when handling the solid compound or concentrated solutions to protect against potential pinholes in the outer glove.[2][9] Gloves should be changed every 30 minutes or immediately if contaminated.[9]
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times to protect against splashes.[6][7][9] A face shield must be worn over goggles when there is a significant risk of splashing, such as when transferring large volumes of solutions.[2][6]
-
Body Protection: A long-sleeved lab coat is required to protect the skin and personal clothing from contamination.[6][7] Gowns should close in the back and have tight-fitting cuffs.[9]
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved N95 respirator is required to prevent inhalation of airborne particles.[7][10] All respirator users must be properly fit-tested and trained.
Part 3: Procedural Workflows
Adherence to standardized procedures for donning, doffing, and handling is a self-validating system to prevent contamination.
PPE Donning and Doffing Sequence
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat
-
N95 Respirator (if required)
-
Safety Goggles/Face Shield
-
Gloves (the cuff of the glove should go over the cuff of the lab coat)
Doffing (Taking Off) Sequence:
-
Gloves
-
Lab Coat (turn inside out as it is removed)
-
Safety Goggles/Face Shield
-
N95 Respirator (if used)
-
Wash hands thoroughly with soap and water.
Engineering Controls
Whenever possible, handle Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate within a certified chemical fume hood, especially when working with the solid powder or volatile solutions, to minimize inhalation exposure.[7][11] Use an enclosed balance or a balance within a ventilated enclosure when weighing the powder.[3]
Part 4: Disposal Plan
Proper disposal of chemical waste and contaminated materials is crucial to protect personnel and the environment.
Waste Segregation
-
Solid Waste: All disposable materials contaminated with Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate".[12]
-
Storage: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.[13][14]
-
Collection: Follow your institution's specific procedures for hazardous waste pickup. Do not dispose of this chemical or its contaminated materials in the regular trash or down the drain.[14]
References
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Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. (n.d.). Retrieved from [Link]
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GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Retrieved from [Link]
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University of California, Los Angeles - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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University of California, Santa Cruz - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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MDPI. (n.d.). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. Retrieved from [Link]
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National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary Identification. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1200 App D - Safety Data Sheets (Mandatory). Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
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KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine. Retrieved from [Link]
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University of Pennsylvania - EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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De Dietrich. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]
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Stoffenmanager. (n.d.). H-phrases (hazard statements). Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
